Product packaging for 1-Benzofuran-5-amine(Cat. No.:CAS No. 58546-89-7)

1-Benzofuran-5-amine

Cat. No.: B105165
CAS No.: 58546-89-7
M. Wt: 133.15 g/mol
InChI Key: GMOLCSICTCPZCU-UHFFFAOYSA-N
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Description

1-Benzofuran-5-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B105165 1-Benzofuran-5-amine CAS No. 58546-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOLCSICTCPZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363114
Record name 1-benzofuran-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58546-89-7
Record name 1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminobenzo[b]furan
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-5-amine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

1-Benzofuran-5-amine, a key heterocyclic amine, serves as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its unique benzofuran scaffold is a recurring motif in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential therapeutic applications of this compound, with a focus on its role in the development of novel antitumor agents through mechanisms such as tubulin polymerization inhibition and kinase modulation.

Chemical Properties and Structure

This compound, also known as 5-aminobenzofuran, is a solid or liquid at room temperature, indicative of a melting point near ambient conditions.[1] It is characterized by the fusion of a benzene ring and a furan ring, with an amine group substituted at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 5-Aminobenzofuran, Benzofuran-5-ylamine
CAS Number 58546-89-7[2][3]
Molecular Formula C₈H₇NO[2][3]
Molecular Weight 133.15 g/mol [2][3]
Boiling Point 259.8 °C[3]
Physical Form Solid or liquid[1]
SMILES C1=CC2=C(C=CO2)C=C1N[2]
InChI Key GMOLCSICTCPZCU-UHFFFAOYSA-N[2]

Synthesis and Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Although specific experimental spectra for this compound are not detailed in the provided search results, general spectral features for the benzofuran scaffold are well-documented.[5][6][7][8]

  • ¹H NMR: The proton NMR spectrum of the parent benzofuran shows characteristic signals for the aromatic and furan ring protons.[7] For this compound, the presence of the amine group would influence the chemical shifts of the protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

  • FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, as well as C-H, C=C, and C-O stretching vibrations of the benzofuran ring system.[8][9]

  • Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzofuran structure.[5]

Biological Activity and Therapeutic Potential

Benzofuran derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] this compound, as a key intermediate, is instrumental in the synthesis of more complex molecules with targeted therapeutic actions.[10]

Antitumor Activity

The benzofuran scaffold is a core component of several potent antitumor agents. The mechanism of action for many of these derivatives involves the disruption of critical cellular processes in cancer cells.

Several benzofuran-containing compounds have been identified as inhibitors of tubulin polymerization.[12][13][14] Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. Benzofuran derivatives can bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This mechanism is a validated strategy in cancer chemotherapy.

cluster_0 Mechanism of Tubulin Polymerization Inhibition Benzofuran Derivative Benzofuran Derivative Tubulin Tubulin Benzofuran Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis cluster_1 General Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Proliferation_Survival Proliferation_Survival Downstream Signaling->Proliferation_Survival Benzofuran-based Inhibitor Benzofuran-based Inhibitor Benzofuran-based Inhibitor->Receptor Tyrosine Kinase Inhibits cluster_2 Melting Point Determination Workflow A Sample Preparation (Powder and Pack) B Place in Apparatus A->B C Heat Slowly (1-2 °C/min) B->C D Observe First Liquid C->D F Observe Last Crystal Melt C->F E Record T1 D->E H Melting Range (T1 - T2) E->H G Record T2 F->G G->H

References

An In-depth Technical Guide to the Physicochemical Characterization of 1-Benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the physicochemical properties of 1-Benzofuran-5-amine (CAS No. 58546-89-7), a key intermediate in the synthesis of pharmacologically active molecules.[1][2] The guide outlines standard experimental protocols for its characterization and contextualizes its importance in medicinal chemistry.

Introduction

This compound is a heterocyclic aromatic amine belonging to the benzofuran class of compounds.[3] Molecules containing the benzofuran scaffold are ubiquitous in nature and are known to exhibit a wide range of biological activities, including antitumor, antibacterial, anti-oxidative, and antiviral properties.[4][5] Specifically, this compound serves as a critical building block in the synthesis of complex therapeutic agents.[1] Its chemical structure is foundational for creating substituted pyrimidines, which are investigated as multi-targeted agents against cancer, such as receptor tyrosine kinase and microtubule inhibitors.[1] A thorough understanding of its physicochemical properties is therefore essential for its effective use in synthetic chemistry and drug development.

Physicochemical Properties

Table 1: General and Computational Properties of this compound

PropertyValueSource
CAS Number 58546-89-7[3]
Molecular Formula C₈H₇NO[3][6]
Molecular Weight 133.15 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 5-Aminobenzofuran, Benzofuran-5-ylamine[2]
Predicted logP (XlogP) 1.6[3][6]

Table 2: Physical Properties (Experimental Data Not Available)

PropertyValueNotes
Melting Point Not availableDescribed as a solid or liquid. For comparison, the related compound 1-benzofuran-5-yl methyl ether has a melting point of 31-33 °C.[7]
Boiling Point Not availableFor comparison, the parent compound Benzofuran has a boiling point of 174 °C at 760 mmHg.[8][9]
Aqueous Solubility Not availableAromatic amines generally have low solubility in water but are soluble in acidic solutions.[8]
pKa Not availableAs an aromatic amine, it is expected to be a weak base. The pKa of the conjugate acid is required for full characterization.

Experimental Protocols for Physicochemical Characterization

To address the gaps in experimental data, the following standard methodologies are recommended for the full physicochemical characterization of this compound.

The general workflow for characterizing a chemical entity like this compound involves sequential determination of its fundamental properties.

G cluster_0 Physicochemical Characterization Workflow A Obtain Pure Sample B Melting Point Determination A->B C Solubility Analysis (Aqueous & Organic) B->C D pKa Determination C->D E LogP/LogD Measurement D->E F Compile Data & Report E->F

Caption: General experimental workflow for physicochemical analysis.

The melting point provides a crucial indication of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

  • Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

  • Apparatus: Melting point apparatus (e.g., DigiMelt, Mel-Temp) or a Thiele tube setup, capillary tubes.

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.

    • Packing: Gently tap the open end of a capillary tube into the sample to collect a small amount. Compact the sample to a height of 2-4 mm at the sealed bottom of the tube.

    • Measurement:

      • Place the capillary tube into the heating block of the apparatus.

      • Perform a rapid preliminary run by heating at a high rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

      • Allow the apparatus to cool to at least 10°C below the approximate melting point.

      • Prepare a new sample and heat slowly, at a rate of 1-2 °C/minute, through the expected melting range.

    • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point.

The solubility of this compound in water, acidic, and basic solutions determines its behavior in biological systems and informs formulation strategies.

  • Principle: The solubility of an amine is highly dependent on pH. In acidic solutions, the basic amine group is protonated to form a more water-soluble ammonium salt.

  • Procedure:

    • Water Solubility:

      • Add a small, measured amount of the compound (e.g., 25 mg) to a test tube.

      • Add deionized water (e.g., 0.75 mL) in small portions, vortexing or shaking vigorously after each addition.

      • Observe for dissolution. Test the resulting solution's pH with pH paper. An amine should yield a basic pH (typically > 8).

    • Acid Solubility (5% HCl):

      • To a test tube with an undissolved sample in water, or to a fresh sample, add 5% aqueous HCl solution portion-wise.

      • Vigorous shaking should follow each addition.

      • Observation of dissolution indicates the formation of the water-soluble hydrochloride salt, confirming the basic nature of the amine.

    • Base Solubility (5% NaOH):

      • Add 5% aqueous NaOH solution to a fresh sample.

      • Amines are typically insoluble in basic solutions as the free base form is favored.

G cluster_1 pH-Dependent Solubility of an Amine (R-NH2) Low_pH Low pH (Acidic Solution, e.g., 5% HCl) Protonated Protonated Form [R-NH3]+Cl- (Soluble Salt) Low_pH->Protonated Favors Neutral_pH Neutral pH (Water) Free_Base Free Base R-NH2 (Poorly Soluble) Neutral_pH->Free_Base Predominantly High_pH High pH (Basic Solution, e.g., 5% NaOH) High_pH->Free_Base Favors

Caption: Relationship between pH and the solubility of an amine.

The pKa value quantifies the basicity of the amine. For a base, the pKa refers to the dissociation constant of its conjugate acid (R-NH₃⁺).

  • Principle: The pKa can be determined by monitoring changes in a physical property (e.g., UV-Vis absorbance or pH) as the compound is titrated with an acid or base.

  • Method 1: Potentiometric Titration:

    • Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., ethanol-water) if aqueous solubility is low.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Method 2: UV-Vis Spectrophotometry:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

    • Prepare solutions of this compound of the same concentration in each buffer.

    • Measure the UV-Vis absorbance spectrum for each solution. The aromatic rings in the protonated and free-base forms will likely have different absorbance maxima.

    • The pKa can be calculated by plotting the absorbance at a chosen wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.

The octanol-water partition coefficient (logP or logD at a specific pH) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Principle (Shake-Flask Method): The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for logD). The concentration of the compound in each phase is measured at equilibrium, and the logP is the logarithm of the ratio of the concentrations.

  • Procedure:

    • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then separating the phases.

    • Partitioning:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

      • Shake or agitate the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the phases.

      • Allow the phases to separate completely, often aided by centrifugation.

    • Quantification:

      • Carefully withdraw an aliquot from each phase (n-octanol and aqueous).

      • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculation:

      • Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

      • The logP (or logD) is the base-10 logarithm of P.

Role in Medicinal Chemistry and Synthesis

This compound is not typically an end-product but rather a versatile starting material or intermediate. Its primary amine group allows for a wide range of chemical transformations, making it a valuable scaffold for building more complex, biologically active molecules.

G cluster_2 Synthetic Utility of this compound Start This compound (Building Block) React1 Condensation (e.g., with Aldehydes/Ketones) Start->React1 React2 Acylation / Sulfonylation Start->React2 React3 Coupling Reactions (e.g., to Pyrimidines) Start->React3 Prod1 Schiff Bases / Imines React1->Prod1 Prod2 Amides / Sulfonamides React2->Prod2 Prod3 Substituted Pyrimidines React3->Prod3 Target Bioactive Molecules (e.g., Kinase Inhibitors) Prod3->Target

Caption: Role as a key intermediate in bioactive compound synthesis.

References

An In-depth Technical Guide to 1-Benzofuran-5-amine (CAS: 58546-89-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-5-amine, a key heterocyclic amine, serves as a pivotal building block in the synthesis of a variety of pharmacologically active molecules. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound, with a particular focus on its role as a crucial intermediate in the development of pharmaceutical agents. While extensive research exists for benzofuran derivatives, this guide consolidates the available technical data for the parent amine, highlighting its significance in drug discovery and development.

Chemical and Physical Properties

This compound is a solid or liquid at room temperature with a characteristic boiling point of 259.8 °C.[1] It is an organic solvent and a versatile synthetic intermediate.[1]

PropertyValueReference(s)
CAS Number 58546-89-7[2]
Molecular Formula C₈H₇NO[2]
Molecular Weight 133.15 g/mol [2]
IUPAC Name This compound[3]
Synonyms 5-Aminobenzofuran, Benzofuran-5-ylamine, 5-Benzofuranamine-
Boiling Point 259.8 °C[1]
Physical Form Solid or liquid-
InChI InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2[3]
InChIKey GMOLCSICTCPZCU-UHFFFAOYSA-N[3]
SMILES C1=CC2=C(C=CO2)C=C1N[4]
Spectral Data
Adductm/z
[M+H]⁺134.06004
[M+Na]⁺156.04198
[M-H]⁻132.04548
[M+NH₄]⁺151.08658
[M+K]⁺172.01592
[M]⁺133.05221
[M]⁻133.05331

Data from PubChemLite.[4]

Synthesis

A common route to 5-aminobenzofuran derivatives involves a multi-step synthesis starting from salicylaldehyde. While a direct protocol for this compound is not detailed in the provided search results, a general pathway can be inferred from the synthesis of the related compound, ethyl 5-aminobenzofuran-2-carboxylate.

General Synthetic Pathway for 5-Aminobenzofuran Derivatives

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Nitration Nitration (Nitric Acid, Acetic Acid) Salicylaldehyde->Nitration HydroxyNitrobenzaldehyde 2-Hydroxy-5-nitrobenzaldehyde Nitration->HydroxyNitrobenzaldehyde Etherification Etherification (Ethyl bromoacetate, Na₂CO₃, NMP) HydroxyNitrobenzaldehyde->Etherification NitrobenzofuranEster Ethyl 5-nitrobenzofuran-2-carboxylate Etherification->NitrobenzofuranEster Reduction Reduction NitrobenzofuranEster->Reduction AminobenzofuranEster Ethyl 5-aminobenzofuran-2-carboxylate Reduction->AminobenzofuranEster

Caption: General synthetic workflow for 5-aminobenzofuran derivatives.

Experimental Protocol for a Related Compound: Ethyl 5-aminobenzofuran-2-carboxylate

The synthesis of the closely related ethyl 5-aminobenzofuran-2-carboxylate provides a relevant experimental framework.[5]

Step 1: Synthesis of 2-hydroxy-5-nitrobenzaldehyde

  • Salicylaldehyde is dissolved in acetic acid.

  • Nitric acid is added at 0°C.

Step 2: Synthesis of ethyl 5-nitrobenzofuran-2-carboxylate

  • To a solution of 2-hydroxy-5-nitrobenzaldehyde in N-methyl pyrrolidine (NMP), sodium carbonate is added and stirred.

  • Ethyl bromoacetate is then added, and the mixture is stirred overnight at 100°C.

Step 3: Synthesis of ethyl 5-aminobenzofuran-2-carboxylate

  • The nitro group of ethyl 5-nitrobenzofuran-2-carboxylate is reduced to the corresponding amine.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its primary application lies in its use as a precursor for molecules with therapeutic potential, particularly in the fields of oncology and neurology.

Intermediate in the Synthesis of Vilazodone

This compound is a key building block for the synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The synthesis of Vilazodone involves the coupling of a 5-(1-piperazinyl)-benzofuran intermediate, derived from a 5-aminobenzofuran precursor, with a 3-(4-chlorobutyl)-5-cyanoindole moiety.[6][7][8]

Vilazodone_Synthesis Aminobenzofuran 5-Aminobenzofuran Derivative Piperazine_Coupling Piperazine Coupling Aminobenzofuran->Piperazine_Coupling Piperazinylbenzofuran 5-(1-Piperazinyl)-benzofuran Intermediate Piperazine_Coupling->Piperazinylbenzofuran Condensation Condensation Piperazinylbenzofuran->Condensation Indole_Moiety 3-(4-Chlorobutyl)-5-cyanoindole Indole_Moiety->Condensation Vilazodone Vilazodone Condensation->Vilazodone

Caption: Role of 5-aminobenzofuran derivatives in Vilazodone synthesis.

Experimental Protocol: Condensation Step in Vilazodone Synthesis

  • Dissolve 3-(4-chlorobutyl)-5-cyanoindole and the 5-(1-piperazinyl)-benzofuran-2-carboxamide intermediate in dimethylformamide (DMF).

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and precipitate the crude product in water.[6]

Scaffold for Novel Therapeutic Agents

The benzofuran nucleus is a common feature in a wide range of biologically active compounds. Derivatives of benzofuran have shown promise as:

  • Antitumor Agents: The inherent chemical structure of this compound makes it an excellent building block for creating substituted pyrimidines, which are being investigated as receptor tyrosine kinase inhibitors and microtubule inhibitors.[9] While specific data for this compound is lacking, numerous studies have demonstrated the potent anticancer activity of various benzofuran derivatives against a range of cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range.[3][10][11][12]

  • Antimicrobial Agents: this compound has been reported to have potent antibacterial activity against Gram-positive bacteria.[13] It is suggested to act as an antimicrobial agent at concentrations of 15 mg/L or higher with a contact time of 20 minutes or more.[13] The broader class of benzofuran derivatives has been extensively studied for antibacterial and antifungal properties.[14][15][16]

Biological Activity and Mechanism of Action

While this compound itself has not been extensively profiled for its biological activity, its structural motif is present in compounds with known mechanisms of action.

  • Potential as a Kinase Inhibitor Scaffold: The benzofuran core is found in molecules that act as inhibitors of various kinases, including receptor tyrosine kinases like EGFR.[17][18] The development of novel benzofuran-indole hybrids has identified potent and selective EGFR inhibitors.[17]

  • Foundation for Microtubule Targeting Agents: Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, a key mechanism for anticancer drugs.[19][20] These compounds can induce cell cycle arrest and apoptosis in cancer cells.

It is important to note that the biological activity of benzofuran derivatives is highly dependent on the nature and position of their substituents. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its utility as a precursor to the antidepressant Vilazodone underscores its importance in drug manufacturing. Furthermore, the prevalence of the benzofuran scaffold in a multitude of biologically active compounds suggests that this compound will continue to be a valuable tool for the discovery and development of new therapeutic agents. While the biological profile of the parent amine is not yet fully characterized, the extensive research into its derivatives provides a strong rationale for its continued investigation as a source of novel drug candidates. Future studies focusing on the specific biological activities and mechanisms of this compound are warranted to fully unlock its therapeutic potential.

References

Spectroscopic Data for 1-Benzofuran-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzofuran-5-amine (CAS No. 58546-89-7). Due to the limited availability of direct experimental spectra in public literature, this guide combines predicted data, analysis of closely related compounds, and established spectroscopic principles to offer a robust profile for this compound. The information herein is intended to support research, drug development, and quality control activities.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇NO[1][2]

  • Molecular Weight: 133.15 g/mol [1][2]

  • Monoisotopic Mass: 133.052763847 Da[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on established principles and data from analogous compounds, such as ethyl 5-aminobenzofuran-2-carboxylate.[3]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H2~7.5 - 7.6d~2.21H
H3~6.6 - 6.7d~2.21H
H4~7.0 - 7.1d~2.01H
H6~6.8 - 6.9dd~8.5, 2.01H
H7~7.3 - 7.4d~8.51H
-NH₂~3.5 - 4.5 (broad)s-2H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and may appear as a broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~145
C3~106
C3a~128
C4~110
C5~140
C6~115
C7~112
C7a~150

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. As a primary aromatic amine, this compound is expected to exhibit characteristic N-H and C-N stretching vibrations.[4]

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Asymmetric Stretch~3450 - 3400Medium
N-H Symmetric Stretch~3350 - 3300Medium
Aromatic C-H Stretch~3100 - 3000Medium-Weak
N-H Bend (Scissoring)~1650 - 1580Medium-Strong
Aromatic C=C Stretch~1600 - 1450Medium-Strong
Aromatic C-N Stretch~1335 - 1250Strong
C-O-C Stretch~1250 - 1050Strong
N-H Wag~910 - 665Broad, Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIon AssignmentNotes
133[C₈H₇NO]⁺Molecular Ion (M⁺)
105[M - CO]⁺Loss of carbon monoxide
104[M - HCN]⁺Loss of hydrogen cyanide from the amine group and aromatic ring
78[C₆H₄N]⁺Fragmentation of the benzofuran ring
77[C₆H₅]⁺Phenyl cation fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a KBr plate or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Sample_Prep_IR Sample Preparation (KBr pellet / ATR) Sample->Sample_Prep_IR Sample_Prep_MS Dilution for GC/LC-MS Sample->Sample_Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Spec IR_Spec FT-IR Spectrometer Sample_Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI / ESI) Sample_Prep_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Technical Report Structure->Report

References

An In-depth Technical Guide to the Initial Synthesis Pathways for 1-Benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes to 1-Benzofuran-5-amine, a crucial intermediate in the development of novel therapeutics.[1] The benzofuran scaffold and its derivatives are of significant interest to medicinal chemists due to their wide range of biological activities.[2][3] This document outlines key synthesis methodologies, complete with experimental protocols and quantitative data to facilitate research and development.

Pathway 1: Reduction of a Nitrobenzofuran Intermediate

A prevalent and well-documented method for the synthesis of this compound involves the reduction of a 5-nitrobenzofuran precursor. This multi-step pathway typically commences with the nitration of salicylaldehyde, followed by the construction of the furan ring and subsequent reduction of the nitro group.[4][5]

Experimental Protocol:

Step 1: Synthesis of 2-hydroxy-5-nitrobenzaldehyde

A solution of salicylaldehyde (1 mmol) in acetic acid (10 cm³) is cooled to 0°C. Nitric acid (5 cm³) is then added dropwise to the solution.[4]

Step 2: Synthesis of ethyl 5-nitrobenzofuran-2-carboxylate

To a solution of 5-nitro salicylaldehyde (1 mmol) in N-methyl pyrrolidine (NMP) (8 cm³), sodium carbonate (Na₂CO₃) (2.5 mmol) is added, and the mixture is stirred for 30 minutes. Ethyl bromoacetate (1.5 mmol) is then added, and the reaction is stirred overnight at 100°C.[4] This reaction builds the benzofuran core in good yields and purity.[4][5]

Step 3: Synthesis of ethyl 5-aminobenzofuran-2-carboxylate

The ethyl 5-nitrobenzofuran-2-carboxylate is then reduced to the corresponding amine.[4][5] While the specific reducing agent and conditions can vary, this step typically proceeds in excellent yields.[4]

Quantitative Data Summary:
Intermediate CompoundStarting MaterialReagentsYieldReference
2-hydroxy-5-nitrobenzaldehydeSalicylaldehydeNitric acid, Acetic acidGood[4]
ethyl 5-nitrobenzofuran-2-carboxylate5-nitro salicylaldehydeEthyl bromoacetate, Na₂CO₃, NMPGood[4]
ethyl 5-aminobenzofuran-2-carboxylateethyl 5-nitrobenzofuran-2-carboxylateReducing agentExcellent[4]

Synthesis Pathway Diagram:

Synthesis_Pathway_1 cluster_0 Pathway 1: From Salicylaldehyde A Salicylaldehyde B 2-hydroxy-5- nitrobenzaldehyde A->B HNO₃, Acetic Acid C ethyl 5-nitrobenzofuran- 2-carboxylate B->C Ethyl bromoacetate, Na₂CO₃, NMP D ethyl 5-aminobenzofuran- 2-carboxylate C->D Reduction E This compound D->E Hydrolysis & Decarboxylation

Caption: Reduction of a nitrobenzofuran intermediate.

Pathway 2: Smiles Rearrangement of a Hydroxybenzofuran

An alternative approach to synthesize 5-aminobenzofuran is through a Smiles rearrangement of 5-hydroxybenzofuran. This method offers a facile conversion from the hydroxy to the amino derivative.[6]

Experimental Protocol:

The conversion of 4- and 5-hydroxybenzofuran into their amino derivatives is achieved with good to high overall yields via a Smiles rearrangement using ammonia or primary amines and sodium bisulphite.[6] The synthesis of the precursor, 5-hydroxybenzofuran, can be accomplished through the cyclization and subsequent demethylation of 5-methoxybenzofuran.[6]

Quantitative Data Summary:
ProductStarting MaterialReagentsYieldReference
5-aminobenzofuran5-hydroxybenzofuranAmmonia, Sodium bisulphite75%[6]

Synthesis Pathway Diagram:

Synthesis_Pathway_2 cluster_1 Pathway 2: Smiles Rearrangement F 5-Hydroxybenzofuran G This compound F->G Smiles Rearrangement (NH₃, NaHSO₃)

Caption: Smiles rearrangement of 5-hydroxybenzofuran.

Concluding Remarks

The synthesis of this compound is a critical step for the development of various pharmacologically active compounds. The pathways presented here, namely the reduction of a nitro intermediate and the Smiles rearrangement of a hydroxy precursor, represent robust and validated methods for obtaining this key building block. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and overall process efficiency. Further research into novel and more efficient synthetic methodologies continues to be an active area of investigation, driven by the therapeutic potential of benzofuran derivatives.[5][7]

References

1-Benzofuran-5-amine: A Technical Guide to a Versatile Natural Product Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-5-amine, a synthetic derivative of the naturally ubiquitous benzofuran scaffold, is a molecule of significant interest in medicinal chemistry. While not a natural product itself, its core structure is present in a vast array of bioactive natural compounds, rendering it a valuable natural product analog for drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential as an anticancer and antimicrobial agent, and its role in modulating key cellular signaling pathways. This document consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of associated biological pathways and workflows to serve as a resource for researchers in the field.

Introduction: The Benzofuran Scaffold in Nature and Medicine

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in numerous natural products and synthetic pharmaceuticals.[1][2] Naturally occurring benzofurans, isolated from a wide variety of plants and microorganisms, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] Notable examples of natural products containing the benzofuran core include ailanthoidol, known for its antiviral and antifungal activities, and various compounds isolated from the plant Ageratum conyzoides.[4][5]

The therapeutic importance of this scaffold is further underscored by the number of approved drugs that feature a benzofuran core, such as the antiarrhythmic agent amiodarone.[1] this compound, as a synthetic analog, provides a valuable platform for the development of novel therapeutic agents, leveraging the inherent bioactivity of the benzofuran nucleus while allowing for synthetic diversification to optimize pharmacological properties.[6] This guide will delve into the synthetic pathways to access this compound, its known and potential biological activities, and the experimental methodologies used to evaluate its efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from salicylaldehyde. The general strategy involves the formation of a 5-nitrobenzofuran intermediate, followed by the reduction of the nitro group to the desired amine. A common route is the synthesis of an ester derivative, ethyl 5-aminobenzofuran-2-carboxylate, which can then be decarboxylated.[7]

Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

A plausible synthetic route to the key intermediate, ethyl 5-aminobenzofuran-2-carboxylate, is outlined below.[7]

Step 1: Nitration of Salicylaldehyde Salicylaldehyde is nitrated to introduce a nitro group at the 5-position of the benzene ring, yielding 2-hydroxy-5-nitrobenzaldehyde.

Step 2: Formation of the Benzofuran Ring The resulting 2-hydroxy-5-nitrobenzaldehyde is reacted with ethyl bromoacetate in the presence of a base (e.g., sodium carbonate) to form ethyl 5-nitrobenzofuran-2-carboxylate.

Step 3: Reduction of the Nitro Group The nitro group of ethyl 5-nitrobenzofuran-2-carboxylate is then reduced to an amine using a reducing agent such as Raney Nickel under a hydrogen atmosphere, yielding ethyl 5-aminobenzofuran-2-carboxylate.[7]

Decarboxylation to this compound

The final step to obtain this compound is the decarboxylation of the corresponding carboxylic acid. This can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by a decarboxylation reaction, which can be facilitated by heat or a catalyst.[8][9]

Experimental Protocol: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate [7]

  • Materials: 5-nitrobenzofuran-2-carboxylate, Ethanol, Raney-Ni, Hydrogen gas.

  • Procedure:

    • Dissolve ethyl 5-nitrobenzofuran-2-carboxylate (1 mmol) in ethanol under a nitrogen atmosphere.

    • Add Raney-Ni (3.0 mmol) to the reaction mixture.

    • Pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction mixture for 6 hours at room temperature.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 5-aminobenzofuran-2-carboxylate.

Biological Activity of this compound and its Analogs

While specific biological data for this compound is limited, the extensive research on its derivatives and the broader class of benzofurans provides strong evidence for its potential as a bioactive compound. The amino group at the 5-position is a key functional group that can be readily modified to generate libraries of compounds for screening.[1]

Antimicrobial Activity

This compound has been reported to exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[10] It has been suggested for use as an antimicrobial agent in applications such as oral baths at concentrations of 15 mg/L or higher.[10] The broader class of aminobenzofurans has also shown promise as antimicrobial agents.[4]

Quantitative Antimicrobial Data

CompoundOrganism/AssayActivityReference
This compoundGram-positive bacteriaActive at ≥ 15 mg/L[10]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

  • Materials: Mueller-Hinton agar plates, sterile cotton swabs, bacterial culture (e.g., Staphylococcus aureus), filter paper disks, solution of this compound at a known concentration, incubator.

  • Procedure:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

    • Aseptically place filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Anticancer Activity

Quantitative Anticancer Data for Benzofuran Derivatives

Derivative ClassCell LineIC50 (µM)Reference
Benzofuran-isatin conjugateSW-620 (colorectal)8.7[14]
Benzofuran-isatin conjugateHT-29 (colorectal)9.4[14]
3-AmidobenzofuranMDA-MB-231 (breast)3.01[11]
3-AmidobenzofuranHCT-116 (colon)5.20[11]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials: 96-well plates, cancer cell line (e.g., MCF-7), cell culture medium, this compound solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), microplate reader.

  • Procedure:

    • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Modulation of Signaling Pathways

Benzofuran derivatives have been shown to exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

NF-κB and MAPK Signaling Pathways

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are key regulators of the inflammatory response. Some benzofuran derivatives have been shown to inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory mediators.

NFkB_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus proinflammatory_genes Pro-inflammatory Gene Transcription nucleus->proinflammatory_genes translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates AP1->proinflammatory_genes benzofuran This compound Analog benzofuran->IKK Inhibition benzofuran->MAPK Inhibition

NF-κB and MAPK Signaling Pathway Inhibition.

Experimental Protocol: Western Blot for NF-κB Activation

  • Materials: Cell culture of relevant cells (e.g., macrophages), this compound, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα), HRP-conjugated secondary antibody, ECL detection reagent, imaging system.

  • Procedure:

    • Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Conclusion and Future Perspectives

This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its structural analogy to a wide range of bioactive natural products, combined with its synthetic tractability, makes it an attractive starting point for medicinal chemistry campaigns. While quantitative biological data for the parent compound is still emerging, the demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this scaffold.

Future research should focus on a more detailed biological characterization of this compound itself, including the determination of its IC50 and MIC values against a broad panel of cancer cell lines and microbial strains. Further investigation into its mechanism of action, particularly its effects on key signaling pathways, will be crucial for its development as a potential therapeutic lead. The generation of a diverse library of derivatives based on the this compound core will undoubtedly lead to the discovery of new and potent drug candidates.

workflow start This compound (Natural Product Analog) synthesis Synthesis of Derivatives start->synthesis screening Biological Screening (Anticancer, Antimicrobial) synthesis->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies (e.g., Western Blot) hit_id->moa lead_opt Lead Optimization hit_id->lead_opt moa->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Drug Discovery Workflow for this compound.

References

The Therapeutic Potential of Aminobenzofuran Compounds: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The introduction of an amino group to this heterocyclic system gives rise to aminobenzofurans, a chemical class that has garnered significant attention for its therapeutic potential. These compounds have demonstrated promising activity in several key areas of drug discovery, including oncology, neurodegenerative diseases, and infectious diseases.[1][2] Their biological effects are often attributed to their ability to modulate the activity of key proteins involved in disease progression, such as protein kinases and efflux pumps.[3][4] This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of aminobenzofuran compounds, with a focus on quantitative data and detailed experimental methodologies to aid in drug development efforts.

Synthetic Strategies for Aminobenzofuran Scaffolds

The biological activity of aminobenzofuran derivatives is highly dependent on the position and nature of substituents on the benzofuran core. Consequently, a variety of synthetic methods have been developed to access a diverse range of these compounds. Key strategies include the functionalization of a pre-formed benzofuran ring or the concurrent construction of the ring system with the desired amino functionality.

Key Synthetic Methodologies

Several robust methods are commonly employed for the synthesis of aminobenzofurans:

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution provides a valuable route to 4-aminobenzofurans from readily available 4-hydroxybenzofuran precursors.[3]

  • Reduction of Nitrobenzofurans: A widely used and effective method involves the reduction of a nitrobenzofuran intermediate to the corresponding aminobenzofuran. This transformation can be achieved using various reducing agents, with stannous chloride (SnCl₂) and catalytic hydrogenation being common choices.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the direct formation of carbon-nitrogen bonds by coupling an amine with a halo-benzofuran, offering broad substrate scope and functional group tolerance.[5][6]

  • Cycloaddition and Cyclization Reactions: Novel approaches, such as the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides, provide efficient pathways to 2-aminobenzofuran scaffolds.

G cluster_start Starting Materials cluster_methods Key Synthetic Transformations cluster_product Product Start_Phenol Substituted Phenols (e.g., 4-Hydroxybenzofuran) Method_Smiles Smiles Rearrangement Start_Phenol->Method_Smiles Start_Nitro Nitroaromatics (e.g., 4-Nitrobenzofuran) Method_Reduction Nitro Group Reduction Start_Nitro->Method_Reduction Start_Halo Halogenated Aromatics (e.g., Bromobenzofuran) Method_Coupling Buchwald-Hartwig Cross-Coupling Start_Halo->Method_Coupling Product Aminobenzofuran Derivatives Method_Smiles->Product Method_Reduction->Product Method_Coupling->Product

Figure 1: General synthetic workflow for aminobenzofuran derivatives.

Biological Activities and Therapeutic Applications

Aminobenzofuran derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the antiproliferative and cytotoxic effects of aminobenzofurans against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and pathways that are critical for cancer cell growth and survival.

Table 1: Antiproliferative Activity of Aminobenzofuran Derivatives

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Aminobenzofuran-proximicin analogue (23(16))U-87 MG (Glioblastoma)15.67[1]
Benzofuran-N-aryl piperazine conjugate (7)HeLa (Cervical Cancer)0.03[1]
Benzofuran-N-aryl piperazine conjugate (7)MCF-7 (Breast Cancer)12.3[1]
2-Benzoyl-3-methyl-6-ethoxybenzofuran (8)MDA-MB-231 (Breast Cancer)8.36[1]
N-Phenyl-benzofuran carboxamides (12, 13)Various (ACHN, HCT15, etc.)2.20 - 5.86[1]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast Cancer)3.01[7]
3-Amidobenzofuran (28g)HCT-116 (Colon Carcinoma)5.20[7]
2-Acetyl-7-phenylaminobenzofuran (27)MDA-MB-468 (Breast Cancer)0.16[7]
2-Acetylbenzofuran hybrid (26)EGFR Kinase0.93[7]
Benzofuran-piperazine hybrid (9h)Panc-1 (Pancreatic)0.94[8]
Benzofuran-piperazine hybrid (9h)MCF-7 (Breast Cancer)2.92[8]
Benzofuran-piperazine hybrid (13b)Panc-1 (Pancreatic)1.04[8]
Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Aminobenzofurans have emerged as potent inhibitors of several kinases, including Cyclin-Dependent Kinase 2 (CDK2), which plays a key role in cell cycle progression.[8]

Table 2: Kinase Inhibitory Activity of Aminobenzofuran Derivatives

Compound SeriesTarget KinaseIC₅₀ (nM)Reference
Benzofuran-piperazine-thiosemicarbazide (9h)CDK240.91[9]
Benzofuran-piperazine-semicarbazide (11d)CDK241.70[9]
Benzofuran-piperazine-semicarbazide (11e)CDK246.88[9]
Benzofuran-piperazine-acylhydrazone (13c)CDK252.63[9]
Staurosporine (Reference)CDK256.76[9]
Activity in Neurodegenerative Diseases

In the context of Alzheimer's disease, aminobenzofuran derivatives have been investigated as inhibitors of cholinesterase enzymes (AChE and BuChE), which are involved in the breakdown of the neurotransmitter acetylcholine. Additionally, some derivatives have shown the ability to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of the disease.[7][10]

Table 3: Anti-Alzheimer's Disease Activity of Aminobenzofuran Derivatives

Compound DerivativeTargetIC₅₀ (µM)Reference
3-Aminobenzofuran (5a)AChE0.81[10]
3-Aminobenzofuran (5f) (2-fluorobenzyl moiety)AChE0.64[7][10]
3-Aminobenzofuran (5f) (2-fluorobenzyl moiety)BuChE2.11[10]
2-Arylbenzofuran derivative (Compound 1)AChE0.34[11]
2-Arylbenzofuran derivative (Compound 1)BuChE0.88[11]
Benzofuran-Donepezil equivalent (C7)AChE0.39 (µg/mL)[12]
Inhibition of P-glycoprotein (P-gp)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain aminobenzofuran derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR and sensitizing cancer cells to conventional chemotherapeutic agents.[13][14][15]

Table 4: P-glycoprotein (P-gp) Inhibitory Activity of Aminobenzofuran Derivatives

Compound DerivativeActivity MetricValueReference
Compound 43P-gp inhibitory activity increase (at 5 µM)11.12-fold[13][14]
Compound 43Sensitization of KBvin cells to Vincristine (at 2.5 µM)246.43-fold[13][14]
Compound 43Sensitization of KBvin cells to Paclitaxel (at 2.5 µM)38.72-fold[13][14]
Compound 43Sensitization of KBvin cells to Doxorubicin (at 2.5 µM)5.16-fold[13][14]

Mechanisms of Action: Visualized Pathways

Understanding the molecular mechanisms by which aminobenzofurans exert their biological effects is crucial for rational drug design. Visualizing these pathways can provide clear insights into their points of intervention.

Inhibition of the CDK2/Cyclin E Pathway

The transition from the G1 to the S phase of the cell cycle is a critical control point regulated by the CDK2/Cyclin E complex.[3] This complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis.[14] Aminobenzofuran-based CDK2 inhibitors block this phosphorylation event, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.[14]

G CyclinD_CDK46 Cyclin D / CDK4/6 E2F_bound pRb-E2F (Inactive) CyclinD_CDK46->E2F_bound phosphorylates Rb Rb E2F_bound->Rb E2F_free E2F (Active) E2F_bound->E2F_free releases CyclinE_gene Cyclin E Gene Transcription E2F_free->CyclinE_gene activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_gene->CyclinE_CDK2 promotes formation CyclinE_CDK2->E2F_bound hyper- phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor Aminobenzofuran CDK2 Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp hydrolysis Chemo_out Chemotherapy Drug (Extracellular) Chemo_in Chemotherapy Drug (Intracellular) HIGH CONCENTRATION Chemo_out->Chemo_in Diffusion Chemo_in:e->Chemo_out:e P-gp Efflux Inhibitor Aminobenzofuran P-gp Inhibitor Inhibitor->Pgp BLOCKS

References

An In-depth Technical Guide to the Discovery and Isolation of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzofurans represent a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3] Their prevalence in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents, underscores the importance of understanding their discovery, isolation, and synthesis.[4][5][6] This technical guide provides a comprehensive overview of these aspects, complete with detailed experimental protocols, comparative data, and visualizations of relevant signaling pathways.

Section 1: Discovery and Isolation from Natural Sources

Benzofuran derivatives are widely distributed in the plant kingdom, with notable examples found in species such as Tephrosia purpurea.[7][8][9] The isolation of these compounds is a critical first step in their characterization and subsequent development as potential therapeutic agents.

General Protocol for Isolation of Substituted Benzofurans from Plant Material

This protocol provides a general framework for the isolation of substituted benzofurans from a plant source, exemplified by the procedures used for Tephrosia purpurea.

1.1.1. Extraction:

  • Maceration: Air-dried and powdered plant material (e.g., aerial parts or seeds) is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This process is typically carried out at room temperature over several days with periodic agitation.

  • Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts.

1.1.2. Chromatographic Separation:

  • Column Chromatography: The crude extract showing the most promising activity (often the ethyl acetate or methanol extract for moderately polar benzofurans) is subjected to column chromatography over silica gel.

  • Elution Gradient: The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected systematically.

  • Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing compounds with similar retention factors (Rf values). Fractions with the desired compound(s) are pooled.

1.1.3. Purification:

  • Preparative TLC or Repeated Column Chromatography: The pooled fractions are further purified using preparative TLC or repeated column chromatography with a shallower solvent gradient to isolate the individual compounds.

  • Recrystallization: The purified solid compound is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture like petroleum ether-ethyl acetate) and allowed to cool slowly.[10] The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

1.1.4. Structure Elucidation:

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds.[10]

Section 2: Synthesis of Substituted Benzofurans

The synthetic accessibility of substituted benzofurans has been greatly advanced through the development of various catalytic and non-catalytic methods. These approaches offer versatility in introducing a wide range of substituents at different positions of the benzofuran core.

Palladium-Catalyzed Synthesis Methods

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of benzofuran rings.[11]

This is a powerful one-pot method for the synthesis of 2-substituted benzofurans from o-halophenols and terminal alkynes.[8]

Experimental Protocol:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., Argon), add the o-iodophenol (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMF or triethylamine) and a base (e.g., triethylamine or K₂CO₃).

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.[12][13]

The Suzuki-Miyaura coupling is a versatile method for the synthesis of 2-arylbenzofurans by coupling a 2-halobenzofuran with an arylboronic acid.[4][14]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the 2-bromobenzofuran (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.) in a solvent system such as a mixture of toluene, ethanol, and water.

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃.

  • Reaction Conditions: Heat the mixture to reflux (80-100 °C) for 4-12 hours under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated.

  • Purification: The residue is purified by column chromatography or recrystallization.[15]

Copper-Catalyzed Synthesis Methods

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods for benzofuran synthesis.[16]

Experimental Protocol: Intramolecular Cyclization of o-alkynylphenols

  • Reaction Setup: Dissolve the o-alkynylphenol (1.0 equiv.) in a suitable solvent such as DMF or DMSO.

  • Catalyst and Base: Add a copper(I) catalyst, such as CuI (5-10 mol%), and a base, for instance, K₂CO₃ or Cs₂CO₃.

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 2-8 hours.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described for the palladium-catalyzed reactions.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of substituted benzofurans, often leading to higher yields and shorter reaction times.[1][3][17][18][19]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [3]

  • Reaction Setup: In a microwave vessel, combine the 3-bromocoumarin (1.0 equiv.) with ethanol and sodium hydroxide.

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a specified power (e.g., 300W) and temperature (e.g., 79 °C) for a short duration (e.g., 5 minutes).[3]

  • Work-up: After cooling, concentrate the reaction mixture, dissolve the residue in water, and acidify with HCl to precipitate the benzofuran-2-carboxylic acid.

  • Purification: The product is collected by filtration and can be purified by recrystallization.

Section 3: Quantitative Data on Benzofuran Synthesis and Biological Activity

The efficiency of synthetic methods and the biological potency of the resulting compounds are critical parameters for drug development.

Comparative Yields of Synthetic Methods

The choice of synthetic route can significantly impact the overall yield of the desired substituted benzofuran.

Synthesis MethodCatalyst SystemTypical Yield (%)Reference(s)
Sonogashira Coupling/CyclizationPdCl₂(PPh₃)₂ / CuI60-95%[8]
Suzuki-Miyaura CouplingPd(PPh₃)₄70-98%[4][14]
Copper-Catalyzed CyclizationCuI65-90%[16]
Microwave-Assisted Perkin RearrangementNone (Base-mediated)85-95%[3]
Anticancer Activity of Substituted Benzofurans

Numerous substituted benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference(s)
Halogenated BenzofuransK562 (Leukemia)5.0[6]
Halogenated BenzofuransHL60 (Leukemia)0.1[6]
Benzofuran-Chalcone HybridsMCF-7 (Breast)2-10[6]
Benzofuran-Triazole HybridsHCT-116 (Colon)0.87[5]
Benzofuran-Triazole HybridsA549 (Lung)0.57[5]
Oxindole-Benzofuran HybridsMCF-7 (Breast)2.27-12.9[5]
Benzofuran-Indole HybridsPC9 (Lung)0.32[20]
Benzofuran-Indole HybridsA549 (Lung)0.89[20]
Benzofuranyl ThiosemicarbazonesHePG2 (Liver)9.73[21]
Benzofuranyl ThiosemicarbazonesHela (Cervical)7.94[21]

Section 4: Signaling Pathways Modulated by Substituted Benzofurans

Substituted benzofurans exert their pharmacological effects, particularly their anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Certain substituted benzofurans have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[2][3] The inhibitory mechanism often involves the prevention of the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB.[22][23][24]

MAPK_Pathway Stress Cellular Stress (e.g., LPS, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK p p38 p38 MKK3_6->p38 p p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 AP-1 (c-Jun/c-Fos) p_JNK->AP1 p_p38->AP1 Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis Benzofuran Substituted Benzofuran Benzofuran->p_JNK inhibits phosphorylation Benzofuran->p_p38 inhibits phosphorylation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical Properties of 1-Benzofuran-5-amine

Abstract

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its benzofuran core is a common motif in a variety of biologically active compounds, including those with antitumor, anti-inflammatory, and antiviral properties.[2][3][4] This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, spectral data, and quantum chemical properties. Furthermore, it explores its role in synthetic chemistry and potential biological activities, offering insights for researchers in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₈H₇NO[1][5][6]
Molecular Weight 133.15 g/mol [1][5][6]
CAS Number 58546-89-7[1][5][6]
Boiling Point 259.8 °C[1]
Physical Form Liquid
IUPAC Name This compound[5]
SMILES C1=CC2=C(C=CO2)C=C1N[1][5][7]
InChI InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2[5][7]
InChIKey GMOLCSICTCPZCU-UHFFFAOYSA-N[5][7]
Predicted XlogP 1.6[5][7]
Polar Surface Area 39.2 Ų[5]

Spectral Properties

Detailed experimental spectra for this compound are not widely published; however, its spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and furan rings, as well as a signal for the amine (-NH₂) protons. The aromatic protons will likely appear in the range of 6.5-7.5 ppm. The amine protons typically exhibit a broad signal whose chemical shift is dependent on the solvent and concentration.[8]

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the downfield region, typically between 100 and 160 ppm. Carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic functional groups. Primary amines typically exhibit a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹.[8] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring will also be present.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (133.15). Fragmentation patterns would likely involve the loss of small molecules such as HCN or CO, which is characteristic of aromatic amines and furans.

Quantum Chemical Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are valuable for predicting the electronic structure and reactivity of molecules like this compound.[9]

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical stability and electronic transitions.[9] For benzofuran derivatives, these calculations help in understanding their potential as electron donors or acceptors in chemical reactions.

  • Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amine group would be an electron-rich site, making it susceptible to electrophilic attack.

  • Dipole Moment: The calculated dipole moment provides information about the molecule's overall polarity, which influences its solubility and intermolecular interactions.

G Workflow for Computational and Experimental Analysis cluster_computational Computational Analysis cluster_experimental Experimental Validation mol_structure Molecular Structure of This compound dft_calc DFT Calculations (Geometry Optimization, Frequencies) mol_structure->dft_calc electronic_prop Electronic Properties (HOMO, LUMO, ESP) dft_calc->electronic_prop spectral_sim Spectral Simulation (NMR, IR) dft_calc->spectral_sim activity_assay Biological Activity Assays electronic_prop->activity_assay Predicts Reactivity spectral_acq Spectroscopic Analysis (NMR, IR, MS) spectral_sim->spectral_acq Correlates With synthesis Synthesis & Purification synthesis->spectral_acq synthesis->activity_assay G Inhibition of NF-κB and MAPK Signaling by Benzofuran Derivatives cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKKα/β TLR4->IKK Inflammatory_Factors Pro-inflammatory Factors (NO, COX-2, TNF-α, IL-6) ERK->Inflammatory_Factors activates JNK->Inflammatory_Factors activates p38->Inflammatory_Factors activates IkB IκBα IKK->IkB phosphorylates p65 p65 IkB->p65 p65->Inflammatory_Factors promotes transcription Benzofuran Benzofuran Derivative Benzofuran->ERK Benzofuran->JNK Benzofuran->p38 Benzofuran->IKK

References

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 1-Benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and confirmation of 1-Benzofuran-5-amine (CAS No. 58546-89-7), a key intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor agents.[1] This document details the spectroscopic data, experimental protocols for characterization, and a plausible synthetic pathway, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₇NO and a molecular weight of 133.15 g/mol .[2] The structure consists of a fused benzene and furan ring system with an amine group substituted at the 5-position.

Molecular Structure:

Caption: Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₇NO[2]
Molecular Weight 133.15 g/mol [2]
CAS Number 58546-89-7[2]
IUPAC Name This compound[2]
SMILES C1=CC2=C(C=CO2)C=C1N[3]
InChI InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2[2]
Boiling Point 259.8 °C[4]

Spectroscopic Data for Structure Elucidation

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-2
~7.3d1HH-7
~7.0d1HH-4
~6.8dd1HH-6
~6.7d1HH-3
~3.7br s2H-NH₂

Note: Predicted values are based on typical chemical shifts for analogous benzofuran and aniline derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C-7a
~146C-2
~145C-5
~128C-3a
~115C-4
~112C-7
~107C-6
~106C-3

Note: Predicted values are based on typical chemical shifts for analogous benzofuran and aniline derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of primary amine
3100 - 3000MediumAromatic C-H stretching
1640 - 1600Medium to StrongN-H bending (scissoring) of primary amine
1600 - 1450Medium to StrongC=C stretching in aromatic ring
1335 - 1250StrongAromatic C-N stretching
~1250StrongAsymmetric C-O-C stretching of furan ring
900 - 680Strong, BroadN-H wagging of primary amine and aromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Expected Mass Spectrometry Data for this compound

m/zInterpretation
133[M]⁺ (Molecular ion)
132[M-H]⁺
104[M-HCN]⁺ or [M-NH]⁺
77[C₆H₅]⁺

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

This section outlines the general procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis Workflow

A common route for the synthesis of this compound involves the reduction of 5-nitrobenzofuran.[5] The precursor, 5-nitrobenzofuran, can be synthesized from salicylaldehyde.

Synthesis_Workflow Figure 2: General Synthetic Workflow for this compound Salicylaldehyde Salicylaldehyde Nitration Nitration (e.g., HNO₃, H₂SO₄) Salicylaldehyde->Nitration FiveNitroSalicylaldehyde 5-Nitrosalicylaldehyde Nitration->FiveNitroSalicylaldehyde Cyclization Cyclization (e.g., with a haloacetate) FiveNitroSalicylaldehyde->Cyclization FiveNitrobenzofuran 5-Nitrobenzofuran Cyclization->FiveNitrobenzofuran Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) FiveNitrobenzofuran->Reduction BenzofuranAmine This compound Reduction->BenzofuranAmine

Caption: Figure 2: General Synthetic Workflow for this compound.

Protocol for Reduction of 5-Nitrobenzofuran:

  • Dissolve 5-nitrobenzofuran in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl): This is a classic method for the reduction of aromatic nitro compounds.

    • Catalytic Hydrogenation: Use a catalyst such as 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, if using SnCl₂/HCl, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate tin salts and adjust the pH to basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure compound.

Spectroscopic Characterization Protocols

Workflow for Structure Elucidation:

Elucidation_Workflow Figure 3: Experimental Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound Purification Purified this compound Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Confirmed Structure Data_Analysis->Structure_Confirmed

Caption: Figure 3: Experimental Workflow for Structure Elucidation.

NMR Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

FT-IR Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquire the FT-IR spectrum.

Mass Spectrometry Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of protein kinases.[6] Certain aminobenzofuran derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are implicated in various cancers.

Hypothesized Signaling Pathway Inhibition:

Many aminobenzofuran derivatives are being explored for their potential to inhibit receptor tyrosine kinase signaling pathways, which are crucial for cancer cell proliferation and survival.

Signaling_Pathway Figure 4: Hypothesized Inhibition of a Receptor Tyrosine Kinase Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK Pathway) P1->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->P1 Inhibits

Caption: Figure 4: Hypothesized Inhibition of a Receptor Tyrosine Kinase Pathway.

The amine group at the 5-position of the benzofuran core can be a key pharmacophore, potentially forming hydrogen bonds within the ATP-binding pocket of a kinase, thereby inhibiting its activity and blocking downstream signaling cascades that promote tumor growth.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. This guide provides the expected spectroscopic data and outlines the necessary experimental protocols for its synthesis and characterization. The potential of this compound and its derivatives as kinase inhibitors highlights its importance in the field of medicinal chemistry and underscores the need for a thorough understanding of its chemical and biological properties.

References

In-Depth Technical Guide: Health and Safety Information for 1-Benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.

Chemical Identification and Physicochemical Properties

1-Benzofuran-5-amine is a heterocyclic aromatic amine with potential applications in pharmaceutical research and development. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 58546-89-7PubChem[1]
Molecular Formula C₈H₇NOPubChem[1]
Molecular Weight 133.15 g/mol PubChem[1]
Appearance Solid or liquidSigma-Aldrich
Boiling Point 259.8 °CBiosynth[2]
Storage Temperature Refrigerator (2-8°C), under inert atmosphere, in a dark place.BLD Pharm[3], Synthonix Corporation

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification

Hazard ClassCategory
Acute toxicity, OralCategory 4
Acute toxicity, DermalNot Classified
Acute toxicity, InhalationNot Classified
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

Source: PubChem.[1]

GHS Hazard Statements (H-statements)

CodeStatement
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

GHS Precautionary Statements (P-statements)

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Sources: PubChem, BLD Pharm.[1][3]

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - Representative Protocol (Based on OECD Guideline 401)

Objective: To determine the acute oral toxicity of a substance.[4]

Principle: The test substance is administered orally in a single dose to a group of experimental animals.[4] Observations of effects and mortality are made over a 14-day period.

Methodology:

  • Test Animals: Healthy, young adult albino rats of a single sex (or both sexes if information on sex-specific toxicity is required) are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Dosage: At least three dose levels are typically used, with the aim of identifying a dose that causes mortality and a dose that causes no adverse effects. A preliminary range-finding study may be conducted to determine the appropriate dose levels.

  • Administration: The substance is administered by gavage using a stomach tube or a suitable intubation cannula. For solid substances, they are typically dissolved or suspended in a suitable vehicle like water or corn oil.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and respiratory, circulatory, autonomic, and central nervous system effects), and body weight changes for at least 14 days.[5]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals (including those that died during the study).

  • Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods.

Acute Dermal Irritation/Corrosion - Representative Protocol (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.[6]

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal.[5] The degree of irritation is assessed at specific intervals.

Methodology:

  • Test Animal: The albino rabbit is the preferred species.[5]

  • Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

  • Application of the Test Substance: A dose of 0.5 g of the solid or 0.5 mL of the liquid substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.[5]

  • Exposure Duration: The exposure period is 4 hours.[5]

  • Observations: After the exposure period, the patch is removed, and the skin is gently cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Scoring of skin reactions is performed according to a standardized grading system. Observations continue for 14 days to assess the reversibility of any effects.[5]

Acute Eye Irritation/Corrosion - Representative Protocol (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[7]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal.[8] The other eye serves as a control.

Methodology:

  • Test Animal: The albino rabbit is the recommended species.

  • Application of the Test Substance: A single dose of 0.1 g of the solid or 0.1 mL of the liquid is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The eyelids are then gently held together for about one second to prevent loss of the material.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and discharge according to a standardized scoring system. The observation period can be extended up to 21 days to determine the reversibility of the effects.[7]

  • Use of Anesthetics and Analgesics: To minimize pain and distress, the use of topical anesthetics and systemic analgesics is strongly recommended.[8]

Bacterial Reverse Mutation Test (Ames Test) - Representative Protocol

Objective: To assess the mutagenic potential of a chemical compound.[3]

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[3][9]

Methodology:

  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used to detect various types of mutagens.

  • Metabolic Activation: Since many chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the body, the test is typically performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver).[10]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[10]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

Safe_Handling_and_Storage cluster_receipt Receiving and Inspection cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage/Leaks Receive->Inspect Store Store in a cool, dry, well-ventilated area Inspect->Store If container is intact Conditions Keep container tightly closed Protect from light Store under inert atmosphere Store->Conditions PPE Wear Appropriate PPE: - Safety glasses with side-shields - Chemical-resistant gloves - Lab coat Store->PPE Before use Ventilation Use in a chemical fume hood PPE->Ventilation Handling_Steps Avoid inhalation of dust/vapors Avoid contact with skin and eyes Wash hands thoroughly after handling Ventilation->Handling_Steps Waste Dispose of waste in accordance with local, state, and federal regulations Handling_Steps->Waste After use

Caption: Workflow for Safe Handling and Storage of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed promptly.

Emergency_Procedures cluster_exposure Personal Exposure cluster_spill Spill Response cluster_fire Fire Fighting Measures Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Skin_Contact Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. Eye_Contact Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. Ingestion Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. Spill_Control Ensure adequate ventilation. Evacuate personnel from the area. Wear appropriate PPE. Containment Contain the spill with inert material (e.g., sand, earth). Spill_Control->Containment Cleanup Collect spilled material into a suitable container for disposal. Do not allow to enter drains or waterways. Containment->Cleanup Decontamination Clean the spill area thoroughly. Cleanup->Decontamination Extinguishing_Media Suitable Extinguishing Media: - Water spray - Alcohol-resistant foam - Dry chemical - Carbon dioxide (CO2) Firefighter_Protection Wear self-contained breathing apparatus (SCBA) and full protective gear.

Caption: Emergency Procedures for this compound.

Toxicological Information

Detailed toxicological studies on this compound are limited. However, based on its chemical structure as an aromatic amine and benzofuran derivative, potential toxic effects may include:

  • Hepatotoxicity: Some benzofuran derivatives have been shown to be hepatotoxic.

  • Mutagenicity/Carcinogenicity: Aromatic amines are a class of compounds that can be mutagenic and potentially carcinogenic. An Ames test would be a primary screen for mutagenic potential.

  • Irritation: As indicated by the GHS classification, the compound is expected to be an irritant to the skin, eyes, and respiratory system.[1]

It is crucial for researchers to handle this compound with the assumption that it is toxic and to take all necessary precautions to avoid exposure until more definitive toxicological data becomes available.

References

Methodological & Application

Synthesis of 1-Benzofuran-5-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzofuran-5-amine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its benzofuran core is a prevalent scaffold in a multitude of biologically active compounds. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The described synthesis follows a four-step reaction sequence starting from commercially available salicylaldehyde.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a four-step process:

  • Nitration of salicylaldehyde to yield 2-hydroxy-5-nitrobenzaldehyde.

  • Cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate to form ethyl 5-nitrobenzofuran-2-carboxylate.

  • Reduction of the nitro group to afford ethyl 5-aminobenzofuran-2-carboxylate.

  • Hydrolysis and Decarboxylation of ethyl 5-aminobenzofuran-2-carboxylate to produce the final product, this compound.

SynthesisWorkflow Salicylaldehyde Salicylaldehyde Step1 Nitration Salicylaldehyde->Step1 Intermediate1 2-Hydroxy-5- nitrobenzaldehyde Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Ethyl 5-nitrobenzo- furan-2-carboxylate Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 Ethyl 5-aminobenzo- furan-2-carboxylate Step3->Intermediate3 Step4 Hydrolysis & Decarboxylation Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

This procedure outlines the nitration of salicylaldehyde.

  • Materials:

    • Salicylaldehyde

    • Acetic acid (glacial)

    • Nitric acid (70%)

    • Deionized water

    • Ice

  • Procedure:

    • In a round-bottom flask, dissolve salicylaldehyde in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • In a separate beaker, carefully add nitric acid to an equal volume of cold water to prepare the nitrating mixture. Caution: This is an exothermic process.

    • Add the nitrating mixture dropwise to the salicylaldehyde solution over 30-60 minutes, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, continue stirring the mixture at a low temperature for an additional 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice.

    • The precipitated product, 2-hydroxy-5-nitrobenzaldehyde, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

This step involves the cyclization of the previously synthesized 2-hydroxy-5-nitrobenzaldehyde.

  • Materials:

    • 2-Hydroxy-5-nitrobenzaldehyde

    • Ethyl bromoacetate

    • Sodium carbonate

    • N-methyl pyrrolidine (NMP)

  • Procedure:

    • To a solution of 2-hydroxy-5-nitrobenzaldehyde in N-methyl pyrrolidine, add sodium carbonate and stir the mixture for 30 minutes.

    • Add ethyl bromoacetate to the mixture.

    • Heat the reaction mixture to 100 °C and stir overnight.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain ethyl 5-nitrobenzofuran-2-carboxylate.

Step 3: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

This procedure describes the reduction of the nitro group to an amine.

  • Materials:

    • Ethyl 5-nitrobenzofuran-2-carboxylate

    • Palladium on carbon (5% Pd/C)

    • Ethanol

    • Hydrogen gas

  • Procedure:

    • In a pressure vessel, dissolve ethyl 5-nitrobenzofuran-2-carboxylate in ethanol.

    • Add 5% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (e.g., 2 MPa) and stir the mixture at 40-45 °C for 4 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

    • Wash the catalyst with ethanol.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield ethyl 5-aminobenzofuran-2-carboxylate.

Step 4: Synthesis of this compound (Hydrolysis and Decarboxylation)

This final step involves the hydrolysis of the ester followed by decarboxylation.

  • Materials:

    • Ethyl 5-aminobenzofuran-2-carboxylate

    • Sodium hydroxide (or other suitable base)

    • Water

    • Hydrochloric acid (for acidification)

    • Copper powder or a high-boiling point solvent (e.g., quinoline) for decarboxylation.

  • Procedure:

    • Hydrolysis:

      • Dissolve ethyl 5-aminobenzofuran-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

      • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

      • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 5-aminobenzofuran-2-carboxylic acid.

      • Filter the precipitate, wash with cold water, and dry.

    • Decarboxylation:

      • Mix the dried 5-aminobenzofuran-2-carboxylic acid with a catalytic amount of copper powder.

      • Heat the mixture to a temperature above its melting point until the evolution of carbon dioxide ceases.

      • Alternatively, the carboxylic acid can be heated in a high-boiling point solvent like quinoline to facilitate decarboxylation.

      • The crude this compound can be purified by sublimation or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepStarting MaterialKey ReagentsProductMolecular FormulaMolecular Weight ( g/mol )
1SalicylaldehydeAcetic acid, Nitric acid2-Hydroxy-5-nitrobenzaldehydeC₇H₅NO₄167.12
22-Hydroxy-5-nitrobenzaldehydeEthyl bromoacetate, Na₂CO₃Ethyl 5-nitrobenzofuran-2-carboxylateC₁₁H₉NO₅235.19
3Ethyl 5-nitrobenzofuran-2-carboxylateH₂, 5% Pd/CEthyl 5-aminobenzofuran-2-carboxylateC₁₁H₁₁NO₃205.21
4Ethyl 5-aminobenzofuran-2-carboxylateNaOH, HCl, Heat/CuThis compoundC₈H₇NO133.15

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle strong acids (nitric acid, hydrochloric acid) and bases (sodium hydroxide) with extreme care.

  • Hydrogenation should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: 1-Benzofuran-5-amine as a Synthetic Intermediate for Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of quinoline derivatives using 1-benzofuran-5-amine as a key synthetic intermediate. The protocols are based on established synthetic methodologies for quinoline synthesis, including the Combes, Doebner-von Miller, and Friedländer reactions. Quinolines derived from benzofurans are of significant interest in medicinal chemistry due to their potential as bioactive scaffolds.

Combes Synthesis of Benzofuro[3,2-g]quinolines

The Combes quinoline synthesis is a well-established acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[1][2] This method allows for the synthesis of substituted quinolines by varying the aniline and β-diketone starting materials. In this protocol, this compound is reacted with acetylacetone to yield a benzofuro[3,2-g]quinoline derivative.

Experimental Protocol: Combes Synthesis

Table 1: Reaction Parameters for the Combes Synthesis of 2,4-dimethyl-7H-benzofuro[3,2-g]quinoline

ParameterValue
Starting Material AThis compound
Starting Material BAcetylacetone
CatalystConcentrated Sulfuric Acid
SolventNone
Reaction Temperature110 °C
Reaction Time4 hours
Product2,4-dimethyl-7H-benzofuro[3,2-g]quinoline
Yield75% (hypothetical)

Procedure:

  • In a 50 mL round-bottom flask, add this compound (1.33 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol).

  • Slowly add concentrated sulfuric acid (5 mL) to the mixture with stirring.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 4 hours.

  • Allow the mixture to cool to room temperature and then pour it onto crushed ice (50 g).

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol to obtain 2,4-dimethyl-7H-benzofuro[3,2-g]quinoline.

Combes_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification This compound This compound H2SO4_catalyst Conc. H2SO4 Acetylacetone Acetylacetone Heat 110 °C, 4h Neutralization Neutralization (NaHCO3) Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product 2,4-dimethyl-7H- benzofuro[3,2-g]quinoline Recrystallization->Product

Caption: Workflow for the Combes synthesis of a benzofuroquinoline.

Doebner-von Miller Synthesis of Benzofuro[3,2-g]quinolines

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4] This reaction is typically catalyzed by a strong acid. Here, this compound is reacted with crotonaldehyde, an α,β-unsaturated aldehyde, to generate a substituted benzofuro[3,2-g]quinoline.

Experimental Protocol: Doebner-von Miller Synthesis

Table 2: Reaction Parameters for the Doebner-von Miller Synthesis of 2-methyl-7H-benzofuro[3,2-g]quinoline

ParameterValue
Starting Material AThis compound
Starting Material BCrotonaldehyde
CatalystHydrochloric Acid
SolventWater
Reaction Temperature100 °C
Reaction Time6 hours
Product2-methyl-7H-benzofuro[3,2-g]quinoline
Yield68% (hypothetical)

Procedure:

  • To a solution of this compound (1.33 g, 10 mmol) in 20 mL of water and 5 mL of concentrated hydrochloric acid, add crotonaldehyde (0.84 g, 12 mmol).

  • Heat the mixture to reflux (100 °C) with vigorous stirring for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 10% sodium hydroxide solution.

  • The precipitated product is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification This compound This compound HCl_catalyst Conc. HCl Crotonaldehyde Crotonaldehyde Reflux 100 °C, 6h Neutralization Neutralization (NaOH) Filtration Filtration Neutralization->Filtration Chromatography Column Chromatography Filtration->Chromatography Product 2-methyl-7H- benzofuro[3,2-g]quinoline Chromatography->Product

Caption: Workflow for the Doebner-von Miller synthesis.

Friedländer Synthesis of Benzofuro[2,3-g]quinolines

The Friedländer synthesis provides a straightforward route to quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][5] A limitation for using this compound directly in a Friedländer synthesis is the need for an ortho-carbonyl group to the amine, which is not present. A plausible synthetic route would first involve the formylation or acylation of the benzofuran ring at the 4-position prior to the Friedländer condensation. Assuming the successful synthesis of 5-amino-1-benzofuran-4-carbaldehyde, the subsequent Friedländer reaction is described below.

Experimental Protocol: Friedländer Synthesis

Table 3: Reaction Parameters for the Friedländer Synthesis of 7H-benzofuro[2,3-g]quinoline-8-carboxylate

ParameterValue
Starting Material A5-Amino-1-benzofuran-4-carbaldehyde
Starting Material BEthyl acetoacetate
CatalystPiperidine
SolventEthanol
Reaction Temperature78 °C (Reflux)
Reaction Time8 hours
ProductEthyl 7H-benzofuro[2,3-g]quinoline-8-carboxylate
Yield82% (hypothetical)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-amino-1-benzofuran-4-carbaldehyde (1.75 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mL).

  • Heat the mixture to reflux for 8 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Amino-aldehyde 5-Amino-1-benzofuran- 4-carbaldehyde Piperidine_catalyst Piperidine Ethyl_acetoacetate Ethyl acetoacetate Reflux Ethanol, Reflux, 8h Solvent_removal Solvent Removal Chromatography Column Chromatography Solvent_removal->Chromatography Product Ethyl 7H-benzofuro[2,3-g]quinoline -8-carboxylate Chromatography->Product

References

The Versatility of 1-Benzofuran-5-amine in Medicinal Chemistry: A Scaffold for Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 1-Benzofuran-5-amine has emerged as a critical building block in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Its unique structural features have enabled the synthesis of a diverse range of derivatives exhibiting significant potential in the treatment of cancer and microbial infections. This report details the applications of this compound in the synthesis of potent kinase inhibitors and antimicrobial compounds, providing comprehensive data, experimental protocols, and visual representations of their mechanisms of action.

Application in Anticancer Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound have been extensively investigated as inhibitors of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting these pathways, benzofuran-based compounds can effectively stifle tumor growth and metastasis.

A notable application of this compound is in the synthesis of substituted pyrimidine derivatives. The amine group at the 5-position of the benzofuran ring serves as a crucial anchor for the pyrimidine moiety, a well-established pharmacophore in kinase inhibitor design.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzofuran-pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BFP-1 A549 (Lung Carcinoma)0.12Doxorubicin0.98
BFP-1 SGC7901 (Gastric Cancer)2.75Doxorubicin1.21
BFP-2 HepG-2 (Liver Cancer)7.21-18.01Sorafenib5.5
BFP-3 MCF-7 (Breast Cancer)3.01Doxorubicin0.85

BFP = Benzofuran-Pyrimidine

Application in Antimicrobial Drug Discovery

In addition to their anticancer properties, derivatives of this compound have demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. The benzofuran nucleus is a common feature in many natural and synthetic compounds with antimicrobial efficacy. The incorporation of the amine group allows for the introduction of various substituents that can enhance the antimicrobial spectrum and potency.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for a representative benzofuran derivative against several microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
BFA-1 S. aureus6.25Ciprofloxacin3.12
BFA-1 E. coli6.25Ciprofloxacin3.12
BFA-1 C. albicans12.5Fluconazole6.25

BFA = Benzofuran-Amide

Experimental Protocols

Synthesis of a Benzofuran-Pyrimidine Kinase Inhibitor (General Procedure)

This protocol outlines a general multi-step synthesis for a benzofuran-pyrimidine derivative, a class of compounds that has shown promise as kinase inhibitors.

Step 1: Synthesis of 2-Acetyl-1-benzofuran

  • To a solution of salicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

  • Add chloroacetone (1.1 equivalents) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 18 hours.

  • After cooling, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-acetyl-1-benzofuran, which can be purified by column chromatography.

Step 2: Synthesis of Benzofuran Chalcone

  • To a solution of 2-acetyl-1-benzofuran (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol, add a catalytic amount of aqueous potassium hydroxide.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry to yield the benzofuran chalcone.

Step 3: Synthesis of the Benzofuran-Pyrimidine Derivative

  • A mixture of the benzofuran chalcone (1 equivalent), urea (or a substituted urea/thiourea) (1.2 equivalents), and potassium hydroxide (2 equivalents) in ethanol is refluxed for 8-10 hours.

  • After cooling, the reaction mixture is poured into ice-cold water and neutralized with a suitable acid.

  • The resulting solid is filtered, washed with water, and purified by recrystallization from ethanol to afford the final benzofuran-pyrimidine derivative.

In Vitro Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.01 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Mechanism of Action

VEGFR-2 Signaling Pathway Inhibition

Derivatives of this compound can inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The following diagram illustrates the simplified signaling cascade and the point of inhibition.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Benzofuran-Pyrimidine Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzofuran-pyrimidine derivative.

Experimental Workflow for Synthesis and Screening

The logical flow from the starting material to the final biological evaluation is a critical aspect of drug discovery.

Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Pyrimidine formation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound Pure Benzofuran Derivative Purification->Compound Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Data IC50 / MIC Data Anticancer->Data Antimicrobial->Data

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

The continued exploration of this compound as a privileged scaffold in medicinal chemistry holds significant promise for the discovery of next-generation therapeutics to combat cancer and infectious diseases. Further optimization of these derivatives could lead to the development of clinical candidates with improved efficacy and safety profiles.

Application Notes and Protocols: Derivatization of 1-Benzofuran-5-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-5-amine is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of derivatives with significant therapeutic potential.[1] The benzofuran scaffold is a privileged structure found in numerous biologically active compounds.[2] Derivatization of the 5-amino group allows for the exploration of chemical space and the development of novel drug candidates with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] These derivatives have been shown to modulate key signaling pathways implicated in various diseases, making them attractive targets for drug discovery programs.

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthetic Strategies and Protocols

The primary amino group of this compound is a versatile handle for a variety of chemical transformations, most notably acylation and sulfonylation, to generate libraries of amide and sulfonamide derivatives.

Protocol 1: General Synthesis of N-(1-Benzofuran-5-yl) Amide Derivatives

This protocol describes a general method for the acylation of this compound with a carboxylic acid using a coupling agent.

Materials:

  • This compound

  • Substituted carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve the substituted carboxylic acid (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the solution and stir at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(1-benzofuran-5-yl) amide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Synthesis of N-(1-Benzofuran-5-yl) Sulfonamide Derivatives

This protocol outlines a general method for the sulfonylation of this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Substituted sulfonyl chloride

  • Pyridine or triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted sulfonyl chloride (1.1 equivalents) dissolved in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-(1-benzofuran-5-yl) sulfonamide derivative.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The synthesized this compound derivatives can be screened for various biological activities using established in vitro assays.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][6]

Protocol 5: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.[3]

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives from the literature.

Table 1: Anticancer Activity of N-(1-Benzofuran-5-yl) Sulfonamide Derivatives

Compound IDCancer Cell LineAssayIC₅₀ (µM)Reference
7q MCF-7HIF-1 Transcriptional Activity12.5 ± 0.7[7]
7q MCF-7VEGF Secretion18.8[7]
5d SW-620 (Colon)MTT Assay6.5[8]
5a SW-620 (Colon)MTT Assay8.7[8]
5d HT-29 (Colon)MTT Assay9.8[8]
5a HT-29 (Colon)MTT Assay9.4[8]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
1 Salmonella typhimurium12.5[6]
1 Staphylococcus aureus12.5[6]
6a Staphylococcus aureus6.25[4]
6b Staphylococcus aureus6.25[4]
6f Escherichia coli6.25[4]
6b Escherichia coli6.25[4]

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

Compound IDAssayCell LineIC₅₀ (µM)Reference
1 NO InhibitionRAW 264.717.3[3]
4 NO InhibitionRAW 264.716.5[3]
6b Carrageenan-induced paw edemaIn vivo (Rat)71.10% inhibition at 2h[4]
6a Carrageenan-induced paw edemaIn vivo (Rat)61.55% inhibition at 2h[4]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start This compound reaction Derivatization (Amidation/Sulfonylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization screening In Vitro Assays characterization->screening anticancer Anticancer (MTT) screening->anticancer antimicrobial Antimicrobial (MIC) screening->antimicrobial anti_inflammatory Anti-inflammatory (NO Assay) screening->anti_inflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: General experimental workflow for derivatization and biological evaluation.

Signaling Pathways

Benzofuran derivatives have been reported to modulate several key signaling pathways involved in cancer and inflammation, including the NF-κB and MAPK pathways.[9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli TAK1 TAK1 Stimuli->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates p38 p38 MAPK MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Promotes Derivative This compound Derivative Derivative->MKKs Inhibits

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 1-Benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel anticancer agents derived from 1-Benzofuran-5-amine. This document outlines the rationale, synthetic strategies, experimental procedures, and biological evaluation of benzofuran-based compounds, particularly pyrimidine derivatives, which have shown promise as potent inhibitors of cancer cell proliferation.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer properties.[1][2] this compound serves as a key and versatile building block for the synthesis of more complex molecules, particularly substituted pyrimidines.[3] These derivatives are of significant interest in oncology as they can be designed to target various critical pathways involved in tumor growth and progression, such as receptor tyrosine kinases (e.g., EGFR) and microtubule dynamics.

This document focuses on the synthesis of N-(1-benzofuran-5-yl)pyrimidine-4-amine derivatives, which have been investigated for their cytotoxic effects against various cancer cell lines.

Data Presentation: Anticancer Activity of Benzofuran Derivatives

The following table summarizes the in vitro anticancer activity of various benzofuran derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
BF-1 3-AmidobenzofuranMDA-MB-231 (Breast)3.01[4]
BF-1 3-AmidobenzofuranHCT-116 (Colon)5.20[4]
BF-2 Benzofuran-chalconeA-375 (Melanoma)-[4]
BF-2 Benzofuran-chalconeMCF-7 (Breast)-[4]
BF-3 2-Acetylbenzofuran hybridHeLa (Cervical)-[4]
BF-3 2-Acetylbenzofuran hybridHepG2 (Liver)-[4]
BF-4 Oxindole-benzofuran hybridMCF-7 (Breast)2.27[4]
BF-5 Piperazine-based benzofuranA549 (Lung)< 10[5]
BF-5 Piperazine-based benzofuranHeLa (Cervical)< 10[5]
BF-5 Piperazine-based benzofuranMCF-7 (Breast)< 10[5]
BF-6 Benzofuran-4,5-dionePancreatic Cancer Cells-[6]
BF-7 3-MethylbenzofuranA549 (Lung)1.48[5]
BF-8 Halogenated BenzofuranK562 (Leukemia)5[7]
BF-8 Halogenated BenzofuranHL60 (Leukemia)0.1[7]
BF-9 N-Methylpiperidine-based BenzofuranSQ20B (Head and Neck)0.46[7]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative anticancer agent, a substituted pyrimidine derivative, starting from this compound.

Protocol 1: Synthesis of N-(1-Benzofuran-5-yl)-5-fluoro-N-methylpyrimidin-4-amine

This protocol describes a two-step synthesis of a benzofuran-substituted pyrimidine, a class of compounds investigated for their anticancer properties.

Step 1: Synthesis of N-(1-Benzofuran-5-yl)-5-fluoropyrimidin-4-amine

  • Reaction: Nucleophilic aromatic substitution of 2,4-dichloro-5-fluoropyrimidine with this compound.

  • Reagents:

    • This compound

    • 2,4-Dichloro-5-fluoropyrimidine

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) as a base

    • Ethanol (EtOH) or Isopropanol (IPA) as a solvent

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add 2,4-dichloro-5-fluoropyrimidine (1.1 eq) and triethylamine (1.2 eq).

    • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield N-(1-Benzofuran-5-yl)-5-fluoropyrimidin-4-amine.

Step 2: N-methylation of N-(1-Benzofuran-5-yl)-5-fluoropyrimidin-4-amine

  • Reaction: N-methylation of the secondary amine.

  • Reagents:

    • N-(1-Benzofuran-5-yl)-5-fluoropyrimidin-4-amine

    • Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4) as a methylating agent

    • Sodium hydride (NaH) or Potassium carbonate (K2CO3) as a base

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as a solvent

  • Procedure:

    • To a solution of N-(1-Benzofuran-5-yl)-5-fluoropyrimidin-4-amine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0°C for 30 minutes.

    • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully by the slow addition of water at 0°C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final compound, N-(1-Benzofuran-5-yl)-5-fluoro-N-methylpyrimidin-4-amine.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the in vitro anticancer activity of the synthesized compounds.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Synthesized benzofuran derivative

    • Dimethyl sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in the complete growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of N-(1-Benzofuran-5-yl)pyrimidine-4-amine derivatives.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Further Modification (Optional) A This compound C N-(1-Benzofuran-5-yl)pyrimidin-4-amine intermediate A->C Base (e.g., Et3N) Solvent (e.g., EtOH) B 2,4-Dichloropyrimidine derivative B->C D N-(1-Benzofuran-5-yl)pyrimidin-4-amine intermediate E Final Anticancer Agent D->E Various Reagents (e.g., Alkylating agents, etc.)

Caption: General synthesis of benzofuran-pyrimidine anticancer agents.

Signaling Pathway: Potential Mechanism of Action

Benzofuran derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Benzofuran-pyrimidine Derivative Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

References

Application Notes and Protocols: 1-Benzofuran-5-amine as a Scaffold for Potent LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 1-benzofuran-5-amine scaffold in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, a promising class of anti-cancer agents. This document details the synthesis, biological evaluation, and relevant signaling pathways associated with these compounds.

Introduction

Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1] Its overexpression has been implicated in the progression of various cancers, making it a compelling therapeutic target.[2] The this compound core has emerged as a promising scaffold for the design of potent and selective LSD1 inhibitors. This document outlines the application of this scaffold in developing novel anti-cancer therapeutics.

Data Presentation

The following tables summarize the in vitro biological activity of a series of this compound derivatives as LSD1 inhibitors. The data is compiled from studies on novel benzofuran derivatives designed through scaffold hopping and conformational restriction strategies.[3][4]

Table 1: In Vitro LSD1 Inhibitory Activity of this compound Derivatives

Compound IDLSD1 IC50 (μM)
17i 0.065
17a0.12
17b0.08
17c0.09
17d0.15
17e0.21
17f0.18
17g0.11
17h0.07
17j0.35
17k0.42
17l0.28
17m0.19
17n0.25
17o0.31

Data adapted from Zhang et al., 2021.[3][4]

Table 2: Anti-proliferative Activity of Compound 17i against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
MCF-7Breast Cancer2.90 ± 0.32
MGC-803Gastric Cancer5.85 ± 0.35
H460Non-small Cell Lung Cancer2.06 ± 0.27
A549Non-small Cell Lung Cancer5.74 ± 1.03
THP-1Acute Myeloid Leukemia6.15 ± 0.49

Data adapted from Zhang et al., 2021.[3][4]

Signaling Pathways and Experimental Workflows

The inhibition of LSD1 by this compound derivatives impacts several key cellular signaling pathways implicated in cancer progression. The following diagrams illustrate these pathways and a general workflow for evaluating these inhibitors.

LSD1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Benzofuran_Inhibitor This compound Inhibitor LSD1 LSD1 Benzofuran_Inhibitor->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me0 H3K4me0 (Inactive Chromatin) H3K4me2->H3K4me0 Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, CLU) H3K4me2->Tumor_Suppressor Activates Transcription EMT_Genes EMT-related Genes (e.g., SNAIL, ZEB1) H3K4me0->EMT_Genes Represses Transcription Reactivation Reactivation of Tumor Suppressors Tumor_Suppressor->Reactivation Inhibition_EMT Inhibition of Epithelial- Mesenchymal Transition (EMT) EMT_Genes->Inhibition_EMT Apoptosis Induction of Apoptosis Reactivation->Apoptosis Proliferation Decreased Cell Proliferation Inhibition_EMT->Proliferation experimental_workflow Start Start: Design & Synthesis of This compound Derivatives Biochemical_Assay Biochemical Assay: LSD1 Inhibition (HTRF) Start->Biochemical_Assay Cell_Proliferation Cell-Based Assay: Anti-proliferative Activity (MTT) Biochemical_Assay->Cell_Proliferation Target_Engagement Cell-Based Assay: Histone Methylation (Western Blot) Cell_Proliferation->Target_Engagement In_Vivo In Vivo Efficacy: Xenograft Model Target_Engagement->In_Vivo End End: Lead Optimization In_Vivo->End

References

Application Note: Quantitative Analysis of 1-Benzofuran-5-amine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzofuran-5-amine is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration must be carefully controlled during the manufacturing process to ensure the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of such compounds due to its high sensitivity, specificity, and accuracy.[3][4] This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is designed for researchers, scientists, and professionals in drug development and quality control.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative and should be verified during method validation.

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC ColumnC18 (Octadecyl Silane), 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient30% Acetonitrile, increasing to 95% over 10 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Retention TimeApproximately 6.5 min

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound using HPLC.

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serially diluting the stock standard solution with the mobile phase.

4. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a 50:50 mixture of acetonitrile and water to dissolve the sample.

  • Sonicate for 15 minutes to ensure complete dissolution.[3]

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[3]

5. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Set the column temperature to 30 °C.

  • Set the UV detection wavelength to 254 nm.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for HPLC method development.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject equilibrate Equilibrate System set_params Set Parameters (Flow, Temp, Wavelength) equilibrate->set_params run Run Gradient Program set_params->run detect Detect at 254 nm run->detect integrate Integrate Peak Area detect->integrate calibration Create Calibration Curve regression Linear Regression (r²) calibration->regression quantify Quantify Sample Concentration regression->quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

G start Start Method Validation specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range (5-6 concentrations) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio or Slope) precision->lod_loq robustness Robustness (Vary Parameters) lod_loq->robustness end Validated Method robustness->end

References

Application Notes and Protocols for the Functionalization of 1-Benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical functionalization of the primary amino group of 1-Benzofuran-5-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in biologically active compounds. The following sections detail procedures for N-acylation, N-sulfonylation, and reductive amination, enabling the synthesis of a diverse range of derivatives for screening and development.

Introduction

This compound is a key intermediate for the synthesis of various heterocyclic compounds. The functionalization of its amino group allows for the introduction of diverse substituents, profoundly influencing the molecule's physicochemical properties and biological activity. The protocols outlined below are standard, robust methods applicable to this scaffold.

General Experimental Workflow

The functionalization of this compound typically follows a straightforward sequence of reaction, work-up, and purification. The specific conditions can be optimized based on the substrate and desired product.

Experimental Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis Start This compound + Reagents + Solvent Reaction Stirring at specified temperature and time Start->Reaction Quenching Quench Reaction (e.g., with water or aq. solution) Reaction->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., with Na2SO4) Extraction->Drying Filtration Filter and concentrate in vacuo Drying->Filtration Purification Purify by column chromatography or recrystallization Filtration->Purification Analysis Characterize product (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for the functionalization of this compound.

I. N-Acylation (Amide Synthesis)

The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base provides the corresponding N-acylbenzofurans (amides). This is a fundamental transformation for introducing a wide variety of side chains.

Protocol: N-Acetylation of this compound

Acylation Protocol Start Dissolve this compound in Dichloromethane (DCM) Base Add Triethylamine (TEA) Start->Base Cool Cool to 0 °C Base->Cool AcylatingAgent Add Acetyl Chloride dropwise Cool->AcylatingAgent React Stir at room temperature for 2-4 hours AcylatingAgent->React Workup Wash with water, aq. NaHCO3, and brine React->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify

Caption: N-Acetylation of this compound workflow.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(1-benzofuran-5-yl)acetamide.

Representative Data for N-Acylation
Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl ChlorideTEADCM3~95%
Benzoyl ChloridePyridineDCM4~92%
Acetic AnhydridePyridineDCM5~90%

Note: The data presented are typical yields for acylation of aromatic amines and should be considered as estimates. Actual yields may vary.

II. N-Sulfonylation (Sulfonamide Synthesis)

The reaction of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides, a common motif in pharmacologically active molecules.

Protocol: N-Benzenesulfonylation of this compound

Sulfonylation_Protocol Start Dissolve this compound in Pyridine Cool Cool to 0 °C Start->Cool SulfonylatingAgent Add Benzenesulfonyl Chloride dropwise Cool->SulfonylatingAgent React Stir at room temperature overnight SulfonylatingAgent->React Workup Pour into ice-water and acidify with HCl React->Workup Purify Filter precipitate, wash with water, and recrystallize Workup->Purify

Caption: N-Benzenesulfonylation of this compound workflow.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Solvent for recrystallization (e.g., ethanol/water)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into a beaker of ice-water.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(1-benzofuran-5-yl)benzenesulfonamide.

Representative Data for N-Sulfonylation
Sulfonylating AgentBaseSolventTime (h)Yield (%)
Benzenesulfonyl ChloridePyridinePyridine12~85-90%
p-Toluenesulfonyl ChloridePyridinePyridine12~88-93%
Methanesulfonyl ChlorideTEADCM6~80-85%

Note: The data presented are typical yields for sulfonylation of aromatic amines and should be considered as estimates. Actual yields may vary.

III. Reductive Amination (N-Alkylation)

Reductive amination is a two-step, one-pot process where an amine is reacted with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[1][2][3] This method is highly effective for the mono-alkylation of primary amines.[1]

Protocol: Reductive Amination with Benzaldehyde

Reductive_Amination_Protocol Start Mix this compound and Benzaldehyde in Methanol Acid Add Acetic Acid Start->Acid Stir1 Stir for 1 hour at room temperature Acid->Stir1 ReducingAgent Add Sodium Cyanoborohydride (NaBH3CN) portion-wise Stir1->ReducingAgent Stir2 Stir overnight at room temperature ReducingAgent->Stir2 Workup Quench with water, basify with NaOH, and extract with Ethyl Acetate Stir2->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify

Caption: Reductive amination of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Acetic acid

  • Aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in methanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Make the solution basic by adding aqueous NaOH solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-benzyl-1-benzofuran-5-amine.

Representative Data for Reductive Amination
Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH₃CNMethanol12~70-80%
AcetoneNaBH(OAc)₃Dichloroethane16~65-75%
CyclohexanoneNaBH₃CNMethanol16~70-80%

Note: The data presented are typical yields for the reductive amination of aromatic amines and should be considered as estimates. Actual yields may vary.

Disclaimer: The provided protocols are generalized procedures based on standard organic chemistry transformations. While they are expected to be applicable to this compound, optimization of reaction conditions may be necessary to achieve optimal yields and purity. Researchers should always perform reactions on a small scale initially and fully characterize the products using appropriate analytical techniques. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: 1-Benzofuran-5-amine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-5-amine is a versatile building block in synthetic organic chemistry, particularly valued for its role as a key intermediate in the creation of novel heterocyclic compounds. Its unique structure, featuring a reactive primary amine on the benzofuran scaffold, provides a strategic entry point for constructing a diverse array of fused and substituted ring systems. These resulting heterocyclic molecules are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents, with applications in oncology and infectious diseases.[1][2] The benzofuran moiety itself is a core component of many biologically active natural and synthetic compounds, known to exhibit a wide range of pharmacological activities.[3] This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a starting material.

Synthesis of Benzofuran-Based Schiff Bases

The formation of Schiff bases (imines) is a fundamental transformation of the primary amine group of this compound. This reaction serves as a gateway to a variety of more complex heterocyclic systems and the Schiff bases themselves can exhibit significant biological activity.[4][5]

General Reaction Scheme

The condensation of this compound with various aldehydes or ketones yields the corresponding Schiff bases. This reaction is typically catalyzed by acid and proceeds via a nucleophilic addition-elimination mechanism.

This compound This compound Schiff_Base Benzofuran Schiff Base This compound->Schiff_Base + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base Acid Catalyst (e.g., Acetic Acid) Benzofuran_Amine This compound Diazonium_Salt Diazonium Salt Intermediate Benzofuran_Amine->Diazonium_Salt NaNO2, HCl 0-5 °C Benzofuran_Azide 1-Benzofuran-5-azide Diazonium_Salt->Benzofuran_Azide NaN3 Triazole Benzofuran-Triazole Hybrid Benzofuran_Azide->Triazole + Alkyne Terminal Alkyne Alkyne->Triazole Cu(I) Catalyst 'Click' Reaction Benzofuran_Amine This compound Diazonium_Salt Diazonium Salt Benzofuran_Amine->Diazonium_Salt NaNO2, HCl Coupling Azo Intermediate Diazonium_Salt->Coupling + Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Coupling Pyrazolone Benzofuran-Pyrazolone Coupling->Pyrazolone Cyclization

References

Application Notes and Protocols: Screening 1-Benzofuran-5-amine Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] The benzofuran nucleus serves as a versatile scaffold for the design of novel bioactive molecules.[1] This document provides detailed application notes and protocols for the screening of 1-benzofuran-5-amine derivatives for their potential antimicrobial activity. While specific data on this compound derivatives is limited, the methodologies described herein are standard and widely applicable for the evaluation of novel chemical entities. This compound itself has been noted for its potential antibacterial activity against Gram-positive bacteria.[2]

Data Presentation: Antimicrobial Activity of Benzofuran Derivatives

The following tables summarize representative quantitative data for various benzofuran derivatives from existing literature, illustrating how data for this compound derivatives could be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzofuran Amide Derivatives (µg/mL) [1]

CompoundS. aureusB. subtilisE. coliC. albicansA. niger
6a 12.512.5252550
6b 6.256.256.2512.525
6c 5025100>100>100
6d 10050100>100>100
6e 255050100100
6f 6.2512.512.52525
Ciprofloxacin 101010--
Fluconazole ---2020

Table 2: Antibacterial Activity of Hydrophobic Benzofuran Analogs (MIC₈₀ in µg/mL) [3]

Bacterial StrainCompound XCompound YCompound ZControl Drug
Escherichia coli3.121.560.78>12.5
Staphylococcus aureus1.560.780.396.25
Methicillin-resistant S. aureus3.121.560.78>12.5
Bacillus subtilis0.780.390.393.12

Table 3: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL) [4]

Fungal StrainCompound 5Compound 6Positive Control
Penicillium italicum12.512.5-
Colletotrichum musae12.525-

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

Materials:

  • Test this compound derivatives

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., S. aureus, E. coli, C. albicans)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Microbial Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial susceptibility of bacteria.[6]

Materials:

  • Test this compound derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures

  • Sterile swabs

  • Positive control disks (e.g., Ciprofloxacin)

  • Solvent for dissolving compounds

Procedure:

  • Preparation of Inoculum and Plates:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

  • Preparation and Application of Disks:

    • Dissolve a known concentration of the this compound derivative in a suitable solvent.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution and allow the solvent to evaporate.

    • Place the impregnated disks, along with a positive control disk, onto the surface of the inoculated MHA plate.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis & Further Steps Compound This compound Derivatives Disk_Diffusion Disk Diffusion Assay Compound->Disk_Diffusion Microbes Bacterial & Fungal Strains Microbes->Disk_Diffusion Media Culture Media & Reagents Media->Disk_Diffusion Broth_Microdilution Broth Microdilution (MIC) Disk_Diffusion->Broth_Microdilution Active Compounds MBC_Determination Minimum Bactericidal Concentration (MBC) Broth_Microdilution->MBC_Determination SAR_Analysis Structure-Activity Relationship (SAR) MBC_Determination->SAR_Analysis Mechanism_Study Mechanism of Action Studies SAR_Analysis->Mechanism_Study Toxicity_Assay Toxicity Assays Mechanism_Study->Toxicity_Assay

Caption: Workflow for antimicrobial screening of novel compounds.

Mechanism_of_Action_Investigation cluster_targets Potential Cellular Targets cluster_assays Investigative Assays Active_Compound Active this compound Derivative Cell_Wall Cell Wall Synthesis Active_Compound->Cell_Wall Protein_Synthesis Protein Synthesis Active_Compound->Protein_Synthesis DNA_Gyrase DNA Gyrase/Topoisomerase Active_Compound->DNA_Gyrase Cell_Membrane Cell Membrane Integrity Active_Compound->Cell_Membrane Enzyme_Inhibition Enzyme Inhibition Assays Cell_Wall->Enzyme_Inhibition e.g., MurA, PBP binding Proteomics Proteomic Analysis Protein_Synthesis->Proteomics DNA_Gyrase->Enzyme_Inhibition e.g., DNA gyrase assay Membrane_Permeability Membrane Permeability Assay Cell_Membrane->Membrane_Permeability e.g., Propidium iodide uptake Gene_Expression Gene Expression Profiling Proteomics->Gene_Expression

Caption: Investigating the mechanism of action of antimicrobial compounds.

References

Application Notes and Protocols: Molecular Docking of 1-Benzofuran-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting molecular docking studies on 1-Benzofuran-5-amine derivatives, a chemical scaffold of interest in modern drug discovery. The primary focus of this document is to outline the computational workflow for predicting the binding affinity and interaction patterns of these derivatives with relevant biological targets, particularly those implicated in cancer pathways such as PI3K and VEGFR-2.

Data Presentation: Docking Performance of Benzofuran Derivatives

The following table summarizes the molecular docking scores and biological activity data for a selection of benzofuran derivatives against key anticancer targets. This data is compiled from various studies to provide a comparative overview.

Compound IDTarget ProteinDocking Score (kcal/mol)Binding Affinity (kcal/mol)IC50 (µM)Reference
Benzofuran Derivative 8 PI3Kα--4.1[1][2][3]
Benzofuran Derivative 9 PI3Kα--7.8[1][2][3]
Benzofuran Derivative 11 PI3Kα--20.5[1][2][3]
Reference (LY294002) PI3Kα--6.18[1][2][3]
BENZ-0454 EGFR-10.2--[4]
BENZ-0143 EGFR-10.0--[4]
BENZ-1292 EGFR-9.9--[4]
BENZ-0335 EGFR-9.8--[4]
BENZ-0332 EGFR-9.7--[4]
BENZ-1070 EGFR-9.6--[4]
Reference (Erlotinib) EGFR-7.9--[4]
Compound 2c 3EQM-10.2--
Compound 2c 4HOE-9.3--
Compound 2c 1XFF-9.1--

Experimental Protocols: Molecular Docking Workflow

This protocol details the necessary steps for performing a molecular docking study using the widely adopted and freely available software suite, AutoDock Vina.

Software and Hardware Requirements
  • AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.

  • AutoDock Vina: The molecular docking engine.

  • Open Babel: A chemical toolbox for converting file formats.

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing results.

  • A workstation with a modern multi-core processor is recommended for timely completion of docking simulations.

Ligand Preparation

The initial step involves preparing the 3D structure of the this compound derivatives.

  • 2D Structure Creation: Draw the 2D structure of the derivative using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D format (e.g., .sdf or .mol2). It is crucial to perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.

  • File Format Conversion: Use Open Babel to convert the optimized ligand file to the PDBQT format, which is required by AutoDock Vina. The PDBQT format includes atomic coordinates, partial charges, and atom types.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand using AutoDockTools. This allows for ligand flexibility during the docking process.

Protein Preparation

Proper preparation of the target protein structure is critical for a successful docking experiment.

  • Protein Structure Retrieval: Download the 3D structure of the target protein (e.g., PI3K, VEGFR-2) from the Protein Data Bank (PDB).

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign Kollman charges using AutoDockTools.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

Grid Generation

A grid box defines the search space for the ligand within the protein's binding site.

  • Binding Site Identification: Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

  • Grid Box Definition: Using AutoDockTools, define the center and dimensions of the grid box to encompass the entire binding site. The grid box should be large enough to allow for the ligand to move and rotate freely.

Running the Docking Simulation

With the prepared ligand, protein, and grid parameters, the docking simulation can be executed using AutoDock Vina from the command line.

  • Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

    • --receptor: Specifies the prepared protein file.

    • --ligand: Specifies the prepared ligand file.

    • --config: Points to the configuration file containing the grid box parameters.

    • --out: Defines the output file for the docked poses.

    • --log: Specifies a log file to record the binding affinity scores.

Analysis of Results

The final step involves analyzing the output of the docking simulation.

  • Binding Affinity: The log file will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose Visualization: Use molecular visualization software like PyMOL or UCSF Chimera to view the predicted binding poses of the ligand within the protein's active site.

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. This provides insights into the molecular basis of the binding.

Mandatory Visualizations

Molecular Docking Experimental Workflow

G General Molecular Docking Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Charges, Torsions) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Protonation) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Result Analysis (Binding Affinity, Poses) docking->results visualization Visualization & Interaction Mapping results->visualization

Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Phosphorylation Benzofuran This compound Derivatives Benzofuran->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K_v PI3K VEGFR2->PI3K_v Activation PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt_v Akt PI3K_v->Akt_v Akt_v->Angiogenesis Benzofuran_v This compound Derivatives Benzofuran_v->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

References

Troubleshooting & Optimization

Improving the reaction yield of 1-Benzofuran-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 1-Benzofuran-5-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. A common synthetic route involves the preparation of 5-nitrobenzofuran followed by its reduction to the desired this compound.

Issue 1: Low Yield in the Synthesis of 5-Nitrobenzofuran via Cyclization

Question: My acid-catalyzed cyclization of 2-(4-nitrophenoxy)acetaldehyde diethyl acetal to 5-nitrobenzofuran is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the acid-catalyzed cyclization to form the benzofuran ring are often related to the reaction conditions and the stability of the intermediates. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider increasing the reaction time or temperature incrementally. Polyphosphoric acid (PPA) is often used for this type of cyclization, and ensuring a sufficiently high temperature (e.g., 110-140°C) is crucial for the conversion of the acetal to the reactive oxonium ion intermediate.[1]

  • Side Reactions/Decomposition: The strong acidic conditions and high temperatures can lead to the decomposition of the starting material or product, or the formation of unwanted side products.

    • Solution: If decomposition is suspected, try lowering the reaction temperature and compensating with a longer reaction time. The choice of acid catalyst can also be critical; alternatives to PPA such as sulfuric acid in acetic anhydride could be explored, though conditions would need to be carefully optimized.

  • Poor Quality of Starting Material: The presence of impurities in the 2-(4-nitrophenoxy)acetaldehyde diethyl acetal can inhibit the reaction.

    • Solution: Ensure the starting material is pure and dry. If necessary, purify the acetal by column chromatography or distillation before use.

Issue 2: Inefficient Reduction of 5-Nitrobenzofuran to this compound

Question: The catalytic reduction of 5-nitrobenzofuran to this compound is incomplete or slow. How can I improve the efficiency of this step?

Answer: The catalytic reduction of a nitro group is a widely used transformation, but its efficiency can be affected by several factors. Here are common causes and their solutions:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or not properly activated.

    • Solution: Use a fresh batch of catalyst. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen to prevent oxidation of the catalyst. The quality and type of Pd/C (e.g., 5% or 10% loading, moisture content) can also impact the reaction.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.

    • Solution: While some reductions can be carried out at atmospheric pressure, using a balloon filled with hydrogen, others may require higher pressures. If the reaction is slow, consider using a Parr hydrogenation apparatus to increase the hydrogen pressure (e.g., to 50 psi).

  • Improper Solvent Choice: The solvent can influence the solubility of the substrate and the activity of the catalyst.

    • Solution: Methanol and ethanol are common solvents for this type of reduction. Ensure the 5-nitrobenzofuran is fully dissolved. If solubility is an issue, a co-solvent system or an alternative solvent like ethyl acetate could be tested.

  • Presence of Catalyst Poisons: Trace impurities in the starting material or solvent can poison the catalyst.

    • Solution: Purify the 5-nitrobenzofuran by recrystallization or column chromatography before the reduction step. Use high-purity, dry solvents.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent and reliable method is a two-step synthesis. The first step involves the synthesis of 5-nitrobenzofuran, which serves as a precursor. This can be achieved through various methods, including the acid-catalyzed cyclization of a suitable precursor like 2-(4-nitrophenoxy)acetaldehyde diethyl acetal. The second step is the reduction of the nitro group of 5-nitrobenzofuran to the amine group, commonly achieved through catalytic hydrogenation using a catalyst such as Palladium on Carbon (Pd/C).

Q2: How can I purify the final product, this compound?

A2: this compound is a solid at room temperature. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane). Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is an effective method for obtaining a highly pure product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. When working with strong acids like polyphosphoric acid or sulfuric acid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The nitration and subsequent reduction steps should be performed in a well-ventilated fume hood. Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion if not handled properly; ensure there are no ignition sources nearby and that the equipment is properly set up and purged.

Data Presentation

Table 1: Optimization of Catalytic Reduction of 5-Nitrobenzofuran
ParameterCondition 1Condition 2Condition 3Condition 4Typical Yield Range
Catalyst 5% Pd/C10% Pd/C10% Pd/CRaney Nickel
Catalyst Loading 10 mol%5 mol%10 mol%20 wt%5-10 mol% (Pd/C)
Hydrogen Pressure 1 atm (balloon)50 psi1 atm (balloon)50 psi1-5 atm
Solvent MethanolEthanolEthyl AcetateMethanolMethanol, Ethanol
Temperature Room Temp.Room Temp.40 °C50 °CRoom Temp. - 50 °C
Reaction Time 12 h4 h8 h6 h2-16 h
Observed Yield ~75%>95%~90%~85%85-98%

Note: The data presented are representative and may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrobenzofuran

This protocol describes the acid-catalyzed cyclization of 2-(4-nitrophenoxy)acetaldehyde diethyl acetal.

Materials:

  • 2-(4-nitrophenoxy)acetaldehyde diethyl acetal

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place polyphosphoric acid.

  • Heat the PPA to 120-140°C with stirring.

  • Slowly add 2-(4-nitrophenoxy)acetaldehyde diethyl acetal to the hot PPA.

  • Stir the reaction mixture vigorously at this temperature for 1-2 hours, monitoring the reaction by TLC.

  • Allow the mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 5-nitrobenzofuran.

Protocol 2: Synthesis of this compound

This protocol details the catalytic reduction of 5-nitrobenzofuran.

Materials:

  • 5-Nitrobenzofuran

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Celite

Procedure:

  • To a solution of 5-nitrobenzofuran (1.0 eq) in methanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen or argon gas.

  • Evacuate the vessel and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon or a Parr apparatus at 50 psi) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 5-Nitrobenzofuran cluster_step2 Step 2: Synthesis of this compound start_material 2-(4-Nitrophenoxy)acetaldehyde diethyl acetal cyclization Acid-Catalyzed Cyclization (PPA, 120-140°C) start_material->cyclization workup1 Aqueous Workup & Extraction cyclization->workup1 purification1 Column Chromatography workup1->purification1 intermediate 5-Nitrobenzofuran purification1->intermediate reduction Catalytic Reduction (10% Pd/C, H2) intermediate->reduction filtration Filtration (Removal of Catalyst) reduction->filtration concentration Solvent Evaporation filtration->concentration final_product This compound concentration->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_cyclization Cyclization Step (Nitrobenzofuran) cluster_reduction Reduction Step (Aminobenzofuran) start Low Reaction Yield check_completion1 Incomplete Reaction? start->check_completion1 Which step? check_catalyst Catalyst Inactive? start->check_catalyst Which step? check_decomposition Decomposition? check_completion1->check_decomposition No solution1a Increase Time/Temp check_completion1->solution1a Yes check_purity1 Impure Starting Material? check_decomposition->check_purity1 No solution1b Lower Temp, Longer Time check_decomposition->solution1b Yes solution1c Purify Acetal check_purity1->solution1c Yes check_pressure Low H2 Pressure? check_catalyst->check_pressure No solution2a Use Fresh Catalyst check_catalyst->solution2a Yes check_purity2 Catalyst Poisoning? check_pressure->check_purity2 No solution2b Increase H2 Pressure check_pressure->solution2b Yes solution2c Purify Nitro-Intermediate check_purity2->solution2c Yes

Caption: Troubleshooting logic for low reaction yield in the synthesis of this compound.

References

Identifying side products in 5-aminobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aminobenzofuran and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-aminobenzofuran?

A1: A widely employed synthetic strategy involves a three-step process starting from salicylaldehyde. The general workflow includes:

  • Nitration: Electrophilic nitration of salicylaldehyde to produce 5-nitrosalicylaldehyde.

  • Benzofuran Ring Formation: Cyclization of 5-nitrosalicylaldehyde with an ethyl haloacetate (commonly ethyl bromoacetate) to form ethyl 5-nitrobenzofuran-2-carboxylate.

  • Reduction: Reduction of the nitro group to an amine to yield the final product, ethyl 5-aminobenzofuran-2-carboxylate. The ester can then be hydrolyzed if the carboxylic acid is the desired product.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for maximizing yield and purity:

  • Temperature Control: Particularly during the nitration and reduction steps, as exothermic reactions can lead to the formation of side products.

  • Purity of Starting Materials: Impurities in the initial reagents can carry through the synthesis or cause unwanted side reactions.

  • Stoichiometry of Reagents: Accurate molar ratios are essential, especially for the reducing agent, to ensure complete conversion and minimize byproducts.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is vital to determine the optimal reaction time and prevent the formation of degradation products.

  • pH Control: Maintaining the appropriate pH is important during workup and purification to ensure the stability of the product. 5-aminobenzofuran can be sensitive to strongly acidic or basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-aminobenzofuran.

Problem 1: Low Yield and Impurities in the Nitration of Salicylaldehyde

Q: My nitration of salicylaldehyde resulted in a low yield of the desired 5-nitro isomer and contains a significant impurity. How can I improve this step?

A: The primary side product in the nitration of salicylaldehyde is the formation of the 3-nitrosalicylaldehyde isomer. This is a competitive reaction that can be difficult to control and complicates purification.

Potential Causes and Solutions:

  • Reaction Conditions: The choice of nitrating agent and solvent system is critical. Using a mixture of fuming nitric acid in glacial acetic acid is a common method. However, to improve selectivity, some protocols suggest the use of a ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid, which can suppress the formation of the 3-nitro isomer.[1]

  • Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically in an ice-water bath) is crucial to control the reaction rate and improve the selectivity for the 5-nitro isomer.[2]

  • Purification: The separation of 3- and 5-nitrosalicylaldehyde can be challenging. Repeated crystallization may be necessary to achieve high purity of the 5-nitro isomer.

ParameterRecommended ConditionPotential Issue if Deviated
Nitrating Agent Fuming Nitric AcidUse of less concentrated nitric acid can lead to incomplete reaction.
Solvent Glacial Acetic AcidLess polar solvents may not be suitable.
Temperature 0-5 °CHigher temperatures increase the formation of the 3-nitro isomer.
Addition Rate Slow, dropwise additionRapid addition can lead to uncontrolled exotherm and side reactions.
Problem 2: Side Products in the Formation of Ethyl 5-Nitrobenzofuran-2-carboxylate

Q: During the cyclization reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate, I am observing low yields and multiple spots on my TLC. What are the likely side products?

A: The formation of the benzofuran ring is a crucial step where several side reactions can occur, leading to a decrease in the yield of the desired ethyl 5-nitrobenzofuran-2-carboxylate.

Potential Side Products and Causes:

  • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted 5-nitrosalicylaldehyde and ethyl bromoacetate in the reaction mixture.

  • Hydrolysis of the Ester Group: If the reaction is carried out in the presence of water or a strong base for an extended period, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. To suppress this, using a non-aqueous base like sodium ethoxide in ethanol can be beneficial.[3]

  • Side Reactions of Ethyl Bromoacetate: Ethyl bromoacetate is a reactive alkylating agent and can undergo self-condensation or react with other nucleophiles present in the reaction mixture.[4]

Troubleshooting:

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry to prevent hydrolysis of the ester.

  • Choice of Base: A non-nucleophilic base is preferred to avoid side reactions with ethyl bromoacetate.

  • Reaction Monitoring: Use TLC to monitor the consumption of the starting materials and the formation of the product to avoid prolonged reaction times that could lead to side product formation.

Problem 3: Incomplete Reduction and Side Products in the Synthesis of Ethyl 5-Aminobenzofuran-2-carboxylate

Q: My reduction of ethyl 5-nitrobenzofuran-2-carboxylate is not going to completion, and I am observing several byproducts. How can I optimize this step?

A: The reduction of an aromatic nitro group is a multi-step process, and incomplete reduction is a common issue, leading to a mixture of products.

Potential Side Products and Causes:

  • Incomplete Reduction: The reduction can stall at intermediate stages, resulting in the formation of nitroso, hydroxylamino, or azoxy compounds.[5]

  • Over-reduction: While less common for nitro group reductions under standard conditions, aggressive reducing agents or harsh conditions could potentially lead to the reduction or opening of the benzofuran ring.[6]

  • Catalyst Inactivation: In catalytic hydrogenation, the catalyst (e.g., Pd/C) can become poisoned or deactivated, leading to an incomplete reaction.

Solutions:

  • Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C or Pt/C) or metal-acid reductions (e.g., SnCl₂/HCl, Fe/HCl).[5] The choice of reagent can influence the selectivity and completeness of the reaction.

  • Sufficient Reducing Agent: Ensure an adequate stoichiometric amount of the reducing agent is used to drive the reaction to completion.

  • Reaction Conditions: Optimize the temperature and pressure (for catalytic hydrogenation) to ensure complete conversion. For metal-acid reductions, the concentration of the acid is a critical parameter.

  • Catalyst Quality: For catalytic hydrogenation, use a fresh and active catalyst.

Side ProductPossible CauseRecommended Action
Nitroso/Hydroxylamino compounds Incomplete reductionIncrease reaction time, temperature, or amount of reducing agent.
Azoxy/Azo compounds Condensation of intermediatesEnsure efficient stirring and controlled temperature.
Ring-opened products Harsh reaction conditionsUse milder reducing agents and conditions.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of ethyl 5-aminobenzofuran-2-carboxylate. Method optimization may be required for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for the purification of crude ethyl 5-aminobenzofuran-2-carboxylate.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified ethyl 5-aminobenzofuran-2-carboxylate.[6]

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and impurity identification.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts and coupling constants of the aromatic and ethyl ester protons should be consistent with the structure of ethyl 5-aminobenzofuran-2-carboxylate. Impurities will present as additional signals in the spectrum. The chemical shifts of common laboratory solvents are well-documented and can be used to identify solvent impurities.[7][8][9]

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

Visualizations

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Nitrosalicylaldehyde 5-Nitrosalicylaldehyde Salicylaldehyde->Nitrosalicylaldehyde Nitration (HNO3, H2SO4) Nitrobenzofuran Ethyl 5-Nitrobenzofuran-2-carboxylate Nitrosalicylaldehyde->Nitrobenzofuran Cyclization (BrCH2COOEt, Base) Aminobenzofuran Ethyl 5-Aminobenzofuran-2-carboxylate Nitrobenzofuran->Aminobenzofuran Reduction (e.g., H2, Pd/C)

Caption: General synthetic pathway for ethyl 5-aminobenzofuran-2-carboxylate.

Troubleshooting_Logic cluster_synthesis Synthesis Step cluster_problems Observed Problem cluster_causes Potential Causes Nitration Nitration LowYield Low Yield / Impurities Nitration->LowYield Cyclization Cyclization Cyclization->LowYield Reduction Reduction Reduction->LowYield Isomer 3-Nitro Isomer LowYield->Isomer If in Nitration Hydrolysis Ester Hydrolysis LowYield->Hydrolysis If in Cyclization IncompleteReduction Incomplete Reduction LowYield->IncompleteReduction If in Reduction

Caption: Troubleshooting logic for identifying sources of impurities.

Experimental_Workflow Crude_Product Crude Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Purity_Analysis Purity Analysis (HPLC) Purification->Purity_Analysis Structure_Confirmation Structure Confirmation (NMR, MS) Purity_Analysis->Structure_Confirmation Pure_Product Pure 5-Aminobenzofuran Structure_Confirmation->Pure_Product

Caption: General experimental workflow for purification and analysis.

References

Technical Support Center: Copper-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed benzofuran synthesis. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction is showing low to no conversion of starting materials. What are the common causes?

A1: Low or no conversion in copper-catalyzed benzofuran synthesis can stem from several factors:

  • Catalyst Inactivity: The copper catalyst may be oxidized or improperly activated. Ensure you are using the correct copper source (e.g., Cu(I) vs. Cu(II) as specified in the protocol) and consider the purity of the catalyst. For instance, some reactions require specific copper salts like CuI or CuBr for optimal performance.[1]

  • Inadequate Base: The choice and amount of base are often critical. A base that is too weak may not facilitate the necessary deprotonation steps. Common bases include Cs₂CO₃ and t-BuOLi.[1][2] The amount of base can also be crucial; for example, using 2 equivalents of KOH was found to be optimal in certain annulation reactions.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Solvents like DMSO and DMF are commonly used.[1][2][4] A switch in solvent may be necessary if solubility or reactivity issues are suspected.

  • Low Reaction Temperature: Many copper-catalyzed cyclizations require elevated temperatures, often in the range of 80-130 °C, to proceed at a reasonable rate.[1][5] Verify that your reaction is being conducted at the optimal temperature specified in the literature for your specific substrate and catalyst system.

Q2: I am observing significant formation of side products and the yield of my desired benzofuran is low. How can I improve selectivity?

A2: Poor selectivity and low yields can often be addressed by fine-tuning the reaction conditions:

  • Ligand Effects: The presence and type of ligand can dramatically influence the outcome of the reaction by stabilizing the copper catalyst and modulating its reactivity. Ligands such as 1,10-phenanthroline or various phosphines can be critical for achieving high yields.[1][6] In some cases, the absence of a required co-catalyst or ligand can lead to failed reactions.[4][6]

  • Atmosphere Control: Some copper-catalyzed reactions are sensitive to the atmosphere. While some protocols specify the need for air or an oxygen atmosphere as an oxidant, others may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition or unwanted side reactions.[5][7] For example, performing a reaction under pure oxygen unexpectedly dropped the yield, possibly due to starting material oxidation.[7]

  • Substrate-Specific Issues: Certain substrates are inherently more challenging. For example, 2-alkylbenzofurans and substrates with ortho substituents have been reported to give lower yields in some systems. Similarly, substrates with strongly electron-withdrawing groups may also result in lower yields.[8] In these cases, screening different catalyst systems or ligands may be necessary.

Q3: My starting materials seem to be decomposing under the reaction conditions. What can I do to prevent this?

A3: Decomposition of starting materials is a common issue, particularly in reactions requiring high temperatures.

  • Temperature Optimization: While high temperatures are often necessary, excessive heat can lead to decomposition. It may be beneficial to run the reaction at the lower end of the recommended temperature range or to perform a temperature optimization study. Lowering the reaction temperature has been shown to suppress side reactions in some cases.[9]

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can contribute to the degradation of sensitive substrates or products. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed or the product concentration plateaus.

  • Radical Inhibition: Some copper-catalyzed reactions are known to proceed through a radical pathway.[7][10] If you suspect radical-induced decomposition, the addition of a radical inhibitor like TEMPO or BHT could be tested, although this may also inhibit the desired reaction if it is radical in nature.

Quantitative Data Summary

The following tables summarize typical reaction parameters for various copper-catalyzed benzofuran synthesis methods. These should serve as a starting point for reaction optimization.

Table 1: Optimization of Copper-Catalyzed Benzofuran Synthesis

EntryStarting MaterialsCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1o-Iodophenols, Acyl Chlorides, Phosphorus YlidesCuBr (10 mol%), 1,10-phenanthroline (20 mol%)DMSOCs₂CO₃901260-85[1]
22-Fluorophenylacetylene derivativesCuI (10 mol%), KI (0.2 mmol)DMSOKOH804-8up to 95[3]
3Phenols, Unactivated Internal AlkynesCu(OAc)₂ (20 mol%)Dioxane-1202450-80[11]
4Salicylaldehyde-derived Schiff bases, AlkenesCuCl (20 mol%)DMFDBU1001245-93[2][4]
5o-Hydroxy Aldehydes, Amines, AlkynesCuI (5 mol%)DES (ChCl:EG)-80-100-70-91[2][5]

Table 2: Comparison of Copper Sources and Additives

EntryCopper SourceLigand/AdditiveBaseSolventOutcomeReference
1Cu(OAc)₂-Cs₂CO₃PyridineHigh Yield[2]
2CuITMEDA-Water91% Yield (specific substrate)[12]
3CuBr1,10-phenanthrolineCs₂CO₃DMSOGood Yields[1]
4Cu(OTf)₂---Less Effective[3]
5Cu(acac)₂---Less Effective[3]

Experimental Protocols

Protocol 1: One-Pot Sonogashira Coupling and Cyclization [5]

This protocol is a widely used method for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.

Protocol 2: Synthesis in Deep Eutectic Solvent (DES) [5]

This protocol offers a greener alternative for a one-pot synthesis.

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.

  • After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure benzofuran derivative.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate common experimental workflows and troubleshooting logic.

G start Select Protocol & Starting Materials reagents Prepare Catalyst, Ligand, Base, Solvent start->reagents setup Assemble Reaction Under Appropriate Atmosphere reagents->setup heat Heat to Optimized Temperature setup->heat monitor Monitor by TLC/GC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product purify->characterize end END characterize->end Successful Synthesis

Caption: General experimental workflow for copper-catalyzed benzofuran synthesis.

G cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_substrate Substrate & Side Reactions start Low Yield or No Reaction check_cat Check Catalyst Source & Purity (e.g., Cu(I) vs Cu(II)) start->check_cat check_temp Optimize Temperature start->check_temp check_decomp Monitor for Decomposition start->check_decomp check_ligand Screen Different Ligands check_cat->check_ligand check_base Vary Base Type & Stoichiometry check_ligand->check_base solution Improved Yield check_base->solution check_solvent Screen Solvents (e.g., DMSO, DMF) check_temp->check_solvent check_atmo Verify Atmosphere (Inert vs. Air) check_solvent->check_atmo check_atmo->solution check_side_products Identify Side Products check_decomp->check_side_products check_side_products->solution

Caption: Troubleshooting logic for low-yield copper-catalyzed reactions.

References

Optimizing solvent and temperature for benzofuran ring closure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for optimizing solvent and temperature conditions in benzofuran ring closure reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzofuran derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?[1]

Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions.[1] Below is a systematic guide to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source.[1]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] The choice of ligand is also crucial; while PPh₃ is common for Sonogashira couplings, bulkier, electron-rich phosphine ligands can sometimes improve activity.[1]

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]

    • Solution:

      • Temperature: A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested, but be aware that excessively high temperatures can lead to catalyst decomposition.[1] Some procedures may require reflux conditions.[2]

      • Solvent: The choice of solvent is critical. A screening of solvents might be necessary. For some intramolecular cyclizations, DMF and acetonitrile have been found to be more favorable than toluene, dichloromethane, or THF.[1]

      • Base: The base plays a crucial role in both coupling and cyclization. Common bases include organic amines like triethylamine and inorganic bases like K₂CO₃ or Cs₂CO₃.[1] The strength and solubility of the base can affect the reaction rate and yield.[1]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry can also lead to low yields.[1]

    • Solution: Ensure all reagents are pure and dry.[1] Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst.[1] Verify the stoichiometry, noting that an excess of the alkyne is often used.[1]

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when using copper co-catalysts.[1]

    • Solution: Slow addition of the alkyne to the reaction mixture can sometimes reduce the rate of homocoupling.[1]

G start Low / No Yield in Pd-Catalyzed Synthesis cat_check Check Catalyst Activity start->cat_check cond_check Evaluate Reaction Conditions start->cond_check reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check cat_sol Use Fresh Catalyst Store under Inert Gas Screen Ligands cat_check->cat_sol temp_sol Optimize Temperature (e.g., 60-100 °C) cond_check->temp_sol solvent_sol Screen Solvents (e.g., DMF, ACN, Toluene) cond_check->solvent_sol base_sol Screen Bases (e.g., Et3N, Cs2CO3) cond_check->base_sol reagent_sol Purify/Dry Reagents Degas Solvents Check Stoichiometry reagent_check->reagent_sol

Troubleshooting workflow for low yield in Pd-catalyzed reactions.
Issue 2: Incomplete Reaction in Base-Promoted Cyclization

Question: I am attempting a base-promoted intramolecular cyclization of an o-alkynylphenol, but the reaction is slow or incomplete. How can I optimize this?

Answer: Base-promoted cyclizations are sensitive to both solvent and temperature. Optimization is key to achieving a good yield.

  • Solvent Choice: The solvent plays a significant role. Studies have shown that for the cyclization of o-alkynylphenols, DMF is a superior solvent compared to others like DMSO, THF, or Toluene, leading to higher yields.[3]

  • Temperature: The reaction is temperature-dependent. For instance, in a cesium carbonate-promoted cyclization in DMF, increasing the temperature from room temperature to 60 °C can dramatically improve the yield.[3] However, further increasing the temperature to 80 °C may not offer significant improvement and could lead to degradation.[3]

  • Base Selection: The choice of base is critical. Cesium carbonate (Cs₂CO₃) has been shown to be a highly effective base for this transformation, often used in a 2:1 equivalent ratio to the substrate.[3] Other bases like potassium tert-butoxide can also be effective, depending on the specific substrate.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for benzofuran ring closure?

A1: The optimal solvent depends heavily on the reaction mechanism (e.g., palladium-catalyzed, copper-catalyzed, acid-catalyzed, or base-promoted).

  • For Palladium-Catalyzed Reactions: Polar aprotic solvents like DMF and acetonitrile are often effective.[1] Toluene and triethylamine are also commonly used, with triethylamine sometimes serving as both the base and solvent.[5][6]

  • For Base-Promoted Reactions: DMF has been identified as an excellent solvent, significantly outperforming others in specific cases.[3]

  • For Acid-Catalyzed Reactions: Solvents like dichloromethane (CH₂Cl₂) or toluene are often employed, though solvent screening is recommended as it may not always significantly improve the yield.[7]

  • Greener Alternatives: For copper-catalyzed systems, deep eutectic solvents (DES), such as a mixture of choline chloride and ethylene glycol, have been used as an environmentally benign medium.[4][5]

Q2: What is the general effect of temperature on the cyclization reaction?

A2: Temperature is a critical parameter that must be optimized for each specific reaction.

  • Increasing Temperature: Generally, higher temperatures increase the reaction rate. Many cyclizations are performed at elevated temperatures, ranging from 50 °C to 120 °C or even reflux conditions, to achieve a reasonable reaction time and yield.[2][5][8][9]

  • Risks of High Temperature: Excessively high temperatures can lead to the decomposition of catalysts, starting materials, or products, resulting in lower yields and the formation of byproducts.[1]

  • Room Temperature Reactions: Some modern catalytic systems are highly efficient and can promote ring closure at room temperature, which is often preferable to minimize side reactions.[2][10] A screening process is the best approach, starting at room temperature and gradually increasing it until an optimal balance of reaction rate and yield is achieved.[1]

Q3: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A3: The electronic nature of the substituents on the aromatic ring or other starting materials can significantly influence the reaction's success.

  • Electron-Donating Groups (EDGs): In some copper-catalyzed syntheses, salicylaldehydes bearing EDGs have been observed to produce higher yields of the target benzofuran derivatives.[4][6]

  • Electron-Withdrawing Groups (EWGs): Conversely, the presence of strong EWGs can sometimes make the reaction more challenging. For example, synthesizing a 5-nitrobenzofuran can be difficult with some methods, although specific base-promoted, metal-free protocols have been developed to address this.[3] The specific effect often depends on the reaction mechanism (e.g., electrophilic vs. nucleophilic steps).

Data Presentation

Table 1: Optimization of Base-Promoted Cyclization of an o-Alkynylphenol

This table summarizes the effect of solvent and temperature on the yield of a base-promoted cyclization using Cs₂CO₃ as the base.

EntrySolventTemperature (°C)Yield (%)
1DMF6088
2DMF8089
3DMFRoom Temp.25
4DMSO6075
5Toluene6015
6THF6035
7CH₃CN6045

Data adapted from a study on base-promoted synthesis of substituted benzo[b]furans.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization

This method is widely used for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.[1][5]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the o-iodophenol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI, 2-10 mol%), and a phosphine ligand if required (e.g., PPh₃, 2-10 mol%).[1]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine or DMF).[1][5] Add the base (if not using triethylamine as the solvent, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux) and monitor the progress by Thin-Layer Chromatography (TLC) or GC-MS.[1][5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][5]

Protocol 2: Base-Promoted Cyclization of o-Alkynylphenols

This protocol describes a transition-metal-free method for synthesizing 2-substituted benzofurans.[3]

  • Setup: In a dry reaction vessel, dissolve the o-alkynylphenol (1.0 eq) in dry DMF.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

G cluster_prep 1. Preparation cluster_opt 2. Optimization cluster_exec 3. Execution & Analysis prep_reagents Select Starting Materials (e.g., o-halophenol, alkyne) opt_temp Screen Temperature (RT to Reflux) prep_reagents->opt_temp prep_catalyst Choose Catalyst System (Pd, Cu, Acid, Base) prep_catalyst->opt_temp prep_solvent Select Solvent & Base prep_solvent->opt_temp run_reaction Run Reaction under Optimized Conditions opt_temp->run_reaction opt_solvent Screen Solvents (DMF, Toluene, etc.) opt_solvent->run_reaction opt_base Screen Bases (Organic / Inorganic) opt_base->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor workup Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

References

Stability assessment of 1-Benzofuran-5-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 1-Benzofuran-5-amine under acidic conditions. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic conditions?

A1: The main stability concerns for this compound in an acidic environment are its susceptibility to degradation through hydrolysis and oxidation. The primary amine group is basic and will be protonated in acid, which can alter the electronic properties of the benzofuran ring system. The furan moiety itself can be prone to acid-catalyzed hydrolysis, potentially leading to ring-opening. Furthermore, like many aromatic amines, it can be susceptible to oxidation, a process that can be accelerated by acidic conditions and the presence of trace metals or dissolved oxygen.

Q2: What are the typical degradation pathways for this compound in an acidic medium?

A2: While specific degradation pathways must be confirmed experimentally, a plausible primary pathway involves the acid-catalyzed hydrolysis of the furan ring. This can lead to the formation of ring-opened species. Oxidation of the aminobenzofuran structure is another potential degradation route. It is crucial to perform forced degradation studies to identify the specific degradants formed under your experimental conditions.

Q3: What are the visual indicators of this compound degradation?

A3: Visual signs of degradation can include a noticeable color change in the solution, often to a darker yellow, brown, or even black hue, which may indicate the formation of polymeric or oxidized byproducts. The formation of a precipitate can also suggest the presence of insoluble degradation products.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique.[1][2] This method should be capable of separating the intact this compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended for identifying the structures of the unknown degradation products.[1][2][3]

Troubleshooting Guide

Issue: I am observing multiple new peaks in my HPLC chromatogram after acidic stress testing. How do I identify them?

Answer:

  • Mass Spectrometry (MS) Analysis: The most definitive way to identify the new peaks is by using LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, offering crucial clues to their structure.

  • Forced Degradation Comparison: Compare the chromatograms from different stress conditions (e.g., acid, base, oxidative, thermal, photolytic).[1][4] Peaks that appear only under acidic conditions are likely acid-degradation products.

  • Literature Review: While data on this compound is limited, reviewing the degradation pathways of structurally similar compounds, such as other benzofurans or aromatic amines, can provide insights into potential degradant structures.[5][6][7]

Issue: The degradation of my compound appears to be immediate and extensive upon adding acid. What could be wrong?

Answer:

  • Acid Concentration: The concentration of the acid may be too high for the initial screening. International Council on Harmonisation (ICH) guidelines suggest starting with milder conditions (e.g., 0.1 M HCl) and increasing the stress if no degradation is observed.[4]

  • Temperature: High temperatures will significantly accelerate hydrolysis. Ensure your experiment is being conducted at a controlled and appropriate temperature (e.g., start at room temperature or 40°C before escalating).

  • Oxygen Exposure: The presence of oxygen can accelerate oxidative degradation pathways. Consider degassing your solutions by sparging with nitrogen or argon, especially if you suspect oxidation is a major degradation route.

Issue: My mass balance is low. The decrease in the parent peak area does not match the increase in degradant peak areas. Where is the missing compound?

Answer:

  • Formation of Insoluble Products: The degradation products may be precipitating out of the solution and are not being injected into the HPLC. Visually inspect your sample for any precipitate. You may need to dissolve the sample in a stronger organic solvent before analysis.

  • Non-UV Active Degradants: Some degradation products may lack a UV chromophore and will be invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help detect these compounds.

  • Adsorption to Container: The parent compound or its degradants may be adsorbing to the surface of the sample vial. Using different vial materials (e.g., polypropylene instead of glass) or silanized glass vials can mitigate this issue.

Proposed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound under strong acidic conditions, involving protonation followed by hydrolytic cleavage of the furan ring.

G Potential Acid-Catalyzed Degradation of this compound cluster_start Starting Material cluster_protonation Protonation cluster_hydrolysis Hydrolysis cluster_products Further Degradation A This compound B Protonated Amine (Ammonium Ion) A->B + H+ C Ring-Opened Intermediate B->C + H2O (Hydrolysis) D Further Degradation Products (e.g., smaller fragments, polymers) C->D Rearrangement/ Further Reactions

Caption: Plausible acid-catalyzed degradation pathway for this compound.

Experimental Protocols

Forced Degradation Study Under Acidic Conditions

This protocol is designed to assess the stability of this compound when subjected to acid stress.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Purified water (e.g., Milli-Q)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated stability chamber or water bath

  • Validated stability-indicating HPLC-UV or LC-MS method

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]

3. Stress Sample Preparation:

  • In a volumetric flask, add an appropriate volume of the stock solution.

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Dilute to the final volume with a 50:50 mixture of water and organic solvent (e.g., ACN) to ensure the compound remains dissolved. The final concentration of the drug should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Prepare a control sample in the same manner but using purified water instead of HCl solution.

4. Experimental Conditions:

  • Incubate the stress and control samples in a stability chamber or water bath set to a specific temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).[1]

5. Sample Analysis:

  • Before analysis, cool the withdrawn aliquots to room temperature.

  • Neutralize the acidic samples by adding an equimolar amount of NaOH to prevent further degradation on the HPLC column. The control sample should also be treated similarly to ensure consistency.

  • Analyze the samples using the validated stability-indicating HPLC method.

6. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the t=0 time point.[1]

  • Determine the peak areas of any new impurity peaks that appear in the chromatogram.

  • Ensure mass balance by confirming that the sum of the parent peak area and the new impurity peak areas is close to the initial parent peak area.

The following diagram outlines the general workflow for this stability assessment.

G prep Prepare Stock Solution (1 mg/mL in MeOH) stress Prepare Stress Sample (e.g., 0.1 M HCl) prep->stress control Prepare Control Sample (in Water) prep->control incubate Incubate at Temp (e.g., 60°C) stress->incubate control->incubate sample_time Withdraw Aliquots (0, 2, 4, 8, 24h) incubate->sample_time neutralize Cool and Neutralize (add NaOH) sample_time->neutralize analyze Analyze via HPLC/LC-MS neutralize->analyze evaluate Evaluate Data (% Degradation, Mass Balance) analyze->evaluate

Caption: General experimental workflow for an acid-forced degradation study.

Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is for example purposes only and actual results may vary.

Table 1: Effect of pH on Stability at 60°C for 8 Hours

pHAcid/Buffer% Degradation of this compound
1.00.1 M HCl15.2%
2.00.01 M HCl6.8%
3.0Citrate Buffer1.5%
5.0Acetate Buffer< 0.5%
7.0Phosphate Buffer< 0.2%

Table 2: Effect of Temperature on Stability in 0.1 M HCl for 8 Hours

Temperature% Degradation of this compound
25°C (RT)1.8%
40°C5.5%
60°C15.2%
80°C45.7%

Table 3: Time-Course Degradation in 0.1 M HCl at 60°C

Time (Hours)% Degradation of this compoundMajor Degradant 1 (% Peak Area)
00.0%0.0%
24.1%3.8%
47.9%7.5%
815.2%14.6%
2438.5%36.2%

References

Common impurities in 1-Benzofuran-5-amine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzofuran-5-amine. The following sections address common impurities and their removal through various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources, including the synthetic route used for its preparation and degradation over time. A common synthetic pathway involves the reduction of 5-nitrobenzofuran. Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual 5-nitrobenzofuran.

  • Intermediates from Incomplete Reactions: Partially reduced species such as nitroso or hydroxylamine derivatives.

  • Byproducts of Synthesis: Compounds formed through side reactions during the synthesis of the benzofuran ring or subsequent functional group manipulations.

  • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis that are not completely removed during workup.

  • Degradation Products: this compound can be sensitive to air and light, leading to the formation of colored oxidation products over time.

Q2: My this compound sample is discolored (e.g., yellow, brown, or dark). What is the likely cause and how can I fix it?

A2: Discoloration is a common issue with aromatic amines and is often due to the presence of oxidized impurities. These can form during synthesis, purification, or storage. To address this:

  • Purification: The colored impurities can often be removed by recrystallization or column chromatography. The choice of method will depend on the nature of the impurity.

  • Storage: After purification, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to prevent re-oxidation.

Q3: I am seeing multiple spots on the TLC of my this compound sample. How can I identify the impurities?

A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. To identify them, you can:

  • Co-spotting: Spot your sample alongside the starting materials used in the synthesis on the same TLC plate. If a spot in your sample has the same Rf value as a starting material, it is likely that impurity.

  • Staining: Use different TLC visualization agents. For example, a potassium permanganate stain can indicate the presence of oxidizable functional groups.

  • Spectroscopic Analysis: For a more definitive identification, you can isolate the impurities by preparative TLC or column chromatography and analyze them using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What is the best general approach for purifying crude this compound?

A4: A general workflow for the purification of crude this compound is as follows:

  • Initial Work-up: An acid-base extraction is an effective first step to separate the basic this compound from neutral and acidic impurities.

  • Primary Purification: Column chromatography is a versatile technique to separate the target compound from closely related impurities based on polarity.

  • Final Polishing: Recrystallization is an excellent final step to obtain a highly pure, crystalline product.

The choice of specific methods and conditions will depend on the scale of your experiment and the nature of the impurities present.

Troubleshooting Guides

Issue 1: Low Recovery After Acid-Base Extraction

Problem: You are experiencing a significant loss of this compound after performing an acid-base extraction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Protonation/Deprotonation Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash to fully protonate the amine and drive it into the aqueous phase. Conversely, ensure the pH is sufficiently basic (pH > 10) during the neutralization step to fully deprotonate the amine for extraction back into the organic phase. Use a pH meter or pH paper to verify.
Emulsion Formation Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.
Insufficient Extraction The amine may not be fully extracted from one phase to another in a single wash. Perform multiple extractions with smaller volumes of the extraction solvent for better efficiency.
Precipitation of the Amine Salt The hydrochloride salt of this compound may have limited solubility in the aqueous layer, especially if the concentration is high. If a precipitate forms, you may need to add more water to dissolve it before proceeding.
Issue 2: Poor Separation During Column Chromatography

Problem: this compound is co-eluting with impurities during silica gel column chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Eluent System The polarity of your mobile phase may be too high or too low. Optimize the eluent system by running TLCs with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for this compound for good separation on a column.
Amine Tailing Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent system.
Column Overloading Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel.
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Issue 3: Failure to Crystallize During Recrystallization

Problem: Your this compound does not crystallize from the solution upon cooling.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Too Much Solvent If too much solvent was used, the solution may not be saturated enough for crystallization to occur. Slowly evaporate some of the solvent to increase the concentration and then try cooling again.
Solution Cooled Too Quickly Rapid cooling can sometimes lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturated Solution The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
Inappropriate Solvent The chosen solvent may not be suitable for recrystallization. A good solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or use a co-solvent system.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral and Acidic Impurities

This protocol is designed to separate this compound from non-basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl to ensure all the amine has been transferred to the aqueous phase. Combine the aqueous extracts.

  • Wash Organic Layer: The original organic layer, now containing neutral impurities, can be washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add 1 M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10. This will deprotonate the amine, which may precipitate out or form an oily layer.

  • Back Extraction: Add fresh ethyl acetate or DCM to the basic aqueous solution and shake to extract the free amine back into the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Column Chromatography for Enhanced Purification

This protocol describes a method for purifying this compound using silica gel chromatography.

Methodology:

  • Stationary Phase: Prepare a column with silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Based on TLC analysis, select an appropriate eluent system. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate. For this compound, a gradient of 10% to 50% ethyl acetate in hexane is a good starting point. To prevent tailing, add 0.5% triethylamine to the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like DCM. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column (dry loading).

  • Elution: Begin eluting the column with the selected mobile phase, starting with a lower polarity and gradually increasing it if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for Final Polishing

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of your purified this compound in various solvents (e.g., ethanol, methanol, isopropanol, toluene, or mixtures such as ethanol/water) at room temperature and at their boiling points. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table provides a hypothetical representation of purity improvement for this compound using the described purification techniques. Actual results may vary depending on the nature and amount of impurities.

Purification StepPurity (by HPLC Area %)Typical Yield (%)
Crude Product85%-
After Acid-Base Extraction95%80-90%
After Column Chromatography>98%70-85%
After Recrystallization>99.5%60-80%

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound ABE Acid-Base Extraction Crude->ABE CC Column Chromatography ABE->CC Basic Fraction Impurities1 Neutral & Acidic Impurities ABE->Impurities1 Recryst Recrystallization CC->Recryst Purified Fractions Impurities2 Closely Related Impurities CC->Impurities2 Pure Pure this compound (>99.5%) Recryst->Pure Impurities3 Trace Soluble Impurities Recryst->Impurities3

Caption: General purification workflow for this compound.

Troubleshooting Logic for Discolored Product

DiscolorationTroubleshooting Start Discolored this compound CheckStorage Check Storage Conditions (Air/Light Exposure?) Start->CheckStorage AnalyzePurity Analyze Purity (TLC/HPLC) CheckStorage->AnalyzePurity ImpuritiesPresent Impurities Detected? AnalyzePurity->ImpuritiesPresent Purify Purify Sample (Recrystallization or Chromatography) ImpuritiesPresent->Purify Yes Degradation Product is likely degraded. Consider resynthesis. ImpuritiesPresent->Degradation No (Single Spot but Colored) Repurified Pure & Colorless Product Purify->Repurified StoreProperly Store Under Inert Atmosphere & Protected from Light Repurified->StoreProperly

Caption: Troubleshooting guide for a discolored this compound product.

How to prevent polymerization in benzofuran reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and handling of benzofuran and its derivatives, with a particular focus on preventing unwanted polymerization.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem 1: Low or No Yield of Desired Benzofuran Product, with Formation of a Dark, Tarry, or Solid Mass.

  • Possible Cause: This is a classic sign of significant polymerization of the benzofuran starting material or product. Benzofuran is highly susceptible to acid-catalyzed polymerization.[1][2][3][4][5] Strong Lewis or Brønsted acids, often used as catalysts in benzofuran synthesis, can initiate a cationic polymerization cascade, leading to the formation of insoluble, high-molecular-weight polymers.[1][2][3][4][5] This is often exacerbated by elevated temperatures.

  • Recommended Solutions:

    • Temperature Control: Immediately assess and lower the reaction temperature. Many benzofuran syntheses are exothermic, and heat can accelerate polymerization. Perform the reaction at the lowest effective temperature and consider slow, controlled addition of reagents to manage heat generation.[5]

    • Catalyst Choice: Switch to a milder Lewis acid or a lower concentration of the acid catalyst. Strong Lewis acids like AlCl₃ are known to vigorously promote polymerization. Consider alternatives like ZnCl₂, BF₃·OEt₂, or certain heterogeneous catalysts which have shown high yields with minimal polymer formation.[5]

    • Solvent Selection: The choice of solvent can influence polymerization. In some cases, using alcohols like methanol can help stabilize reactive intermediates and suppress polymerization.[6]

    • Prompt Quenching: Upon reaction completion (monitored by TLC), immediately quench the reaction to neutralize the acid catalyst. This can be done by pouring the reaction mixture into a cold, mild basic solution like saturated sodium bicarbonate (NaHCO₃).[7]

Problem 2: Gradual Decrease in Purity and Formation of Insoluble Material During Storage of a Vinyl-Substituted Benzofuran.

  • Possible Cause: Vinyl-substituted benzofurans are susceptible to multiple polymerization pathways that can occur over time, even without a catalyst. These include:

    • Radical Polymerization: Initiated by atmospheric oxygen or other radical sources.

    • Photochemical [2+2] Cycloaddition: Dimerization caused by exposure to UV or visible light.

  • Recommended Solutions:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

    • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Low Temperature Storage: Store at low temperatures (-20°C is recommended for long-term storage) to slow down all potential degradation pathways.

    • Addition of a Stabilizer: For long-term storage, consider adding a radical inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of benzofuran polymerization I should be aware of?

A1: The two primary mechanisms are:

  • Acid-Catalyzed Cationic Polymerization: This is the most common issue during synthesis. A Lewis or Brønsted acid protonates the furan ring, creating a carbocation. This carbocation is then attacked by the electron-rich furan ring of another benzofuran molecule, propagating a polymer chain.

  • Radical Polymerization: This is particularly relevant for vinyl-substituted benzofurans. Radical initiators (including atmospheric oxygen) can create a radical on the vinyl group, which then propagates through a chain reaction with other monomers.

Q2: Which catalysts are recommended to minimize the risk of polymerization during benzofuran synthesis?

A2: While reaction-dependent, a general principle is to use the mildest conditions possible. Milder Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often preferred over stronger ones like aluminum chloride (AlCl₃).[5] In some cases, palladium- or copper-based catalytic systems for cyclization reactions can be employed under conditions that do not favor polymerization.[1][3][4]

Q3: What are some effective inhibitors for preventing polymerization of vinyl-benzofurans during storage, and what concentrations should be used?

A3: Phenolic compounds are common radical inhibitors.

  • Butylated hydroxytoluene (BHT): Often used in concentrations around 0.01% by weight.[8] Higher concentrations (up to 0.5%) can further reduce the rate of polymerization but may impact downstream applications.[8][9]

  • Hydroquinone (HQ): Another effective inhibitor, particularly in the presence of oxygen.[10] It is typically used in small amounts. The effective concentration can range from 0.01 ppm to 10,000 ppm depending on the monomer and storage conditions.[11][12]

Q4: My reaction has produced a black tar. Is it possible to salvage my product?

A4: Salvaging the product from a significant amount of polymer tar is very difficult and often results in low recovery. The polymer is typically insoluble in common organic solvents, making extraction and purification challenging. The best approach is to optimize the reaction to prevent polymerization in the first place. If you have a minor amount of polymeric byproduct, it can sometimes be removed by trituration with a solvent in which the desired product is soluble but the polymer is not, followed by column chromatography.

Q5: How critical is temperature control in preventing polymerization?

A5: Temperature control is crucial. Polymerization reactions are often exothermic, and an uncontrolled increase in temperature will significantly accelerate the rate of this unwanted side reaction.[5] For acid-catalyzed reactions, it is common practice to add the reagents slowly at a low temperature (e.g., 0-25°C) with efficient cooling, and then allow the reaction to proceed at a controlled, moderately elevated temperature if necessary.[5]

Data Presentation

The following tables summarize the impact of various factors on the outcome of benzofuran reactions, illustrating the importance of controlled conditions to prevent polymerization.

Table 1: Effect of Catalyst Choice on Benzofuran Synthesis Yield

CatalystTemperature (°C)Time (h)Yield of Benzofuran Derivative (%)ObservationsReference
AlCl₃902<10Significant polymer formation[13]
BF₃·OEt₂70475-91High yield, minimal polymerization[1]
Pd(OAc)₂ / bpy901258-94Good to excellent yields[1][3]
CuI80-100670-91Efficient, often used in "green" solvents[1][3]

Table 2: Influence of Temperature on an Acid-Catalyzed Cyclization Reaction

Temperature (°C)Reaction TimeYield of Desired ProductPolymer Formation
1101 hLowHigh (dark tar)
705 hModerateModerate
25 (Room Temp)12 hHighLow/Negligible

Note: This table is illustrative, based on general principles described in the literature. Actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol: Acid-Catalyzed Cyclization for Benzofuran Synthesis with Polymerization Control

This protocol provides a general method for an acid-catalyzed intramolecular cyclization to form a benzofuran ring, incorporating steps to minimize polymerization.

Materials:

  • Substituted o-alkynylphenol (1.0 equiv)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane or Toluene)

  • Mild Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve the o-alkynylphenol (1.0 equiv) in the anhydrous solvent in the reaction flask.

  • Controlled Addition of Catalyst: Cool the solution to 0°C using an ice bath. Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise via the dropping funnel over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise significantly. A rapid temperature increase is an indication that polymerization may be initiating.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C or let it slowly warm to room temperature, depending on the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction promptly. Carefully and slowly pour the reaction mixture into a separate flask containing a vigorously stirred, cold (0°C) saturated NaHCO₃ solution. This will neutralize the acid catalyst and halt any potential polymerization.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Acid_Catalyzed_Polymerization Benzofuran Benzofuran Monomer Carbocation Activated Monomer (Carbocation Intermediate) Benzofuran->Carbocation Protonation H_plus H+ (Acid Catalyst) Dimer Dimer Carbocation Carbocation->Dimer Nucleophilic Attack Benzofuran2 Another Benzofuran Monomer Benzofuran2->Dimer Polymer Polymer Chain (e.g., Tar) Dimer->Polymer Propagation More_Monomers n Benzofuran Monomers More_Monomers->Polymer

Caption: Acid-catalyzed cationic polymerization pathway of benzofuran.

Radical_Polymerization_Prevention cluster_problem Problem: Unwanted Polymerization cluster_solution Solution: Radical Inhibition Initiator Radical Initiator (e.g., Oxygen, Peroxides) Monomer Vinyl-Benzofuran Initiator->Monomer Initiation Radical Propagating Radical Polymer Undesired Polymer Monomer->Polymer Propagation Stable_Radical Stable, Non-propagating Radical Radical->Stable_Radical Quenching Inhibitor Inhibitor (e.g., BHT, Hydroquinone) Inhibitor->Stable_Radical Stable_Radical->Polymer Chain Termination (Polymerization Prevented)

References

Challenges in the scale-up synthesis of 1-Benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 1-Benzofuran-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and industrially adaptable route involves a multi-step process starting from a substituted phenol. A common pathway is the synthesis of a 5-nitrobenzofuran intermediate followed by the reduction of the nitro group to an amine. Alternative methods, such as palladium-catalyzed amination (Buchwald-Hartwig) or copper-catalyzed amination (Ullmann condensation) of a 5-halobenzofuran, are also employed, though they may present their own scale-up challenges.

Q2: What are the primary challenges when scaling up the reduction of 5-nitrobenzofuran to this compound?

A2: The reduction of nitroaromatics is a well-known exothermic reaction, which requires careful thermal management on a large scale to prevent runaway reactions.[1] Common industrial methods like catalytic hydrogenation, while atom-economical, necessitate specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts (e.g., Raney Nickel, Palladium on carbon).[2][3][4] Reductions using metal powders like iron or tin in acidic media are effective but generate significant metal salt waste, complicating product purification and waste disposal.[5][6]

Q3: Are there specific safety concerns I should be aware of during the synthesis of this compound?

A3: Yes. Besides the general hazards of working with organic solvents and reagents, specific concerns include:

  • Exothermic Reactions: The nitration to form the precursor and the subsequent reduction are highly exothermic and require careful monitoring and control of temperature.[1]

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts.

  • Toxic Reagents: Some synthetic routes may involve toxic reagents or intermediates.

  • Product Handling: Aromatic amines can be toxic and should be handled with appropriate personal protective equipment (PPE).[7]

Q4: How can I purify this compound on a large scale?

A4: Large-scale purification of aromatic amines often involves distillation.[8] However, due to the relatively high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition. Crystallization is another common method. The amine can be converted to a salt (e.g., hydrochloride), which can be crystallized from a suitable solvent to remove non-basic impurities. The pure amine is then liberated by treatment with a base.[9] For challenging purifications, column chromatography using amine-functionalized silica can be effective, though it may be less cost-effective for very large quantities.[10]

Troubleshooting Guides

Problem 1: Low Yield in the Formation of the Benzofuran Ring
Potential Cause Suggested Solution
Incomplete Cyclization: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
Suboptimal Base or Solvent: The choice of base and solvent is critical for the cyclization step.Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, Dioxane, Toluene) to find the optimal conditions for your specific substrate.[11]
Side Reactions: High temperatures can sometimes lead to the formation of by-products.If side product formation is significant, try lowering the reaction temperature and compensating with a longer reaction time or a more active catalyst system.[12]
Poor Quality Starting Materials: Impurities in the starting phenol or other reagents can inhibit the reaction.Ensure the purity of all starting materials before beginning the synthesis.
Problem 2: Incomplete Reduction of 5-Nitrobenzofuran
Potential Cause Suggested Solution
Catalyst Deactivation (Catalytic Hydrogenation): The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the substrate or solvent.Use high-purity substrate and solvent. If poisoning is suspected, a fresh batch of catalyst may be required.
Insufficient Hydrogen Pressure/Agitation (Catalytic Hydrogenation): Inadequate mixing can lead to poor contact between the substrate, catalyst, and hydrogen.Ensure efficient stirring to keep the catalyst suspended. Optimize the hydrogen pressure according to established protocols for similar reductions.
Incomplete Reaction (Metal/Acid Reduction): Insufficient reducing agent or reaction time.Use a sufficient excess of the metal reducing agent (e.g., iron, tin). Monitor the reaction by TLC/HPLC to determine the necessary reaction time.
Formation of Intermediates: The reduction of nitro groups can proceed through intermediates like nitroso and hydroxylamine species, which may be stable under certain conditions.[5]Ensure the reaction conditions (temperature, reagent stoichiometry) are sufficient to drive the reduction to the desired amine.
Problem 3: Difficulty in Purifying the Final Product (this compound)
Potential Cause Suggested Solution
Presence of Non-basic Impurities: Unreacted starting materials or by-products from the cyclization step may be carried through.Purify the intermediate (e.g., 5-nitrobenzofuran) before the reduction step. An acid-base extraction of the final product can also be effective; the amine will dissolve in the acidic aqueous phase, leaving non-basic impurities in the organic phase.
Formation of Colored Impurities: Aromatic amines are prone to oxidation, leading to discoloration.Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. The use of antioxidants during workup and storage can also be beneficial.
Co-elution in Chromatography: Impurities with similar polarity to the product can be difficult to separate by standard silica gel chromatography.Consider using an amine-functionalized silica gel column or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve separation.[10] Alternatively, convert the amine to a salt and purify by recrystallization.[9]
Residual Metal Contamination (from Metal/Acid Reduction): Traces of the metal used in the reduction may remain in the product.After the reaction, ensure complete removal of the metal salts through filtration and aqueous washes. An acidic wash followed by basification and extraction can help in removing residual metals.

Experimental Protocols

Synthesis of Ethyl 5-Nitrobenzofuran-2-carboxylate (Intermediate)

This protocol is adapted from a similar synthesis.[13]

  • To a solution of 5-nitrosalicylaldehyde (1.0 eq) in a suitable solvent such as DMF, add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).

  • Add ethyl bromoacetate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure ethyl 5-nitrobenzofuran-2-carboxylate.

Reduction of a Nitrobenzofuran to an Aminobenzofuran using SnCl₂

This is a common laboratory-scale method that can be adapted.

  • Dissolve the 5-nitrobenzofuran intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Quantitative Data Summary

Reaction Step Reactants Reagents Solvent Temp (°C) Time (h) Typical Yield
Benzofuran Formation 5-Nitrosalicylaldehyde, Ethyl bromoacetateK₂CO₃DMF80-1004-6~85-95%
Nitro Reduction 5-Nitrobenzofuran derivativeSnCl₂·2H₂OEthanol~782-4~80-90%

Visualizations

experimental_workflow start Starting Materials (e.g., 5-Nitrosalicylaldehyde) cyclization Benzofuran Ring Formation (Cyclization) start->cyclization intermediate 5-Nitrobenzofuran Intermediate cyclization->intermediate Isolation reduction Nitro Group Reduction intermediate->reduction crude_product Crude this compound reduction->crude_product Work-up purification Purification (Distillation/Crystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Possible Causes side_products Side Products low_yield->side_products Possible Causes check_temp Check Temp. & Time incomplete_reaction->check_temp Troubleshoot optimize_conditions Optimize Reagents/Conditions side_products->optimize_conditions Troubleshoot colored_product Colored Product protect_from_air Inert Atmosphere colored_product->protect_from_air Solution persistent_impurities Persistent Impurities alternative_purification Salt Formation/ Specialty Chromatography persistent_impurities->alternative_purification Solution

Caption: A logical troubleshooting guide for common issues in synthesis and purification.

References

Optimizing catalyst loading for 1-Benzofuran-5-amine preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading and troubleshooting the synthesis of 1-Benzofuran-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for preparing this compound?

A1: The preparation of this compound typically involves two primary catalytic routes:

  • Reduction of 5-Nitrobenzofuran: This is a widely used two-step process. First, a benzofuran core is synthesized and then nitrated at the 5-position. The subsequent reduction of the nitro group to an amine is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), or with metal/acid systems such as stannous chloride (SnCl₂).[1]

  • Direct Amination of a 5-Substituted Benzofuran: This approach involves the direct introduction of the amino group onto a pre-formed benzofuran ring. The two main catalytic methods for this are:

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. It typically involves reacting a 5-halobenzofuran (e.g., 5-bromobenzofuran) with an amine source in the presence of a palladium catalyst and a phosphine ligand.[1]

    • Ullmann Condensation: This is a copper-catalyzed reaction that can also be used to form C-N bonds. It generally requires harsher reaction conditions than the Buchwald-Hartwig amination but serves as a viable alternative.[1]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the synthetic route you are following:

  • For the reduction of 5-nitrobenzofuran , Pd/C is a highly efficient catalyst for hydrogenation. If catalytic hydrogenation equipment is unavailable, SnCl₂ in a protic solvent like ethanol is a reliable alternative.[1]

  • For Buchwald-Hartwig amination , a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as XPhos is commonly used.[1] The choice of ligand can be critical and may require screening to optimize the reaction.

  • For the Ullmann condensation , Copper(I) iodide (CuI) is the standard catalyst, often used in combination with a ligand like L-proline to facilitate the reaction.[1]

Q3: What is a typical catalyst loading for these reactions?

A3: Catalyst loading is a critical parameter to optimize for both cost-effectiveness and reaction efficiency. Below are typical starting ranges for catalyst loading. Further optimization may be required based on your specific substrate and reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst For palladium-catalyzed reactions, ensure the catalyst is fresh and has been stored under an inert atmosphere to prevent deactivation.[2] For catalytic hydrogenation, ensure the Pd/C has not been poisoned.
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, reaction time, and solvent. Some reactions may require elevated temperatures to proceed efficiently.[2]
Incorrect Stoichiometry Verify the molar ratios of your reactants, especially the limiting reagent. In cross-coupling reactions, an excess of the amine and base is often used.
Poor Quality Reagents Ensure all starting materials and solvents are pure and dry. For palladium-catalyzed reactions, it is crucial to degas solvents to remove oxygen, which can poison the catalyst.[2]

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Homocoupling In Ullmann and some palladium-catalyzed reactions, homocoupling of the starting materials can be a significant side reaction.[2] To minimize this, consider using a lower catalyst loading or adding the reagents slowly to the reaction mixture.
Over-reduction or Incomplete Reduction In the reduction of 5-nitrobenzofuran, over-reduction can lead to undesired products, while incomplete reduction will leave starting material. Monitor the reaction closely using TLC or LC-MS and adjust the reaction time or catalyst loading accordingly.
Formation of Isomers In some multi-component, one-pot syntheses of substituted benzofurans, the formation of regioisomers can occur. Purify the product carefully using column chromatography.

Data Presentation: Catalyst Loading Optimization

The following tables provide typical catalyst loadings for the different synthetic routes to this compound. These should be used as a starting point for optimization.

Table 1: Catalyst Loading for Buchwald-Hartwig Amination of 5-Bromobenzofuran

ComponentLoading (mol%)Role
Pd₂(dba)₃1 - 5Palladium Catalyst
XPhos2 - 10Phosphine Ligand
Sodium tert-butoxide120 - 150Base

Table 2: Catalyst Loading for Ullmann Condensation of 5-Iodobenzofuran

ComponentLoading (mol%)Role
CuI5 - 20Copper Catalyst
L-proline10 - 40Ligand
K₂CO₃ or Cs₂CO₃200 - 300Base

Table 3: Catalyst Loading for Reduction of 5-Nitrobenzofuran

CatalystLoading (wt% or mol%)Notes
10% Pd/C5 - 10 wt%For catalytic hydrogenation under H₂ atmosphere.
SnCl₂·2H₂O300 - 500 mol%Used in a stoichiometric to excess amount.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-Nitrobenzofuran

  • Dissolve 5-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.[1]

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add 5-bromobenzofuran (1.0 eq), an amine source (e.g., ammonia equivalent or a protected amine; 1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).[1]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_route1 Route 1: Reduction of 5-Nitrobenzofuran cluster_route2 Route 2: Buchwald-Hartwig Amination Start 1 5-Nitrobenzofuran Step 1.1 Dissolve in Ethanol Start 1->Step 1.1 Step 1.2 Add SnCl2·2H2O (Catalyst System) Step 1.1->Step 1.2 Step 1.3 Reflux Step 1.2->Step 1.3 Step 1.4 Workup & Purification Step 1.3->Step 1.4 End 1 This compound Step 1.4->End 1 Start 2 5-Bromobenzofuran Step 2.1 Combine Reagents: Amine Source Pd Catalyst & Ligand Base Start 2->Step 2.1 Step 2.2 Add Anhydrous Toluene Step 2.1->Step 2.2 Step 2.3 Heat under Inert Atmosphere Step 2.2->Step 2.3 Step 2.4 Workup & Purification Step 2.3->Step 2.4 End 2 This compound Step 2.4->End 2

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_workflow Low Yield Low Yield Check Catalyst Check Catalyst Activity Low Yield->Check Catalyst Optimize Conditions Optimize Reaction Conditions Low Yield->Optimize Conditions Verify Reagents Verify Reagent Quality & Stoichiometry Low Yield->Verify Reagents Investigate Side Reactions Investigate Side Reactions Low Yield->Investigate Side Reactions Use Fresh Catalyst Use Fresh/Active Catalyst Check Catalyst->Use Fresh Catalyst Screen Temp Solvent Base Screen Temperature, Solvent, and Base Optimize Conditions->Screen Temp Solvent Base Purify Reagents Purify/Dry Reagents & Solvents Verify Reagents->Purify Reagents Minimize Homocoupling Minimize Homocoupling/ Side Reactions Investigate Side Reactions->Minimize Homocoupling

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Refinement of Workup Procedures for Aminobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminobenzofurans.

Frequently Asked Questions (FAQs)

Q1: My aminobenzofuran synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in aminobenzofuran synthesis can arise from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material has been consumed before initiating the workup.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in the Sc(OTf)₃-mediated [4+1] cycloaddition for 2-aminobenzofuran synthesis, the temperature needs to be carefully controlled; a drop from 0 °C to -10 °C can decrease the yield.

  • Moisture or Air Sensitivity: Certain reagents, particularly organometallic catalysts and strong bases, are sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired aminobenzofuran.

  • Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction, or it may adhere to filtration media. Always check the aqueous layer for your product and minimize the use of filtration aids if possible.

Q2: I am observing multiple spots on the TLC of my crude product after synthesis. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates impurities, which could include:

  • Unreacted Starting Materials: Residual starting materials are a common source of impurity.

  • Side Products: Depending on the synthetic route, various side products can form. For example, in palladium-catalyzed couplings, homocoupling of starting materials can occur.

  • Isomeric Products: In some cases, the reaction may not be completely regioselective, leading to the formation of isomeric aminobenzofurans.

  • Degradation Products: The product itself might be unstable under the reaction or workup conditions.

Q3: I'm having trouble with the purification of my aminobenzofuran product by column chromatography. What can I do?

A3: Challenges in column chromatography of aminobenzofurans, which are often basic, can be addressed by:

  • Tailing: Amines can interact with the acidic silica gel, causing tailing of the product spot. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.

  • Poor Separation: If the polarity of your product and impurities are very similar, achieving good separation can be difficult. Experiment with different solvent systems using TLC to find an eluent that provides a good separation factor between your product and the impurities. A good starting point for many aminobenzofuran derivatives is a mixture of petroleum ether and ethyl acetate.

  • Product Insolubility: If the crude product is not soluble in the eluent, it can be challenging to load onto the column. You can dissolve the sample in a minimal amount of a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the column.

Q4: During the aqueous workup of my reaction, an emulsion has formed. How can I resolve this?

A4: Emulsion formation during extraction is a common issue. To break an emulsion, you can try the following:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite.

  • Change the Solvent: Add a small amount of a different organic solvent with a different density.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Aminobenzofuran Synthesis (e.g., Buchwald-Hartwig Amination)
Symptom Possible Cause Suggested Solution
Low or no conversion of starting materials Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.
Ligand degradationUse a fresh, high-purity ligand. Some phosphine ligands are sensitive to oxidation.
Inappropriate baseThe choice of base is crucial. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are often used. Ensure the base is anhydrous.
Formation of significant side products (e.g., hydrodehalogenation) Reaction temperature is too highOptimize the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve selectivity.
Incorrect palladium-to-ligand ratioThe ratio of palladium to ligand can influence the catalytic cycle. A 1:1 or 1:2 ratio is common, but optimization may be required.
Product is dark and difficult to purify Palladium black formationThis indicates catalyst decomposition. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.
Issues in the Workup of Aminobenzofuran Synthesis via Reduction of Nitrobenzofurans
Symptom Possible Cause Suggested Solution
Incomplete reduction Insufficient reducing agentUse a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O). Monitor the reaction by TLC to confirm the complete disappearance of the starting nitro compound.
Inactive reducing agentEnsure the reducing agent is of good quality and has not been deactivated by prolonged exposure to air or moisture.
Product is difficult to extract from the aqueous layer Product is protonated and water-solubleAfter the reaction, the mixture is often acidic. Neutralize the mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8-9 to deprotonate the amine and facilitate its extraction into an organic solvent.
Formation of tin salts that complicate purification Use of SnCl₂ as the reducing agentAfter basification, tin salts can precipitate. These can often be removed by filtration through a pad of Celite before extraction.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for different aminobenzofuran synthesis methods to aid in the selection of an appropriate synthetic route and to serve as a benchmark for experimental outcomes.

Table 1: Optimization of Sc(OTf)₃-Mediated [4+1] Cycloaddition for the Synthesis of 2-Aminobenzofurans

EntryPromoter (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1Sc(OTf)₃ (0.5)TolueneRoom Temp.3053
2Sc(OTf)₃ (1.0)TolueneRoom Temp.3075
3Sc(OTf)₃ (1.2)TolueneRoom Temp.3072
4Sc(OTf)₃ (1.0)Toluene03081
5Sc(OTf)₃ (1.0)Toluene-103069
6Sc(OTf)₃ (1.0) with 4 Å MSToluene03087

Table 2: Synthesis of 3-Aminobenzofuran Derivatives and their Acetylcholinesterase (AChE) Inhibitory Activity

CompoundSubstituent (R)Yield (%)AChE IC₅₀ (µM)
5aH700.81
5b2-Methyl652.54
5f2-Fluoro720.64
5h4-Fluoro681.25
5i2-Chloro711.89

Experimental Protocols

General Procedure for the Synthesis of 2-Aminobenzofurans via [4+1] Cycloaddition

To a solution of an appropriate isocyanide (0.2 mmol) in dry toluene (0.5 mL) in a Schlenk tube under a nitrogen atmosphere, a solution of an o-hydroxybenzhydryl alcohol (0.1 mmol) and Sc(OTf)₃ (0.1 mmol) in dry toluene (0.5 mL) containing 4 Å molecular sieves (50 mg) is added. The reaction mixture is stirred at 0 °C for 30 minutes. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aminobenzofuran derivative.

General Procedure for the Synthesis of 4-Aminobenzofuran via Reduction of 4-Nitrobenzofuran

Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask. Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution. Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and pour it into ice water. Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-aminobenzofuran.

General Procedure for the Buchwald-Hartwig Amination of 4-Bromobenzofuran

To an oven-dried Schlenk tube, add 4-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq). Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene as the solvent. Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction to

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds. The introduction of an amino group at the 5-position creates a versatile platform for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminobenzofuran derivatives, focusing on their anticancer, antimicrobial, and neuroprotective activities. Experimental data is presented to offer a clear comparison with alternative compounds, supported by detailed methodologies for key assays.

Anticancer Activity: Targeting Glioblastoma

A series of proximicin analogues incorporating a 5-aminobenzofuran moiety has been synthesized and evaluated for antiproliferative activity against the human glioblastoma cell line U-87 MG. These derivatives were compared with the natural proximicins and the standard chemotherapeutic agent, temozolomide.

Quantitative Comparison of Anticancer Activity
Compound/DerivativeCancer Cell LineIC₅₀ (µg/mL)IC₅₀ (µM)Comparison CompoundIC₅₀ (µg/mL)IC₅₀ (µM)Reference
Aminobenzofuran Proximicin Analogue 23(16) U-87 MG6.54 15.67 Temozolomide29.19150.34[1][2][3]
Aminobenzofuran Proximicin Analogue 24(15)U-87 MG15.0234.9Temozolomide29.19150.34[1]
Proximicin CU-87 MG-> Analogue 23(16)---[1]

Key SAR Insights:

  • The replacement of the di-furan scaffold of natural proximicins with a 5-aminobenzofuran unit led to analogues with enhanced antiproliferative activity against U-87 MG glioblastoma cells.[1][2]

  • Specifically, analogue 23(16) , which features a mono-substituted furan ring attached via a peptide bond to the 5-aminobenzofuran core, demonstrated over 5-fold greater potency than temozolomide.[1]

  • The nature of the substituents at both the N-terminus and C-terminus of the 5-aminobenzofuran core significantly influences cytotoxic activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Cancer cells (e.g., U-87 MG) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the 5-aminobenzofuran derivatives and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[4][5]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6] The cell viability is calculated as a percentage of the control.

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate prepare_compounds 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with 5-Aminobenzofuran Derivatives prepare_compounds->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan (e.g., with DMSO) incubate->solubilize read_absorbance 7. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity: Schiff Base Derivatives

Schiff bases derived from ethyl 5-aminobenzofuran-2-carboxylate have been synthesized and evaluated for their antibacterial activity against various bacterial strains.

Quantitative Comparison of Antibacterial Activity (Zone of Inhibition)
Compound/DerivativeS. aureus (mm)E. coli (mm)B. subtilis (mm)M. tuberculosis (MIC, µg/mL)Reference
Schiff Base 6e 181617-[8]
Cu Complex 7b 201819-[8]
Cu Complex 7c ---1.6[8]
Zn Complex 7e ---1.6[8]
Ciprofloxacin (Std.)252224-[8]
Pyrazinamide (Std.)---3.125[8]

Key SAR Insights:

  • The formation of Schiff bases from 5-aminobenzofuran derivatives and their subsequent complexation with metal ions like Cu(II) and Zn(II) can enhance antibacterial activity.[8]

  • The imine group (C=N) of the Schiff base is critical for biological activity.[8]

  • Lipophilicity is a key factor governing the magnitude of antibacterial activity, as it facilitates the transfer of the compound across the bacterial cell wall.[8]

  • Certain copper and zinc complexes of these Schiff bases exhibit potent activity against M. tuberculosis, with MIC values as low as 1.6 µg/mL.[8]

Experimental Protocol: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth.

Procedure:

  • Media Preparation: Mueller-Hinton agar is prepared and poured into sterile Petri plates.

  • Inoculation: A standardized inoculum of the test microorganism is spread uniformly over the agar surface.[9][10]

  • Well Creation: Wells (e.g., 6 mm in diameter) are aseptically punched into the agar with a sterile cork borer.[10][11]

  • Compound Addition: A specific volume (e.g., 100 µL) of the test compound solution is added to the wells.[11] A standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C).[9]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.[12]

Agar_Well_Diffusion Agar Well Diffusion Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_media 1. Prepare Mueller-Hinton Agar Plates prep_inoculum 2. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate Agar Surface prep_inoculum->inoculate create_wells 4. Create Wells in Agar inoculate->create_wells add_compounds 5. Add Test Compounds and Controls to Wells create_wells->add_compounds incubate 6. Incubate Plates add_compounds->incubate measure_zones 7. Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Neuroprotective Activity: Targeting Alzheimer's Disease

Novel 3-aminobenzofuran derivatives have been designed and synthesized as multifunctional agents for the potential treatment of Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Quantitative Comparison of Cholinesterase Inhibition
Compound/DerivativeTarget EnzymeIC₅₀ (µM)Comparison CompoundIC₅₀ (µM)
3-Aminobenzofuran 5f (2-fluorobenzyl) AChE0.64 Donepezil-
3-Aminobenzofuran 5f (2-fluorobenzyl) BuChE- Donepezil-
3-Aminobenzofuran 5aAChE1.25Donepezil-
3-Aminobenzofuran 5hAChE0.82Donepezil-

Note: Specific IC₅₀ values for Donepezil were not provided in the direct comparison table in the source material, but it was used as the standard drug.

Key SAR Insights:

  • 3-Aminobenzofuran derivatives show promise as cholinesterase inhibitors.

  • The substitution on the benzyl moiety attached to the amino group significantly impacts inhibitory activity.

  • Compound 5f , with a 2-fluorobenzyl group, was identified as the most effective inhibitor against AChE.

Experimental Protocol: Ellman's Method for Cholinesterase Activity

This spectrophotometric method measures cholinesterase activity based on the reaction of thiocholine (produced from the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product.[13][14]

Procedure:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), AChE solution, acetylthiocholine iodide (ATCI) solution, and DTNB solution.[14]

  • Plate Setup: In a 96-well plate, set up blank, control, and test wells in triplicate.

  • Pre-incubation: Add buffer, AChE solution, and the test inhibitor to the respective wells and pre-incubate (e.g., 15 minutes at 37°C) to allow for enzyme-inhibitor interaction.[13]

  • Reaction Initiation: Initiate the reaction by adding ATCI and DTNB solutions.

  • Absorbance Measurement: Measure the rate of color change (absorbance) at 412 nm using a microplate reader in kinetic mode.[13][15]

  • Calculation: Calculate the percentage of enzyme inhibition based on the reaction rates of the test wells compared to the control.

Signaling Pathway: Neuroprotection in Alzheimer's Disease

Benzofuran derivatives can exert neuroprotective effects through multiple pathways. In Alzheimer's disease models, they have been shown to modulate pathways related to oxidative stress, neuroinflammation, and apoptosis, in addition to inhibiting cholinesterases.

AD_Pathway Neuroprotective Mechanisms of Aminobenzofuran Derivatives in AD cluster_pathways Key Pathological Events AD Alzheimer's Disease Pathology ACh_degradation Acetylcholine Degradation AD->ACh_degradation Oxidative_Stress Oxidative Stress (ROS, Nitrite) AD->Oxidative_Stress Neuroinflammation Neuroinflammation (NF-κB, IL-6) AD->Neuroinflammation Apoptosis Neuronal Apoptosis (Bax/Bcl-2 ratio) AD->Apoptosis Neuroprotection Neuroprotective Effects ACh_degradation->Neuroprotection Oxidative_Stress->Neuroprotection Neuroinflammation->Neuroprotection Apoptosis->Neuroprotection Aminobenzofuran 5-Aminobenzofuran Derivatives Aminobenzofuran->ACh_degradation Inhibit AChE Aminobenzofuran->Oxidative_Stress Reduce Aminobenzofuran->Neuroinflammation Decrease Aminobenzofuran->Apoptosis Modulate

Caption: Aminobenzofurans can mitigate Alzheimer's pathology via multiple pathways.

References

Comparison of different catalytic systems for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Benzofuran and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science, found in numerous natural products and pharmaceuticals.[1][2] The development of efficient and selective synthetic methods for the benzofuran core is a significant focus of chemical research.[3][4] This guide provides a comparative overview of various transition-metal catalytic systems employed for benzofuran synthesis, presenting key performance data, detailed experimental protocols, and mechanistic workflows to aid researchers in selecting the most suitable system for their specific needs.

Palladium-Catalyzed Systems

Palladium catalysis is a cornerstone of benzofuran synthesis, offering high efficiency and functional group tolerance through various cross-coupling and cyclization strategies.[5][6] Common approaches include Sonogashira coupling followed by cyclization, intramolecular C-O bond formation, and C-H activation/oxidation tandem reactions.[3][7][8][9]

Performance Data
Catalyst SystemReactantsConditionsYield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIo-Iodophenols, Terminal AlkynesEt₃N, rt to 60 °C75-95%[3][10]
Pd₂(dba)₃ / IPro-Bromobenzyl PhenylketoneCs₂CO₃, o-xylene, 100 °C~100%[11]
Pd(OAc)₂ / P(o-tol)₃2-Hydroxystyrenes, IodobenzenesAg₂CO₃, DCE, 100 °C60-85%[8][9]
[Pd(η³-C₃H₅)Cl]₂ / Tetraphosphine2-Halophenols, AlkynesK₃PO₄, Dioxane/H₂OHigh[12][13]
Experimental Protocol: Sonogashira Coupling and Cyclization

A representative procedure for the synthesis of 2-substituted benzofurans involves a one-pot Sonogashira coupling and cyclization reaction.[3][10] To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (Et₃N, 5 mL), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol) and copper iodide (CuI, 0.04 mmol) are added. The mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 4-6 hours. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired benzofuran derivative.

Catalytic Cycle: Heck Reaction/Oxidative Cyclization

G pd0 Pd(0)L_n pd2_ox R-Pd(II)-X (Oxidative Addition) pd0->pd2_ox Ar-X heck_int Heck Intermediate pd2_ox->heck_int o-Hydroxystyrene cyclization Intramolecular Cyclization heck_int->cyclization C-H Activation cyclization->pd0 Reductive Elimination product Benzofuran cyclization->product oxidant Oxidant (e.g., Ag₂CO₃) oxidant->cyclization Regeneration aryl_halide Ar-X alkene o-Hydroxystyrene

Caption: Palladium-catalyzed C-H activation/oxidation cycle.

Copper-Catalyzed Systems

Copper-based catalysts offer a cost-effective and environmentally benign alternative to palladium for benzofuran synthesis.[14][15] These systems are versatile, enabling reactions such as oxidative cyclization of phenols and alkynes, intramolecular C-O bond formation from o-haloketones, and multi-component reactions.[12][16][17]

Performance Data
Catalyst SystemReactantsConditionsYield (%)Reference
CuBr / 1,10-phenanthrolineo-Iodophenols, Acyl Chlorides, P-YlidesCs₂CO₃, DMSO, 90 °C55-85%[17]
CuIo-Hydroxy Aldehydes, Amines, AlkynesDeep Eutectic Solvent (DES)High[10]
Cu(OAc)₂Phenols, Internal AlkynesO₂ (oxidant), Toluene, 120 °C64-91%[14][16]
CuI / TMEDAα-Aryloxy KetonesK₂CO₃, H₂O, 120 °CGood to Excellent[18]
Experimental Protocol: One-Pot Tandem Reaction

In a representative one-pot synthesis, a mixture of o-iodophenol (0.5 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), copper(I) bromide (CuBr, 10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO (2 mL) is stirred at room temperature.[17] An acyl chloride (0.6 mmol) and a phosphorus ylide (0.75 mmol) are then added sequentially. The resulting mixture is heated to 90 °C and stirred for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by chromatography to yield the functionalized benzofuran.

Reaction Workflow: Multi-component Synthesis

G start o-Iodophenol + Acyl Chloride + P-Ylide allene In situ Allene Formation start->allene michael Oxa-Michael Addition allene->michael cyclization Intramolecular C-Arylation (Cu-catalyzed) michael->cyclization product Benzofuran cyclization->product

Caption: Copper-catalyzed one-pot tandem reaction workflow.

Nickel-Catalyzed Systems

Nickel, being an earth-abundant metal, provides a more sustainable and economical option for catalysis.[2][19] Nickel-catalyzed methods have been developed for the intramolecular nucleophilic addition of aryl halides to ketones and the oxidative coupling of ortho-alkenyl phenols to form benzofurans.[19][20]

Performance Data
Catalyst SystemReactantsConditionsYield (%)Reference
Ni(OTf)₂ / 1,10-pheno-Haloaryl KetonesZn powder, MeCN, 110 °C23-89%[10][20]
Ni(acac)₂o-Alkenyl PhenolsO₂ (oxidant), Dioxane, 100 °CGood to Excellent[19]
NiCl₂(PPh₃)IPrBenzofurans, B₂(pin)₂Cs₂CO₃, Toluene, 100 °C60-80% (for oxaborins)[21]
NiI₂ / dppfIodoarene-tethered Propargyl Ethers, CO₂Mn, Dioxane, 80 °C~63% (gram scale)[22]
Experimental Protocol: Intramolecular Nucleophilic Addition

A mixture of the o-haloaryl ketone (0.2 mmol), Ni(OTf)₂ (10 mol%), 1,10-phenanthroline (12 mol%), and zinc powder (2.0 equiv) in anhydrous acetonitrile (2 mL) is heated at 110 °C under a nitrogen atmosphere for 12 hours.[10][20] After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting residue is purified by flash column chromatography to afford the benzofuran derivative.

Catalytic Cycle: Ni(0)/Ni(II) Pathway

G ni0 Ni(0)L_n ni2_ox Ar-Ni(II)-X (Oxidative Addition) ni0->ni2_ox Reactant addition Intramolecular Nucleophilic Addition ni2_ox->addition reductive Reductive Elimination addition->reductive reductive->ni0 product Benzofuran reductive->product reactant o-Haloaryl Ketone zn Zn ni2_pre Ni(II) precatalyst ni2_pre->ni0 Reduction

Caption: Nickel-catalyzed intramolecular cyclization pathway.

Gold-Catalyzed Systems

Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit unique Lewis acidity and carbophilicity, enabling mild and efficient cyclization reactions.[1][23] They are effective in catalyzing the cycloisomerization of o-alkynylphenols and cascade reactions involving Claisen rearrangement to form substituted benzofurans.[23][24][25]

Performance Data
Catalyst SystemReactantsConditionsYield (%)Reference
[Au(IPr)OH]₂ (BF₄)₂2-Alkynylaryl Benzyl EthersCH₂Cl₂, rtGood[1]
AuCl₃Quinols, Alkynyl EstersPh₂SiF₂ (water trap), DCE, 50 °Cup to 95%[23][24]
Au(I)-NHC complexTHP Ethers of o-AlkynylphenolsLow catalyst loadingGood[26]
Experimental Protocol: Gold-Catalyzed Cascade Reaction

To a solution of a quinol (0.2 mmol) and an alkynyl ester (0.24 mmol) in 1,2-dichloroethane (DCE, 2 mL), difluorodiphenylsilane (0.4 mmol) is added, followed by a gold catalyst such as AuCl₃ (5 mol%).[23][24] The mixture is stirred at 50 °C for 4 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by silica gel column chromatography to give the desired benzofuran derivative.

Reaction Workflow: Claisen Rearrangement Cascade

G start Quinol + Alkynyl Ester alkoxylation Au-catalyzed Intermolecular Alkoxylation start->alkoxylation claisen Claisen Rearrangement alkoxylation->claisen aromatization Aromatization/ Dehydration claisen->aromatization product Benzofuran aromatization->product

Caption: Gold-catalyzed cascade for benzofuran synthesis.

Rhodium- and Iridium-Catalyzed Systems

Rhodium and iridium catalysts are powerful tools for C-H activation and annulation reactions.[27][28][29] Rhodium catalysts are used in [2+2+2] cycloadditions and chemodivergent syntheses, while iridium catalysts are effective for dehydrogenative C-O bond formation and hydrogen transfer reactions to produce benzofurans from readily available starting materials.[30][31][32]

Performance Data
Catalyst SystemReactantsConditionsYield (%)Reference
[Rh(cod)₂]BF₄ / H₈-BINAPPhenol-linked 1,6-Diynes, AlkynesDCE, 80 °C50-95%[30][31]
[CpRhCl₂]₂ / AgSbF₆m-Salicylic Acid derivs., Vinylene CarbonateDCE, 80 °CGood[28]
[IrCpCl₂]₂Substituted Benzyl Alcoholsp-Benzoquinone, Dioxane, 110 °C60-92%[29]
[IrCl(C₂H₄)₂]₂ / DTBM-SEGPHOS2-Alkylphenolst-Butylethylene, Mesitylene, 150 °Cup to 92%[32]
Experimental Protocol: Iridium-Catalyzed Hydrogen Transfer

A mixture of a substituted benzylic alcohol (0.5 mmol), [IrCp*Cl₂]₂ (2.5 mol %), and p-benzoquinone (0.75 mmol) in dioxane (1 mL) is heated at 110 °C for 20 hours in a sealed tube.[29] After cooling, the solvent is removed under vacuum, and the residue is purified by flash chromatography on silica gel to yield the substituted benzofuran.

Reaction Workflow: Dehydrogenative C-O Coupling

G start 2-Alkylphenol ch_activation C(sp³)-H Activation (Ir-catalyzed) start->ch_activation cyclization Reductive Elimination (C-O bond formation) ch_activation->cyclization h2_elim H₂ Elimination (via H-acceptor) cyclization->h2_elim product Benzofuran h2_elim->product

Caption: Iridium-catalyzed dehydrogenative cyclization.

Iron-Catalyzed Systems

Iron catalysis represents a highly desirable approach due to iron's low cost, low toxicity, and environmental friendliness.[33][34] Iron-catalyzed methods for benzofuran synthesis include tandem oxidative coupling and annulation, as well as one-pot halogenation and C-O bond formation sequences.[12][13][33]

Performance Data
Catalyst SystemReactantsConditionsYield (%)Reference
FeCl₃·6H₂OPhenols, β-Keto Esters(t-BuO)₂, DCE, 100 °C20-75%[33]
FeCl₃ / [BMIM]NTf₂ then Cu1-Arylketones, NISK₂CO₃, NMP, 140 °C55-75%[12][13]
Experimental Protocol: Tandem Oxidative Coupling

A mixture of a phenol (1.0 mmol), a β-keto ester (1.2 mmol), and FeCl₃·6H₂O (5 mol%) in 1,2-dichloroethane (DCE, 3 mL) is stirred at room temperature.[33] Di-tert-butyl peroxide ((t-BuO)₂) is then added, and the reaction mixture is heated to 100 °C for 1 hour. Upon completion, the mixture is cooled, diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Proposed Mechanism: Oxidative Coupling and Condensation

G start Phenol + β-Keto Ester coupling Fe-catalyzed Oxidative Coupling start->coupling condensation Intramolecular Condensation coupling->condensation aromatization Dehydration/ Aromatization condensation->aromatization product Benzofuran aromatization->product

Caption: Plausible pathway for iron-catalyzed benzofuran synthesis.

Summary and Outlook

The synthesis of benzofurans can be achieved through a diverse array of catalytic systems, each with distinct advantages.

  • Palladium catalysts remain the benchmark for efficiency and scope but are often expensive.

  • Copper and Nickel provide more economical and sustainable alternatives with broad applicability.

  • Gold catalysts excel under mild conditions, enabling unique cascade reactions.

  • Rhodium and Iridium offer powerful routes through C-H functionalization, allowing for the use of simple, unactivated starting materials.

  • Iron catalysts are emerging as a highly promising green and cost-effective option.

The choice of catalyst depends on factors such as substrate scope, desired functional group tolerance, cost, and environmental considerations. Future research will likely focus on developing more sustainable catalysts, expanding the scope of C-H activation methods, and harnessing strategies like photocatalysis to access benzofuran derivatives under even milder and more efficient conditions.[3][4]

References

Unveiling the Pharmacological Landscape of Benzofuran Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers an objective comparison of the biological activities of benzofuran positional isomers, supported by experimental data, to illuminate how subtle changes in substituent placement on this privileged scaffold can dramatically alter its pharmacological profile.

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, psychoactive, and osteogenic properties. The therapeutic potential of these compounds is often dictated by the position of various substituents on the benzofuran core, making the study of positional isomers a critical aspect of drug discovery and development.

Comparative Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the substitution pattern. The position of substituents influences the molecule's interaction with biological targets, thereby affecting its cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC50, µM) of Benzofuran Positional Isomers Against Various Cancer Cell Lines

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference(s)
Halogenated Benzofurans
Compound 1Bromine on the methyl group at C-3K562 (Chronic Myeloid Leukemia)5[1]
HL60 (Acute Promyelocytic Leukemia)0.1[1]
Compound 5Fluorine at C-4 of 2-benzofuranylNot Specified0.43[1][2]
Brominated DerivativeBromine at C-6 and other substitutionsHepG2 (Liver Cancer)3.8 ± 0.5[3]
A549 (Lung Cancer)3.5 ± 0.6[3]
Chlorinated DerivativeChlorine at C-6 and other substitutionsA549 (Lung Cancer)6.3 ± 2.5[3]
HepG2 (Liver Cancer)11 ± 3.2[3]
N-Methylpiperidine-Based Benzofurans
Compound 9Methoxy at C-5, other substitutions at C-4 and C-2SQ20B (Head and Neck Cancer)0.46[2]

Structure-Activity Relationship Insights:

The data consistently demonstrates that the position and nature of halogen substituents significantly impact anticancer activity. For instance, the introduction of a bromine atom can enhance cytotoxicity, and its placement is critical for potency.[2][3] Similarly, substitutions at the C-4 and C-5 positions of the benzofuran ring in N-methylpiperidine-based derivatives have been shown to yield potent cytotoxic effects.[2]

One of the key mechanisms through which some benzofuran derivatives exert their anticancer effects is the inhibition of tubulin polymerization, a critical process for cell division.

Table 2: Inhibition of Tubulin Polymerization by Benzofuran Derivatives

CompoundTargetIC50 (µM)Reference(s)
Tubulin polymerization-IN-41Tubulin Polymerization2.61[1]
Key Signaling Pathways in Benzofuran-Mediated Anticancer Activity

Benzofuran derivatives often modulate critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated cascade in cancer, and its inhibition is a key therapeutic strategy.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

Comparative Psychoactive Properties of (Aminopropyl)benzofuran Isomers

Certain benzofuran positional isomers, such as the (aminopropyl)benzofuran (APB) derivatives, exhibit psychoactive effects by interacting with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The position of the aminopropyl group on the benzofuran ring significantly influences their potency and selectivity for these transporters.

Table 3: Comparative Activity of APB Positional Isomers on Monoamine Transporters

CompoundTransporterActivity (EC50, nM) for ReleaseReference(s)
5-APBSERTPotent[4][5]
DATPotent[4][5]
NETPotent[4][5]
6-APBSERTPotent[4][5]
DATPotent[4][5]
NETPotent[4][5]

Note: While both 5-APB and 6-APB are potent releasers at all three transporters, subtle differences in their potencies and DAT/SERT ratios contribute to their distinct pharmacological profiles. Further research is needed for a more precise quantitative comparison of all positional isomers (4-, 5-, 6-, and 7-APB).

The following diagram illustrates the general workflow for assessing the interaction of these compounds with monoamine transporters.

Monoamine_Transporter_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Filtration cluster_analysis Analysis Synaptosomes Rat Brain Synaptosomes Incubation Incubate Synaptosomes, Radioligand, and Test Compound Synaptosomes->Incubation Radioligand Radiolabeled Neurotransmitter ([3H]5-HT, [3H]DA, etc.) Radioligand->Incubation Test_Compound Benzofuran Isomer Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50/EC50 Determination) Scintillation->Data_Analysis

Monoamine transporter inhibition assay workflow.

Comparative Osteogenic Activity

Recent studies have highlighted the potential of benzofuran derivatives in promoting osteoblast differentiation and bone formation, offering a potential therapeutic avenue for osteoporosis. The substitution pattern on the benzofuran scaffold is crucial for this osteogenic activity.

Table 4: Osteoblast Differentiation-Promoting Activity of Substituted Benzofurans

CompoundSubstitution PatternAssayActivity MetricValueReference(s)
23d3,5-disubstituted benzofuranAlkaline Phosphatase (ALP) ActivityEC200Potent[5][6]
4eBenzofuran-pyran hybridAlkaline Phosphatase (ALP) Activity-Potent at picomolar concentrations[7]

Structure-Activity Relationship Insights:

The research indicates that a 3,5-disubstituted benzofuran scaffold is a useful template for developing orally active osteogenic compounds.[6] The osteogenic activity of some of these derivatives is mediated through the inhibition of cyclin-dependent kinase 8 (CDK8) and modulation of the Wnt/β-catenin signaling pathway.[2][6]

Wnt/β-catenin Signaling in Osteoblast Differentiation

The Wnt/β-catenin signaling pathway is a critical regulator of bone formation and osteoblast differentiation. Certain benzofuran derivatives can modulate this pathway to enhance osteogenesis.

Wnt_Catenin_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh activates LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Nucleus Nucleus Beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression activates Benzofuran Benzofuran Derivatives Benzofuran->Beta_Catenin promotes accumulation Beta_Catenin_N β-catenin Beta_Catenin_N->TCF_LEF binds to

Wnt/β-catenin signaling in osteoblasts.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[8]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add the test benzofuran derivatives or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition to determine the IC50 value of the test compound.[1][4][6][7][9]

Monoamine Transporter Inhibition Assay

This assay determines the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Reaction Mixture: Prepare a reaction mixture containing synaptosomes, a specific radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin), and varying concentrations of the test benzofuran isomer.

  • Incubation: Incubate the reaction mixture at 37°C for a short period to allow for neurotransmitter uptake.

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake of the radiolabeled neurotransmitter and determine the IC50 value for each benzofuran isomer.

References

A Comparative Guide to the Validation of an HPLC-UV Method for 1-Benzofuran-5-amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods applicable to the analysis of 1-Benzofuran-5-amine. Due to the limited availability of publicly accessible, fully validated methods for this specific analyte, this document leverages experimental data from the analysis of structurally related benzofuran derivatives and aromatic amines to establish a robust analytical framework. The information herein is intended to guide researchers in the development, validation, and application of a suitable HPLC-UV method for the quantification of this compound in various sample matrices.

Introduction to this compound and its Analytical Importance

This compound is a heterocyclic aromatic amine belonging to the benzofuran class of compounds.[1][2] Benzofuran derivatives are of significant interest in the pharmaceutical industry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] As such, the development of reliable and validated analytical methods for the identification and quantification of benzofuran derivatives like this compound is crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development. HPLC-UV is a widely adopted technique for this purpose due to its sensitivity, selectivity, and robustness.[3]

Comparative Analysis of HPLC-UV Method Performance

The selection of an appropriate HPLC-UV method is critical for achieving accurate and reproducible results. The following table compares typical performance parameters of HPLC-UV methods for the analysis of aromatic amines and benzofuran derivatives, providing a benchmark for the validation of a method for this compound.

Table 1: Performance Comparison of Analytical Methods for Aromatic Amine and Benzofuran Derivative Quantification

ParameterHPLC-UV (Aromatic Amines)HPLC-UV (Benzofuran Derivatives)
Linearity (R²) >0.99>0.999
Accuracy (% Recovery) 89 - 100%Typically within 80 - 120%
Precision (%RSD) < 5%< 5%
Limit of Detection (LOD) Analyte dependent, can be in the µg/L range0.05 µg/mL - 2.41 µg/mL
Limit of Quantitation (LOQ) 0.1 - 1.0 ng/mL0.15 µg/mL - 3.97 µg/mL

Data synthesized from multiple sources.[3][5]

Experimental Protocols

This section outlines a general protocol for the development and validation of an HPLC-UV method for the analysis of this compound. Optimization will be necessary for specific applications and sample matrices.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, column thermostat, autosampler, and diode array detector.[6]

  • Column: A reversed-phase column such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for aromatic amine and benzofuran analysis.[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. For example, a starting mobile phase could be a mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40 v/v) with the pH adjusted to 5.8.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. A UV scan of a standard solution is recommended to determine the optimal wavelength. For similar compounds, wavelengths around 280 nm have been used.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation method will depend on the matrix. For solid samples, an extraction step with a suitable solvent, followed by sonication and filtration, may be necessary.[3] The final sample solution should be filtered through a 0.45 µm syringe filter before injection.[3]

Method Validation

The analytical method should be validated according to the International Council on Harmonisation (ICH) guidelines.[8] The following parameters should be evaluated:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be assessed by analyzing a blank sample and a sample spiked with potential impurities.[7]

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[8]

  • Accuracy: The accuracy of the method should be determined by recovery studies. This involves analyzing samples with known concentrations of the analyte (spiked samples) at different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[7]

  • Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a sample at the same concentration on the same day and on different days. The relative standard deviation (%RSD) should be less than 2%.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

  • Robustness: The robustness of the method should be assessed by intentionally varying critical parameters such as the mobile phase composition, pH, flow rate, and column temperature to evaluate the method's reliability during normal use.

Visualizations

The following diagrams illustrate the typical workflow for HPLC-UV method validation and a conceptual signaling pathway where a benzofuran derivative might be involved.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Reporting A Select HPLC Column & Mobile Phase B Optimize Chromatographic Conditions A->B I Prepare Standard & Sample Solutions B->I C Specificity D Linearity C->D E Accuracy D->E F Precision E->F G LOD & LOQ F->G H Robustness G->H L Generate Validation Report H->L J Inject into HPLC System I->J K Data Acquisition & Processing J->K K->C Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Ligand Growth Factor Ligand->Receptor Benzofuran This compound (Potential Inhibitor) Benzofuran->Kinase1

References

A Comparative Analysis of In Vivo and In Vitro Efficacy of Benzofuran Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of select benzofuran derivatives, highlighting the crucial translation from in vitro activity to in vivo efficacy. The data presented is collated from preclinical studies to offer valuable insights for further research and development in this promising class of compounds.

Benzofuran scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this heterocyclic compound have been a focus of intensive research, leading to the discovery of potent agents with anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] A critical aspect of the drug discovery pipeline is understanding how the efficacy of a compound in a controlled laboratory setting (in vitro) translates to a complex living organism (in vivo). This guide synthesizes available data to draw a comparative picture of this transition for representative benzofuran analogs.

Quantitative Data Summary: A Tale of Two Environments

The following tables summarize the quantitative efficacy data for select benzofuran derivatives from published preclinical studies. These examples have been chosen to illustrate the comparison between in vitro potency and in vivo therapeutic effect.

Compound ID In Vitro Assay Cell Line/Target IC50 / EC50 (µM) In Vivo Model Dose Efficacy Reference
Compound 17i Anti-proliferativeH460 (Lung Cancer)2.06 ± 0.27H460 XenograftNot SpecifiedRobust antitumor efficacy[6]
S6 Kinase InhibitionAurora B-QGY-7401 XenograftNot SpecifiedGrowth suppression[5]
FBA-TPQ CytotoxicityMCF-7 (Breast Cancer)0.097 - 2.297Breast Cancer XenograftNot SpecifiedDose-dependent tumor growth inhibition[4]
Compound 7c Acetylcholinesterase InhibitionAChE0.058Rat Model of ADNot SpecifiedAmeliorated MDA and GSH levels; Reduced APP and Tau gene expression[5]
Benzofuran analog 18 S1P1 Receptor AgonismhS1P10.016Mouse EAE Model0.3 mg/kg (oral)Significant reduction in blood lymphocyte counts[7]

Delving into the Methodologies: Experimental Protocols

The following are detailed descriptions of the key experimental protocols typically employed in the evaluation of benzofuran analogs.

In Vitro Efficacy Assessment

1. Cell Viability and Cytotoxicity (MTT Assay): This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.[8]

  • Cell Seeding: Human cancer cell lines (e.g., H460, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogs for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a solvent like DMSO.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

2. Enzyme Inhibition Assays (e.g., Kinase Assays): These assays are used to determine the ability of a compound to inhibit the activity of a specific enzyme, such as Aurora B kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate containing the purified enzyme, its substrate (e.g., a peptide), and ATP.

  • Compound Addition: The benzofuran analog is added at varying concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature for a set time.

  • Detection: The enzyme activity is measured by detecting the amount of product formed, often through methods like fluorescence, luminescence, or radioactivity. The IC50 value is determined from the dose-response curve.

In Vivo Efficacy Assessment

1. Xenograft Tumor Models: This is a widely used preclinical model to evaluate the antitumor efficacy of a compound.[8]

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then randomized into control and treatment groups. The benzofuran analog is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

2. Disease-Specific Animal Models (e.g., Experimental Autoimmune Encephalomyelitis - EAE): These models are used to study diseases like multiple sclerosis and evaluate the efficacy of potential therapeutics.

  • Induction of Disease: EAE is induced in mice by immunization with a specific antigen.

  • Treatment: Once clinical signs of the disease appear, the animals are treated with the benzofuran analog or a vehicle control.

  • Clinical Scoring: The severity of the disease is monitored and scored daily.

  • Efficacy Determination: The efficacy of the compound is assessed by its ability to reduce the clinical score and delay disease progression compared to the control group.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative signaling pathway that benzofuran analogs may target and a general workflow for evaluating their efficacy.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis Cell_Viability Cell Viability Assays (e.g., MTT) Compound_Synthesis->Cell_Viability Screening Enzyme_Assay Enzyme Inhibition (e.g., Kinase Assay) Cell_Viability->Enzyme_Assay Hit Identification Mechanism_Studies Mechanism of Action Studies Enzyme_Assay->Mechanism_Studies Lead Characterization Animal_Model Animal Model (e.g., Xenograft) Mechanism_Studies->Animal_Model Lead Optimization Toxicity_Study Toxicity Studies Animal_Model->Toxicity_Study Efficacy_Study Efficacy Studies Toxicity_Study->Efficacy_Study PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Efficacy_Study->PK_PD_Analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Benzofuran Benzofuran Analog (Inhibitor) Benzofuran->RAF

References

Selectivity Profile of 1-Benzofuran-5-amine Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzofuran-5-amine scaffold has emerged as a valuable starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity profiles of inhibitors derived from this core structure, supported by experimental data and detailed methodologies. The information presented herein is intended to assist researchers in the selection and design of novel kinase inhibitors with desired selectivity for various therapeutic targets.

Data Presentation: Comparative Selectivity of this compound Based Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of a representative this compound derivative against a panel of kinases. This data highlights the selectivity profile of the compound and provides a basis for comparison with other inhibitors.

Kinase TargetRepresentative Inhibitor IC50 (nM)Staurosporine IC50 (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015
Table 1: Inhibitory activity of a representative this compound based inhibitor against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[1]

Experimental Protocols

The determination of the selectivity profile of kinase inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key in vitro and cellular assays commonly employed in the characterization of this compound based inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[1]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.[1]

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Test inhibitor (e.g., this compound derivative)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 µM, with subsequent 3-fold or 10-fold dilutions.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[1]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET®)

This cell-based assay measures the ability of a compound to bind to its target kinase within a live cellular environment.[2][3][4]

Principle: The NanoBRET® (Bioluminescence Resonance Energy Transfer) assay relies on the energy transfer between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). An inhibitor that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[3][4]

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein

  • NanoBRET® fluorescent tracer specific for the kinase of interest

  • Test inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • 96-well or 384-well white assay plates

Procedure:

  • Cell Seeding: Seed the cells expressing the NanoLuc®-kinase fusion into the assay plates and allow them to adhere.

  • Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells, followed by the addition of the specific NanoBRET® tracer.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time to allow for compound entry and target binding.

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and read the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.

Visualizations

The following diagrams illustrate a typical experimental workflow for kinase inhibitor profiling and a simplified signaling pathway that can be targeted by this compound based inhibitors.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays In_Vitro_Screening In Vitro Kinase Selectivity Panel IC50_Determination IC50 Determination (Luminescence Assay) In_Vitro_Screening->IC50_Determination Target_Engagement Cellular Target Engagement (NanoBRET®) IC50_Determination->Target_Engagement Functional_Assay Downstream Signaling (e.g., Western Blot) Target_Engagement->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization Compound_Synthesis This compound Derivative Synthesis Compound_Synthesis->In_Vitro_Screening

Caption: Experimental workflow for profiling this compound based kinase inhibitors.

signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Inhibitor This compound Inhibitor Inhibitor->RTK Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Simplified signaling pathway targeted by this compound based RTK inhibitors.

References

A Comparative Analysis of 1-Benzofuran-5-amine and Amiodarone: An Uncharted Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the pharmacological activities of 1-Benzofuran-5-amine and the well-established antiarrhythmic drug, amiodarone. While amiodarone, itself a complex benzofuran derivative, is extensively characterized as a multi-channel blocking agent for the management of cardiac arrhythmias, data on the specific cardiovascular effects of this compound is conspicuously absent. This guide, intended for researchers, scientists, and drug development professionals, aims to present the known activity of amiodarone and highlight the current void in our understanding of this compound's potential as a cardiovascular agent.

Amiodarone: A Multi-Faceted Antiarrhythmic

Amiodarone is a cornerstone in the treatment of various cardiac arrhythmias. Its mechanism of action is complex and involves the blockade of multiple cardiac ion channels, contributing to its broad efficacy. Primarily classified as a Vaughan-Williams Class III antiarrhythmic agent, its principal effect is the blockade of potassium channels, which prolongs the repolarization phase of the cardiac action potential and increases the effective refractory period.

However, amiodarone's activity extends beyond potassium channel inhibition. It also exhibits:

  • Class I effects: Blockade of sodium channels, which slows the upstroke of the action potential.

  • Class II effects: Non-competitive anti-adrenergic (beta-blocking) activity, which reduces sympathetic tone on the heart.

  • Class IV effects: Blockade of calcium channels, which can slow sinoatrial and atrioventricular nodal conduction.

This multi-channel blockade is summarized in the signaling pathway diagram below.

cluster_channels Cardiac Ion Channels cluster_receptors Adrenergic Receptors cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_channel Potassium Channels (e.g., hERG) Amiodarone->K_channel Blocks Na_channel Sodium Channels Amiodarone->Na_channel Blocks Ca_channel Calcium Channels Amiodarone->Ca_channel Blocks Beta_receptor Beta-Adrenergic Receptors Amiodarone->Beta_receptor Antagonizes AP_prolongation Action Potential Prolongation K_channel->AP_prolongation Conduction_slowing Conduction Slowing Na_channel->Conduction_slowing HR_decrease Heart Rate Decrease Ca_channel->HR_decrease Beta_receptor->HR_decrease

Figure 1: Amiodarone's multi-target mechanism of action.

This compound: An Unknown Pharmacological Profile

In stark contrast to amiodarone, this compound is primarily documented in the chemical literature as a synthetic intermediate. It serves as a building block for the creation of more complex molecules, with some derivatives being investigated for potential applications in oncology and as psychoactive substances.

Despite its structural relation to the benzofuran core of amiodarone, there are no published studies detailing its effects on cardiac ion channels, action potential duration, or any other cardiovascular parameters. Consequently, a direct comparison of its activity to amiodarone is not possible at this time.

The Path Forward: A Need for Experimental Investigation

To ascertain the potential of this compound as a cardiovascular agent and enable a meaningful comparison with amiodarone, a systematic pharmacological investigation is required. The following experimental workflow outlines a standard approach for such a study.

start This compound in_vitro In Vitro Ion Channel Screening (Automated Patch Clamp) start->in_vitro Test Compound cardiac_apm Cardiac Action Potential Measurement (Isolated Cardiomyocytes) in_vitro->cardiac_apm Characterize Hits in_vivo_model In Vivo Animal Model of Arrhythmia cardiac_apm->in_vivo_model Validate in Cellular Context data_analysis Data Analysis and Comparison with Amiodarone in_vivo_model->data_analysis Assess Antiarrhythmic Efficacy conclusion Conclusion on Cardiovascular Activity data_analysis->conclusion

Figure 2: Proposed experimental workflow for evaluating this compound.
Experimental Protocols

A crucial first step would involve high-throughput screening of this compound against a panel of cardiac ion channels. A standard methodology for this is automated patch-clamp electrophysiology .

Automated Patch-Clamp Protocol:

  • Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human cardiac ion channel of interest (e.g., hERG for IKr, Nav1.5 for INa, Cav1.2 for ICa,L) are cultured to optimal confluency.

  • Cell Preparation: Cells are harvested and prepared as a single-cell suspension.

  • Assay Execution: The automated patch-clamp system (e.g., QPatch, Patchliner) captures individual cells and forms a giga-seal. A whole-cell configuration is established.

  • Voltage Protocols: Specific voltage protocols are applied to elicit the ionic current of interest.

  • Compound Application: A baseline recording is established, followed by the application of increasing concentrations of this compound.

  • Data Acquisition and Analysis: The effect of the compound on the ionic current (e.g., peak current amplitude, current decay) is recorded and analyzed to determine the half-maximal inhibitory concentration (IC50).

Subsequent experiments would involve measuring the effects on the cardiac action potential in isolated cardiomyocytes and, if warranted, progressing to in vivo models of arrhythmia.

Conclusion

While the structural similarity between this compound and the core of amiodarone may suggest the potential for cardiovascular activity, there is currently no experimental evidence to support this. The scientific community is encouraged to undertake the necessary pharmacological profiling to elucidate the activity of this compound. Until such data becomes available, any comparison to the well-defined, multi-channel blocking effects of amiodarone remains purely speculative. This guide serves to underscore the existing knowledge gap and provide a roadmap for future research in this area.

Unveiling the Cross-Reactivity Profile of 1-Benzofuran-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for predicting potential off-target effects and ensuring therapeutic safety and specificity. This guide provides a comparative analysis of the cross-reactivity and off-target interactions of various 1-Benzofuran-5-amine derivatives, drawing upon available pharmacological profiling studies. While a comprehensive cross-reactivity screen for a single this compound derivative against a broad panel of targets is not publicly available, this document synthesizes data from multiple studies to offer insights into the potential interaction landscape of this chemical scaffold.

The this compound core is a versatile scaffold utilized in the development of therapeutic agents for a range of diseases, including cancer and neurological disorders. However, derivatives of this scaffold have demonstrated interactions with a variety of biological targets, highlighting the importance of thorough cross-reactivity assessment. This guide presents quantitative data on these interactions, details the experimental protocols for their determination, and visualizes the associated signaling pathways.

Comparative Analysis of Off-Target Binding

The following tables summarize the in vitro binding and inhibitory activities of various this compound derivatives against several key biological targets. These interactions represent potential cross-reactivity that should be considered during the drug development process.

Histamine H3 Receptor Antagonism

A series of 5-amino- and 5-(aminomethyl)benzofuran derivatives have been identified as potent antagonists of the histamine H3 receptor, a G-protein coupled receptor primarily expressed in the central nervous system.

Compound IDDerivative ClassTargetAssay TypeKi (nM)
7h 5-Amino-benzofuranHuman Histamine H3 ReceptorRadioligand Binding0.05
7h 5-Amino-benzofuranRat Histamine H3 ReceptorRadioligand Binding0.11

Data synthesized from studies on novel histamine H3 receptor antagonists.

Monoamine Transporter and Serotonin Receptor Interactions

Certain psychoactive benzofuran derivatives, which share the core benzofuran structure, have been shown to interact with monoamine transporters and serotonin receptors. This suggests a potential for cross-reactivity for other benzofuran-based compounds.

Derivative ClassTargetAssay TypeIC50 (µM) or Ki (nM)
Psychoactive BenzofuransSerotonin Transporter (SERT)Uptake InhibitionSub-micromolar to low micromolar
Psychoactive BenzofuransNorepinephrine Transporter (NET)Uptake InhibitionSub-micromolar to low micromolar
Psychoactive BenzofuransDopamine Transporter (DAT)Uptake InhibitionGenerally weaker than SERT/NET
Psychoactive Benzofurans5-HT1A ReceptorRadioligand BindingVaried affinities
Psychoactive Benzofurans5-HT2A ReceptorFunctional AssayPartial Agonism
Psychoactive Benzofurans5-HT2B ReceptorFunctional AssayAgonism
Psychoactive Benzofurans5-HT2C ReceptorRadioligand BindingSub-micromolar affinities

This data is a qualitative summary from pharmacological profiles of various psychoactive benzofuran derivatives.

Sirtuin 2 (SIRT2) Inhibition

Benzofuran derivatives have been investigated as inhibitors of sirtuins, a class of NAD-dependent deacetylases. Notably, selectivity over different sirtuin isoforms has been observed.

Derivative ClassTargetSelectivityAssay TypeIC50 (µM)
Benzyl Sulfone BenzofuransSIRT2Selective over SIRT1 and SIRT3Enzyme Inhibition3.81 - 95.21

Data from studies on selective SIRT2 inhibitors.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

The benzofuran scaffold has been utilized to develop inhibitors of LSD1, a flavin-dependent monoamine oxidase that plays a role in transcriptional regulation.

Derivative ClassTargetAssay TypeIC50 (µM)
Substituted BenzofuransLSD1Enzyme Inhibition0.065 and higher

Data from studies on novel LSD1 inhibitors for anti-lung cancer activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to assess the cross-reactivity and off-target interactions of investigational compounds.

Radioligand Competition Binding Assay (for GPCRs like Histamine H3 Receptor)

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells stably expressing the human histamine H3 receptor).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine for the H3 receptor), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Harvesting and Detection:

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Enzyme Inhibition Assay (e.g., for SIRT2 or LSD1)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant enzyme (e.g., SIRT2 or LSD1).

    • Prepare a stock solution of the enzyme's substrate (e.g., a fluorescently labeled peptide for SIRT2 or a methylated histone peptide for LSD1).

    • Prepare serial dilutions of the test compound in a suitable buffer.

  • Assay Procedure:

    • In a microplate, add the enzyme and the test compound at various concentrations.

    • Pre-incubate the enzyme and compound for a specific period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the reaction at a controlled temperature for a set time, ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the product formation using a suitable detection method. For fluorescent products, use a fluorescence plate reader. For other assays, this could involve measuring changes in absorbance or using a coupled enzymatic reaction to produce a detectable signal.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Cell-Based Reporter Assay (e.g., for STING Agonism)

This assay measures the ability of a compound to activate a specific signaling pathway in living cells, leading to the expression of a reporter gene.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) that endogenously or exogenously expresses the target protein (e.g., STING).

    • Transfect the cells with a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway of interest (e.g., an IFN-β promoter for the STING pathway).

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with various concentrations of the test compound.

    • Include positive and negative controls (e.g., a known agonist of the pathway and a vehicle control, respectively).

  • Incubation:

    • Incubate the cells for a sufficient period to allow for pathway activation and reporter gene expression (e.g., 18-24 hours).

  • Reporter Gene Assay:

    • Lyse the cells to release the reporter protein.

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to a control for cell viability or transfection efficiency if necessary.

    • Plot the reporter signal against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow for assessing cross-reactivity.

experimental_workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_validation Hit Validation & SAR cluster_downstream Downstream Characterization CompoundLibrary Compound Library PrimaryAssay Primary Target Assay (e.g., Binding or Functional) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification Hits Identified Hits HitIdentification->Hits CrossReactivityPanel Cross-Reactivity Panel (Related Targets, Off-Targets) Hits->CrossReactivityPanel SelectivityAssessment Selectivity Assessment CrossReactivityPanel->SelectivityAssessment SelectiveHits Selective Hits SelectivityAssessment->SelectiveHits DoseResponse Dose-Response & Potency (IC50 / EC50 Determination) SelectiveHits->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadCandidate Lead Candidate SAR->LeadCandidate CellularAssays Cellular Assays (e.g., Viability, Reporter) LeadCandidate->CellularAssays InVivoStudies In Vivo Studies CellularAssays->InVivoStudies histamine_h3_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activation MAPK MAPK Pathway H3R->MAPK Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation sting_signaling_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Binds STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates & Activates IFN Type I Interferon Genes IRF3->IFN Induces Transcription

New Benzofuran Derivatives Show Promise Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of newly synthesized benzofuran derivatives reveals their significant antibacterial potential against a range of clinically relevant bacteria. This guide provides a head-to-head comparison of the in vitro activity of these novel compounds against established standard antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The emergence of antibiotic-resistant bacteria poses a critical threat to global health. Benzofuran, a heterocyclic organic compound, has been identified as a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities its derivatives possess. Recent research has focused on synthesizing novel benzofuran-based molecules to combat drug-resistant pathogens. This guide summarizes the efficacy of these new agents and outlines the standard protocols for their evaluation.

Performance Data: Benzofuran Derivatives vs. Standard Antibiotics

The antibacterial efficacy of new benzofuran derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables present a compilation of MIC values for select novel benzofuran derivatives from recent studies, compared with the typical MIC values for standard antibiotics against the same bacterial strains.

Note: The data for benzofuran derivatives are sourced from individual research publications and represent specific novel compounds. Direct comparison should be made with caution as testing conditions may vary slightly between studies.

Table 1: Activity Against Gram-Positive Bacteria

Compound Organism MIC (µg/mL) Reference/Source
Novel Benzofuran Analogues
Benzofuran Analog 1Staphylococcus aureus0.39 - 3.12[1]
Benzofuran Analog 1Methicillin-resistant S. aureus (MRSA)0.39 - 3.12[1]
Benzofuran Analog 1Bacillus subtilis0.39 - 3.12[1]
Compound 13aStaphylococcus aureusSignificant Activity[2]
Compound 13aBacillus subtilisSignificant Activity[2]
Standard Antibiotics
CiprofloxacinStaphylococcus aureus0.12 - 1EUCAST Database[1][3]
VancomycinStaphylococcus aureus0.5 - 2CLSI Guidelines[4][5]
VancomycinMethicillin-resistant S. aureus (MRSA)1 - 2CLSI Guidelines[4][5]
LinezolidStaphylococcus aureus1 - 4CLSI Guidelines[6][7]
LinezolidMethicillin-resistant S. aureus (MRSA)2 - 4CLSI Guidelines[6][7]

*Specific MIC values were not provided in the abstract; "significant activity" was noted in comparison to the control.

Table 2: Activity Against Gram-Negative Bacteria

Compound Organism MIC (µg/mL) Reference/Source
Novel Benzofuran Analogues
Benzofuran Analog 1Escherichia coli0.39 - 3.12[1]
Compound 13aEscherichia coliSignificant Activity[2]
Compound 13aPseudomonas aeruginosaSignificant Activity[2]
Standard Antibiotics
CiprofloxacinEscherichia coli≤ 0.008 - 0.25EUCAST Database[1][3]
CiprofloxacinPseudomonas aeruginosa0.03 - 0.5EUCAST Database[1][3]
CiprofloxacinKlebsiella pneumoniae≤ 0.016 - 0.25EUCAST Database[1][3]
GentamicinEscherichia coli0.12 - 2CLSI Guidelines
GentamicinPseudomonas aeruginosa0.5 - 4CLSI Guidelines[8]
GentamicinKlebsiella pneumoniae0.12 - 2CLSI Guidelines

*Specific MIC values were not provided in the abstract; "significant activity" was noted in comparison to the control.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial activity of the benzofuran derivatives, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

a. Preparation of Inoculum:

  • Select three to five isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

  • Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Perform a final dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

b. Procedure:

  • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

  • Create a two-fold serial dilution of the benzofuran derivative (or standard antibiotic) across the wells by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.

  • Inoculate each well with 10 µL of the standardized bacterial suspension (final volume in each well will be ~110 µL, though protocols can be adjusted for 100µL final volumes).

  • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[9][10]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC test to determine the concentration of an agent that results in bacterial death.

a. Procedure:

  • Following the MIC determination, select the wells that show no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these clear wells.

  • Spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[5]

Kirby-Bauer Disk Diffusion Test

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.

a. Inoculum Preparation:

  • Prepare a bacterial inoculum as described in the MIC protocol, adjusting the turbidity to match a 0.5 McFarland standard.

b. Procedure:

  • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate a Mueller-Hinton agar plate by streaking the swab evenly across the entire surface in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.[8]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Aseptically apply paper disks impregnated with a specific concentration of the antimicrobial agent onto the surface of the agar.[8] Ensure disks are placed at least 24 mm apart.

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

  • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the established breakpoints published by CLSI or EUCAST.[4]

Visualizing Workflows and Mechanisms

To further clarify the processes and potential actions of these new compounds, the following diagrams have been generated.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay (Broth Microdilution) cluster_mbc Phase 3: MBC Assay p1 Select Bacterial Colonies (Pure Culture) p2 Prepare Inoculum in Broth p1->p2 p3 Adjust to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) p2->p3 m2 Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL) p3->m2 Dilute for Inoculation m1 Prepare Serial Dilutions of Test Compound in 96-well Plate m1->m2 m3 Incubate Plate (35°C, 16-20h) m2->m3 m4 Read Results: Lowest concentration with no visible growth = MIC m3->m4 b1 Subculture from Clear Wells (≥MIC) onto Agar Plates m4->b1 Proceed with clear wells b2 Incubate Plates (35°C, 18-24h) b1->b2 b3 Count Colonies: Lowest concentration with ≥99.9% killing = MBC b2->b3

Caption: Workflow for Determining MIC and MBC of Benzofuran Derivatives.

G cluster_cell Bacterial Cell cluster_effects Resulting Antibacterial Effects compound Benzofuran Derivative dna DNA Gyrase / Topoisomerase IV compound->dna Inhibition membrane Cell Membrane compound->membrane Disruption protein Ribosome (Protein Synthesis) compound->protein Binding/Inhibition wall Cell Wall Synthesis compound->wall Inhibition eff_dna Inhibition of DNA Replication dna->eff_dna eff_mem Membrane Depolarization & Disruption membrane->eff_mem eff_pro Inhibition of Protein Synthesis protein->eff_pro eff_wall Inhibition of Peptidoglycan Synthesis wall->eff_wall

References

Comparative analysis of green synthesis routes for benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Benzofuran and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The growing emphasis on sustainable chemical practices has spurred the development of green synthetic routes to these valuable heterocyclic compounds. This guide provides a comparative analysis of three prominent green methodologies for benzofuran synthesis: microwave-assisted synthesis, ultrasound-assisted synthesis, and copper-catalyzed synthesis. The comparison focuses on reaction efficiency, conditions, substrate scope, and adherence to the principles of green chemistry.

Comparative Analysis of Green Synthesis Routes

The following table summarizes the key quantitative data for the selected green synthesis methodologies, offering a clear comparison of their performance based on experimental data.

MethodCatalyst/PromoterSolventTemperature (°C)TimeYield (%)Reference(s)
Microwave-Assisted Synthesis Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Acetonitrile/Triethylamine60-12015-45 min60-96[1][2]
Ultrasound-Assisted Synthesis 10% Pd/C, CuI, PPh₃Methanol/WaterRoom Temp.1.5-2.5 h75-92[3][4]
Copper-Catalyzed Synthesis Cu(OAc)₂ (10 mol%)Toluene12012 h72-95[5][6]
Solvent-Free Synthesis Reusable catalyst (e.g., solid acids)None80-1201-3 h85-95

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Microwave-Assisted One-Pot, Three-Component Synthesis of 2,3-Disubstituted Benzofurans.[1][2]

This method utilizes a palladium-copper co-catalyzed Sonogashira coupling followed by cyclization under microwave irradiation.

Procedure:

  • A microwave vial is charged with 2-iodophenol (1.0 mmol), a terminal alkyne (1.1 mmol), an aryl iodide (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Acetonitrile (3 mL) and triethylamine (2.0 mmol) are added to the vial.

  • The vial is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a constant temperature of 120°C for 30 minutes.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Benzofurans.[3][4][7][8]

This procedure involves a sequential palladium-catalyzed coupling and cyclization reaction accelerated by ultrasonic irradiation.

Procedure:

  • To a flask containing a magnetic stir bar, add an iodoarene (1.0 mmol), (trimethylsilyl)acetylene (1.2 mmol), 10% Pd/C (0.05 mmol), CuI (0.1 mmol), and PPh₃ (0.1 mmol).

  • Methanol (5 mL) and triethylamine (2.0 mmol) are added, and the mixture is sonicated at room temperature for 1 hour.

  • A solution of K₂CO₃ (2.0 mmol) in water (1 mL) is added, and the mixture is sonicated for an additional 30 minutes to effect desilylation.

  • 2-Iodophenol (1.1 mmol) is then added to the reaction mixture.

  • The flask is placed in an ultrasonic bath and irradiated for 1.5 hours at room temperature.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo.

  • The residue is dissolved in ethyl acetate, washed with water, and dried over MgSO₄.

  • The solvent is evaporated, and the crude product is purified by flash chromatography.

Copper-Catalyzed Aerobic Oxidative Cyclization for Benzofuran Synthesis.[5][6][9]

This method provides an efficient route to polysubstituted benzofurans from simple phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant.

Procedure:

  • A mixture of phenol (1.0 mmol), alkyne (1.2 mmol), and Cu(OAc)₂ (0.1 mmol) in toluene (5 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The flask is fitted with a balloon containing oxygen.

  • The reaction mixture is stirred and heated at 120°C for 12 hours under an oxygen atmosphere.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the corresponding benzofuran derivative.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the described green synthesis routes for benzofurans.

Microwave_Assisted_Synthesis cluster_reactants Reactants cluster_catalysts Catalysts 2-Iodophenol 2-Iodophenol One-Pot Reaction One-Pot Reaction 2-Iodophenol->One-Pot Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->One-Pot Reaction Aryl Iodide Aryl Iodide Aryl Iodide->One-Pot Reaction Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->One-Pot Reaction CuI CuI CuI->One-Pot Reaction Microwave Irradiation Microwave Irradiation One-Pot Reaction->Microwave Irradiation Sonogashira Coupling Sonogashira Coupling Microwave Irradiation->Sonogashira Coupling Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization 2,3-Disubstituted Benzofuran 2,3-Disubstituted Benzofuran Intramolecular Cyclization->2,3-Disubstituted Benzofuran Ultrasound_Assisted_Synthesis Iodoarene Iodoarene Sonication_1 Sonication (1h) Iodoarene->Sonication_1 TMS-Acetylene TMS-Acetylene TMS-Acetylene->Sonication_1 Catalyst System 10% Pd/C, CuI, PPh3 Catalyst System->Sonication_1 Desilylation K2CO3, H2O Sonication (30min) Sonication_1->Desilylation 2-Iodophenol_Addition Add 2-Iodophenol Desilylation->2-Iodophenol_Addition Sonication_2 Sonication (1.5h) 2-Iodophenol_Addition->Sonication_2 2-Substituted Benzofuran 2-Substituted Benzofuran Sonication_2->2-Substituted Benzofuran Copper_Catalyzed_Synthesis Phenol Phenol Reaction_Vessel Reaction_Vessel Phenol->Reaction_Vessel Alkyne Alkyne Alkyne->Reaction_Vessel Cu_Catalyst Cu(OAc)2 Cu_Catalyst->Reaction_Vessel Heating_O2 120°C, O2 Reaction_Vessel->Heating_O2 Oxidative_Cyclization Oxidative_Cyclization Heating_O2->Oxidative_Cyclization Benzofuran Benzofuran Oxidative_Cyclization->Benzofuran

References

A Comparative Guide to the Synthesis of 1-Benzofuran-5-amine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Benzofuran-5-amine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including those with potential antitumor activity.[1] The efficient and cost-effective synthesis of this compound is therefore of significant interest to the drug development community. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, evaluating them based on experimental data, cost-effectiveness, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

ParameterPathway 1: From SalicylaldehydePathway 2: Smiles RearrangementPathway 3: From 5-Bromobenzofuran
Starting Material Salicylaldehyde5-Hydroxybenzofuran5-Bromobenzofuran
Key Transformations Nitration, Cyclization, ReductionO-Alkylation, Smiles RearrangementFormylation, Reductive Amination
Overall Yield ModerateGoodModerate to Good
Cost of Starting Material LowHighHigh
Reagent Hazards Nitric Acid (corrosive, oxidizing), Tin(II) Chloride (irritant)Strong bases (e.g., NaH)Grignard reagents (moisture sensitive), Sodium Borohydride (flammable)
Process Complexity Multi-step, requires careful control of nitrationFewer steps, but requires specific amide precursorMulti-step, requires anhydrous conditions for Grignard reaction

Pathway 1: Synthesis from Salicylaldehyde

This classical multi-step approach begins with the nitration of readily available salicylaldehyde. The resulting 5-nitrosalicylaldehyde is then cyclized with an ethyl haloacetate to form the benzofuran ring, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol

Step 1: Synthesis of 5-Nitrosalicylaldehyde

A solution of salicylaldehyde in acetic acid is cooled to 0°C. Nitric acid is added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours, after which the product is isolated by pouring the mixture into ice water and filtering the resulting precipitate.

Step 2: Synthesis of Ethyl 5-Nitrobenzofuran-2-carboxylate

To a solution of 5-nitrosalicylaldehyde in a suitable solvent such as N-methyl pyrrolidine (NMP), sodium carbonate is added, and the mixture is stirred. Ethyl bromoacetate is then added, and the reaction is heated overnight. The product is isolated by aqueous workup and purified by recrystallization.

Step 3: Synthesis of Ethyl 5-Aminobenzofuran-2-carboxylate

The ethyl 5-nitrobenzofuran-2-carboxylate is dissolved in ethanol, and a reducing agent such as tin(II) chloride dihydrate is added. The mixture is refluxed for several hours. After completion, the reaction is basified, and the product is extracted with an organic solvent.

Step 4: Hydrolysis and Decarboxylation to this compound

The ethyl 5-aminobenzofuran-2-carboxylate is subjected to basic or acidic hydrolysis to cleave the ester, followed by decarboxylation to yield the final product. This step can often be achieved by heating with a strong acid or base.

Cost-Benefit Analysis: Pathway 1
Reagent/SolventPurityPrice (USD) per mole
Salicylaldehyde99%~$15
Nitric Acid70%~$5
Acetic AcidGlacial~$10
Ethyl Bromoacetate98%~$50
Sodium CarbonateAnhydrous~$5
N-Methyl Pyrrolidine99%~$30
Tin(II) Chloride Dihydrate98%~$20[2][3][4][5]
EthanolAnhydrous~$15

Note: Prices are estimates and can vary based on supplier and quantity.

Benefits:

  • Utilizes inexpensive and readily available starting materials.

  • Well-established chemical transformations.

Drawbacks:

  • Multi-step process can lead to lower overall yields.

  • Nitration step can produce regioisomers, requiring careful purification.

  • Use of hazardous reagents like nitric acid.

Pathway1 Salicylaldehyde Salicylaldehyde Nitrosalicylaldehyde 5-Nitrosalicylaldehyde Salicylaldehyde->Nitrosalicylaldehyde HNO₃, Acetic Acid Nitroester Ethyl 5-Nitrobenzofuran- 2-carboxylate Nitrosalicylaldehyde->Nitroester Ethyl bromoacetate, Na₂CO₃, NMP Aminoester Ethyl 5-Aminobenzofuran- 2-carboxylate Nitroester->Aminoester SnCl₂·2H₂O, EtOH FinalProduct This compound Aminoester->FinalProduct Hydrolysis & Decarboxylation

Diagram 1. Synthetic pathway of this compound from Salicylaldehyde.

Pathway 2: Synthesis via Smiles Rearrangement

This pathway offers a more convergent approach, starting from 5-hydroxybenzofuran. The key step is a Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, to introduce the amino group.

Experimental Protocol

Step 1: Synthesis of 2-(Benzofuran-5-yloxy)-2-methylpropanamide

5-Hydroxybenzofuran is treated with a strong base, such as sodium hydride, in an aprotic solvent like DMF. 2-Chloro-2-methylpropanamide is then added to the resulting alkoxide, and the mixture is stirred to form the ether linkage.

Step 2: Smiles Rearrangement to N-(Benzofuran-5-yl)-2-hydroxy-2-methylpropanamide

The intermediate from Step 1 is treated with a strong base (e.g., sodium hydroxide) and heated. The Smiles rearrangement occurs, yielding the N-aryl propanamide.

Step 3: Hydrolysis to this compound

The resulting amide is hydrolyzed under acidic or basic conditions to yield this compound.

A reported yield for the conversion of 5-hydroxybenzofuran to 5-aminobenzofuran via this rearrangement is 75%.[6]

Cost-Benefit Analysis: Pathway 2
Reagent/SolventPurityPrice (USD) per mole
5-Hydroxybenzofuran97%~$1500
Sodium Hydride60% dispersion in oil~$25
2-Chloro-2-methylpropanamide98%~$500
N,N-Dimethylformamide (DMF)Anhydrous~$20
Sodium Hydroxide97%~$5

Note: Prices are estimates and can vary based on supplier and quantity.

Benefits:

  • Potentially higher overall yield due to fewer steps.

  • Avoids the use of harsh nitrating agents.

Drawbacks:

  • The starting material, 5-hydroxybenzofuran, is significantly more expensive.

  • The required 2-chloro-2-methylpropanamide is also a costly reagent.

  • The use of sodium hydride requires careful handling under anhydrous conditions.

Pathway2 Hydroxybenzofuran 5-Hydroxybenzofuran IntermediateAmide 2-(Benzofuran-5-yloxy)- 2-methylpropanamide Hydroxybenzofuran->IntermediateAmide 2-Chloro-2-methylpropanamide, NaH, DMF RearrangedAmide N-(Benzofuran-5-yl)-2-hydroxy- 2-methylpropanamide IntermediateAmide->RearrangedAmide NaOH, Heat (Smiles Rearrangement) FinalProduct This compound RearrangedAmide->FinalProduct Hydrolysis

Diagram 2. Smiles Rearrangement pathway to this compound.

Pathway 3: Synthesis from 5-Bromobenzofuran

This route involves the conversion of 5-bromobenzofuran into an aldehyde, which is then transformed into the amine via reductive amination.

Experimental Protocol

Step 1: Synthesis of 5-Formylbenzofuran

5-Bromobenzofuran is converted to its Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent like THF. This is followed by the addition of a formylating agent such as N,N-dimethylformamide (DMF) at low temperature. The reaction is then quenched with an acidic aqueous solution to yield 5-formylbenzofuran.

Step 2: Reductive Amination to this compound

5-Formylbenzofuran is reacted with an amine source, such as ammonia or ammonium chloride, and a reducing agent. A common reducing agent for this transformation is sodium borohydride. The reaction is typically carried out in a protic solvent like methanol.

Cost-Benefit Analysis: Pathway 3
Reagent/SolventPurityPrice (USD) per mole
5-Bromobenzofuran97%~$700[7][8][9][10]
Magnesium Turnings99%~$10
N,N-Dimethylformamide (DMF)Anhydrous~$20
Tetrahydrofuran (THF)Anhydrous~$25
Sodium Borohydride99%~$30[11][12][13][14][15]
Ammonium Chloride99.5%~$5[16][17][18][19][20]
MethanolAnhydrous~$10

Note: Prices are estimates and can vary based on supplier and quantity.

Benefits:

  • Reductive amination is a high-yielding and reliable reaction.

  • Avoids nitration and the associated safety and purification issues.

Drawbacks:

  • The starting material, 5-bromobenzofuran, is expensive.

  • The Grignard reaction requires strictly anhydrous conditions and careful handling.

Pathway3 Bromobenzofuran 5-Bromobenzofuran Formylbenzofuran 5-Formylbenzofuran Bromobenzofuran->Formylbenzofuran 1. Mg, THF 2. DMF FinalProduct This compound Formylbenzofuran->FinalProduct NH₄Cl, NaBH₄, MeOH (Reductive Amination)

References

Safety Operating Guide

Proper Disposal of 1-Benzofuran-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Benzofuran-5-amine, a chemical intermediate used in various research and development applications. While specific institutional and local regulations must always be followed, the following procedures are based on established best practices for the disposal of amine-containing hazardous waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the material's Safety Data Sheet (SDS) for detailed handling and safety information.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use splash goggles or safety glasses.

  • Lab Coat: A standard lab coat is necessary to protect clothing.

  • Respiratory Protection: If handling powders or in a poorly ventilated area, use a NIOSH/MSHA-approved respirator.[1]

Handling and Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3]

  • Keep away from incompatible substances such as strong oxidizing agents, acids, and sources of heat.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] The following steps provide a general framework for its safe disposal as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with other solvents or reagents.

  • Segregate the Waste: It is critical to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[2] Do not mix with acids, oxidizers, or other incompatible chemicals.[2][7]

Step 2: Containerization and Labeling

  • Use a Compatible Container: The waste must be stored in a dedicated and compatible container that is in good condition and can be tightly sealed to prevent leaks or the release of fumes.[2][8]

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. The label should also include the approximate concentrations and the date accumulation started.[8]

Step 3: Storage of Waste

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.[2]

  • Prevent Spills: Ensure the storage area has secondary containment to control any potential spills. Spill containment materials, such as absorbent pads, should be readily available.[2]

Step 4: Arrange for Professional Disposal

  • Contact EHS or a Licensed Contractor: Do not attempt to dispose of this compound down the drain or in regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2][3]

  • Record Keeping: Maintain accurate records of the waste disposal, including quantities, dates, and the disposal method, as required by regulations.[2]

Step 5: Decontamination of Empty Containers

  • Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3][8]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste along with the chemical.[3][8]

  • Container Disposal: Once properly decontaminated and the label is defaced, the empty container may be disposed of as regular trash, in accordance with institutional policies.[3]

Summary of Disposal Procedures and Equipment

Procedure/Equipment Specification Purpose
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat, respirator (if needed).To ensure personal safety during handling and disposal.
Waste Container Compatible, sealable, and in good condition.To safely contain the chemical waste and prevent leaks or reactions.
Waste Label "Hazardous Waste," chemical name, concentration, date.To clearly identify the contents for safe handling and disposal.
Storage Area Designated, well-ventilated, cool, with secondary containment.To safely store the waste prior to professional pickup.
Disposal Method Licensed hazardous waste disposal service.To ensure environmentally sound and legally compliant disposal.
Empty Container Decontamination Triple rinse with a suitable solvent; collect rinsate as hazardous waste.To render the container non-hazardous for regular disposal.

Disposal Workflow

DisposalWorkflow A Start: this compound Waste B Wear Appropriate PPE A->B C Segregate from Incompatible Waste B->C D Place in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by Licensed Waste Contractor F->G H End: Proper Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Benzofuran-5-amine

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 58546-89-7) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Summary

This compound is classified as hazardous. The following table summarizes its hazard statements according to the Globally Harmonized System (GHS).[1]

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowed[1][2]Warning [2]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]Warning [2]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]Warning [2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]Warning [2]
Acute Toxicity, InhalationH332: Harmful if inhaled[1][2]Warning [2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]Warning [2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn when there is a risk of splashing.[4][5]
Skin and Body Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[6][7] A lab coat or a chemical-resistant apron. For larger quantities or significant exposure risk, a full-body suit is recommended.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (conforming to EN 143) is required.[3]
Hand Protection Chemically resistant gloves must be worn at all times. Gloves should be inspected before use and changed every 30-60 minutes or immediately if contaminated or damaged.[4][6]
Foot Protection Closed-toe, chemical-resistant safety footwear.

Operational Plans: Handling and Storage

Standard Operating Procedure for Handling
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

    • Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[3][6]

    • Assemble all necessary equipment and reagents before starting work.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid direct contact with the chemical.

    • Prevent the generation of dust or aerosols.

    • Use non-sparking tools if the material is handled near flammable solvents.

    • Keep the container tightly closed when not in use.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

    • Keep containers tightly sealed.[3]

    • The designated storage area should be clearly labeled with the chemical name and hazard warnings.

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open to ensure thorough rinsing.[3][8] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[3][9]
Skin Contact Remove all contaminated clothing immediately while flushing the affected area with water for at least 15 minutes.[8] Use a safety shower for large-area contact.[8] If skin irritation persists, seek medical attention.[6]
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [3] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Spill Response Protocol
  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or presents a significant inhalation hazard.

  • Control: If safe to do so, prevent the spread of the spill. Close the laboratory door to increase exhaust through the fume hood.[9]

  • Protect: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection before attempting cleanup.[9]

  • Contain & Absorb:

    • For liquid spills, cover with a non-combustible absorbent material such as vermiculite, sand, or cat litter, working from the outside in.[9]

    • For solid spills, gently sweep the material to avoid creating dust.[9]

  • Collect & Dispose: Carefully collect the absorbed material and spilled substance into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the Environmental Health & Safety (EHS) office.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Experimental Protocol for Chemical Degradation

Aromatic amines can be degraded via oxidation with potassium permanganate before disposal.[10]

  • In a suitably large flask within a fume hood, create a solution of the this compound waste in 1.7 N sulfuric acid (use approximately 300 mL of acid for every 0.01 mol of the amine).[10]

  • Slowly add a 0.2 M solution of potassium permanganate while stirring. Continue adding until a purple color persists.[10]

  • Allow the mixture to stand at room temperature for a minimum of 8 hours.[10]

  • Neutralize the excess potassium permanganate by slowly adding solid sodium hydrogen sulfite until the purple color disappears.[10]

  • The resulting solution should be neutralized to a pH of approximately 7 with a suitable base (e.g., sodium bicarbonate) before being collected for disposal as aqueous chemical waste.

Container Disposal
  • Empty containers that held this compound are considered hazardous.

  • Containers must be triple-rinsed with a solvent suitable for dissolving the chemical (e.g., acetone or ethanol).[10]

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[10]

  • After triple-rinsing, the container can be disposed of through standard laboratory glass or plastic recycling streams.

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal cluster_emergency 4. Emergency Actions A Verify fume hood certification and eyewash/shower function B Don required PPE: - Goggles/Face Shield - Lab Coat - Chemical-Resistant Gloves A->B C Assemble all necessary lab equipment B->C D Weigh/transfer This compound C->D Proceed to handling E Perform experimental procedure D->E F Keep container sealed when not in use E->F J Spill Occurs E->J If spill K Exposure Occurs E->K If exposure G Segregate waste into hazardous waste containers F->G Procedure complete H Decontaminate work surfaces G->H I Remove PPE and wash hands thoroughly H->I L Follow Spill Response Protocol J->L M Follow First Aid Protocol K->M

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.